molecular formula C11H5F3N2 B2371178 7-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 1267479-34-4

7-(Trifluoromethyl)quinoline-2-carbonitrile

Número de catálogo: B2371178
Número CAS: 1267479-34-4
Peso molecular: 222.17
Clave InChI: LAVRDEKJWSGNPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-(Trifluoromethyl)quinoline-2-carbonitrile is a useful research compound. Its molecular formula is C11H5F3N2 and its molecular weight is 222.17. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethyl)quinoline-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)quinoline-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)8-3-1-7-2-4-9(6-15)16-10(7)5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRDEKJWSGNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 7-(Trifluoromethyl)quinoline-2-carbonitrile – Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these privileged structures, 7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) stands out as a highly versatile synthetic intermediate. The trifluoromethyl (–CF₃) group at the 7-position profoundly alters the electronic landscape of the quinoline core, enhancing lipophilicity and providing steric shielding that improves metabolic resistance against cytochrome P450-mediated oxidation (1). Simultaneously, the 2-carbonitrile (–CN) moiety serves as a highly reactive electrophilic handle, enabling the downstream synthesis of complex pharmacophores such as hydroxamic acids, primary amines, and carboxylic acids.

This whitepaper provides an authoritative, in-depth guide on the physicochemical properties, validated synthetic methodologies, and pharmacological applications of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Data Presentation

Understanding the physical properties of trifluoromethyl-substituted quinolines is crucial for predicting their behavior in biological systems and optimizing purification workflows. The –CF₃ group exerts a strong electron-withdrawing inductive effect (–I), which significantly decreases the basicity (pKa) of the quinoline nitrogen compared to an unsubstituted quinoline ring. This electronic modulation also increases the overall lipophilicity (logP) of the molecule, a critical parameter for predicting the pharmacokinetic properties of downstream drug candidates (2).

Quantitative Data Summary
ParameterValueAnalytical / Predictive Method
CAS Number 1267479-34-4Chemical Registry
Molecular Formula C₁₁H₅F₃N₂Elemental Analysis
Molecular Weight 222.17 g/mol Mass Spectrometry (ESI+)
Physical State SolidVisual Inspection
Purity Standard ≥ 98.0%HPLC (UV detection at 254 nm)
Predicted logP 2.55 - 3.25Octanol-Water Partitioning / Computational
Boiling Point ~ 236.6 °C (at 762 Torr)Extrapolated from 7-CF₃-quinoline base

Synthetic Methodologies: The Reissert-Henze Pathway

Direct nucleophilic cyanation of the quinoline core is synthetically challenging due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the 7-CF₃ group. To overcome this thermodynamic barrier, the Reissert-Henze reaction is the most reliable and field-proven approach. This method utilizes an N-oxide intermediate to activate the C2 position for nucleophilic attack by a cyanide source.

Self-Validating Experimental Protocol

Objective: Synthesize 7-(Trifluoromethyl)quinoline-2-carbonitrile from 7-(Trifluoromethyl)quinoline.

Step 1: N-Oxidation

  • Procedure: Dissolve 7-(Trifluoromethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: The nitrogen atom in the quinoline ring is oxidized to an N-oxide. Because the 7-CF₃ group is strongly electron-withdrawing, it slightly deactivates the nitrogen lone pair. Therefore, a slight excess of m-CPBA and an extended reaction time are necessary to drive the oxidation to completion.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane gradient. The resulting N-oxide will be significantly more polar (lower Rf value) than the starting material. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide before extraction.

Step 2: Cyanation (Reissert-Henze Reaction)

  • Procedure: Dissolve the purified N-oxide (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add Trimethylsilyl cyanide (TMSCN) (2.0 eq), followed by dropwise addition of Benzoyl chloride (1.5 eq) as the electrophilic activator. Stir at room temperature for 4-6 hours.

  • Causality: The electrophile (benzoyl chloride) reacts with the N-oxide oxygen, forming a highly reactive N-acyloxyquinolinium intermediate. This drastically increases the electrophilicity of the C2 position. TMSCN is chosen over inorganic cyanides (like KCN) because it provides a safe, organic-soluble source of cyanide that seamlessly attacks the C2 position. Subsequent elimination of benzoic acid restores aromaticity, yielding the 2-carbonitrile.

  • Validation: Quench the reaction carefully with saturated NaHCO₃. Extract the organic layer with DCM, dry over MgSO₄, and concentrate. Perform LC-MS analysis; the target mass [M+H]⁺ must register at m/z 223.17.

SynthWorkflow SM 7-(Trifluoromethyl)quinoline (Starting Material) Ox N-Oxidation (m-CPBA, DCM, 0 °C to RT) SM->Ox NOx 7-(Trifluoromethyl)quinoline N-oxide (Intermediate) Ox->NOx Cy Reissert-Henze Cyanation (TMSCN, Benzoyl Chloride, DCM) NOx->Cy Prod 7-(Trifluoromethyl)quinoline-2-carbonitrile (Target Product) Cy->Prod Pur Purification & Validation (Flash Chromatography, LC-MS, NMR) Prod->Pur

Fig 1. Reissert-Henze synthetic workflow for 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Biological Applications and Pharmacological Relevance

The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, exhibiting a broad spectrum of activities ranging from antimalarial to anticancer properties (3). 7-(Trifluoromethyl)quinoline-2-carbonitrile is particularly valuable in the development of targeted oncology therapeutics.

The 2-carbonitrile group can be readily converted into a hydroxamic acid—a critical zinc-binding motif required for Histone Deacetylase (HDAC) inhibition. Recent studies have demonstrated that quinoline-2-carbonitrile-based hydroxamic acids act as highly potent dual inhibitors of tubulin polymerization and HDACs (specifically isoforms 6, 8, and 11) (4). These dual-action molecules effectively induce G2/M phase cell cycle arrest and trigger caspase-induced apoptosis through mitochondrial dysfunction in multidrug-resistant cancer cell lines.

BioPathway Ligand Quinoline-2-carbonitrile Hydroxamic Acid Derivatives HDAC Histone Deacetylases (HDAC 6, 8, 11) Ligand->HDAC Inhibits Tubulin Tubulin Polymerization Ligand->Tubulin Inhibits Apoptosis Caspase-Induced Apoptosis HDAC->Apoptosis Promotes CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Triggers CellCycle->Apoptosis Leads to

Fig 2. Dual inhibition pathway of quinoline-2-carbonitrile derivatives targeting HDAC and tubulin.

Analytical Characterization Standards

To ensure the structural integrity and purity of 7-(Trifluoromethyl)quinoline-2-carbonitrile for downstream biological assays, the following analytical standards must be met:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed 98.0%, verified via UV detection at 254 nm.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The absence of the C2-proton (typically appearing around δ 8.9 ppm in the unsubstituted precursor) is the primary indicator of successful cyanation. The aromatic protons of the quinoline core will shift slightly downfield due to the electron-withdrawing nature of the newly installed cyano group.

  • ¹⁹F NMR Spectroscopy (376 MHz, CDCl₃): A sharp singlet corresponding to the –CF₃ group should be observed around δ -62.0 to -63.0 ppm, confirming the integrity of the trifluoromethyl moiety post-reaction.

References

  • 1267479-34-4 | 7-(Trifluoromethyl)quinoline-2-carbonitrile, ChemScene.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide, BenchChem.
  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors, PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview, PMC.

Sources

7-(Trifluoromethyl)quinoline-2-carbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[3][4][5] The strategic incorporation of specific functional groups onto the quinoline ring can profoundly influence a molecule's physicochemical properties and biological efficacy.

This guide focuses on the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile, a key building block for advanced pharmaceutical development.[4][6] The trifluoromethyl (-CF3) group at the 7-position is a critical bioisostere often used to enhance metabolic stability, lipophilicity, and binding affinity. The nitrile (-CN) group at the 2-position is not only a versatile synthetic handle for further molecular elaboration but can also participate directly in crucial binding interactions.[7][8]

As a Senior Application Scientist, this document provides a comprehensive overview of robust and validated synthetic pathways to this target molecule. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present quantitative data to guide researchers in their synthetic endeavors.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile involves identifying key bond disconnections that lead back to simpler, commercially available starting materials. Two primary retrosynthetic strategies are considered the most viable:

  • Late-Stage Cyanation: This approach involves the initial construction of a 7-(trifluoromethyl)quinoline core, followed by the introduction of the nitrile group at the C2 position. The key disconnection is the C-CN bond, which suggests a precursor such as 2-halo-7-(trifluoromethyl)quinoline.

  • Ring Formation with Pre-installed Functionality: This strategy builds the quinoline ring from precursors that already contain the cyano and trifluoromethyl groups (or their synthetic equivalents). This often involves classical named reactions for quinoline synthesis.

G cluster_0 Retrosynthetic Pathways Target 7-(Trifluoromethyl)quinoline-2-carbonitrile C2_CN_Disconnection C2-CN Disconnection (Late-Stage Cyanation) Target->C2_CN_Disconnection Retrosynthesis Ring_Disconnection Ring Disconnection (Friedländer/Combes type) Target->Ring_Disconnection Retrosynthesis Precursor1 2-Halo-7-(trifluoromethyl)quinoline + Cyanide Source C2_CN_Disconnection->Precursor1 Suggests Precursor2 3-(Trifluoromethyl)aniline + Carbonyl Precursors Ring_Disconnection->Precursor2 Suggests G SM 3-(Trifluoromethyl)aniline + Ethyl Acetoacetate Intermediate1 7-(Trifluoromethyl)quinolin-2-ol SM->Intermediate1 Step 1: Cyclization (H₂SO₄, Heat) Intermediate2 2-Chloro-7-(trifluoromethyl)quinoline Intermediate1->Intermediate2 Step 2: Chlorination (POCl₃) Product 7-(Trifluoromethyl)quinoline-2-carbonitrile Intermediate2->Product Step 3: Cyanation (Zn(CN)₂, Pd Catalyst)

Caption: Workflow for the Late-Stage Palladium-Catalyzed Cyanation pathway.

Step 1: Synthesis of 7-(Trifluoromethyl)quinolin-2-ol

The Conrad-Limpach-Knorr reaction is a reliable method for synthesizing 2- and 4-quinolones. [9]Here, 3-(trifluoromethyl)aniline is condensed with a β-ketoester like ethyl acetoacetate. The reaction is typically biphasic, with a lower temperature condensation followed by a high-temperature cyclization to favor the formation of the 2-quinolone isomer.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Cyclization: Transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250 °C for 1-2 hours. The formation of the solid product will be observed.

  • Work-up: Cool the mixture to room temperature, add hexane to precipitate the product fully, and collect the solid by filtration.

  • Wash the crude solid with hexane and then diethyl ether to remove residual solvent and by-products. The product, 7-(trifluoromethyl)quinolin-2-ol, is often sufficiently pure for the next step.

Step 2: Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline

The hydroxyl group at the C2 position of the quinolin-2-ol is a poor leaving group for nucleophilic substitution. It must be converted to a halide. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation, acting as both a chlorinating agent and a dehydrating agent.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and under a nitrogen atmosphere, place 7-(trifluoromethyl)quinolin-2-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C.

  • After the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.

  • Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-chloro-7-(trifluoromethyl)quinoline.

Step 3: Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Palladium-catalyzed cyanation of aryl halides is a highly efficient method for nitrile synthesis. [7][10]Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources like KCN or NaCN due to its lower toxicity and reduced tendency to poison the palladium catalyst. [10] Experimental Protocol:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloro-7-(trifluoromethyl)quinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), and a ligand such as Xantphos (4-10 mol%).

  • Reaction: Add a degassed polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine to remove the solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, 7-(trifluoromethyl)quinoline-2-carbonitrile, typically as a white or off-white solid.

Step Key Reagents Typical Conditions Typical Yield Purpose
1 3-(CF₃)aniline, Ethyl acetoacetate, H₂SO₄25°C then 250°C70-85%Quinoline ring formation
2 7-(CF₃)quinolin-2-ol, POCl₃Reflux (110°C)85-95%Activation of C2 position
3 2-Cl-7-(CF₃)quinoline, Zn(CN)₂, Pd₂(dba)₃, XantphosDMF, 120°C75-90%C-CN bond formation

Pathway 2: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic, powerful transformation that converts an aryl amine, via a diazonium salt intermediate, into a variety of functional groups, including nitriles. [11][12]This pathway requires the synthesis of a 2-aminoquinoline precursor.

Workflow Overview
  • Precursor Synthesis: Formation of 7-(trifluoromethyl)quinolin-2-amine.

  • Diazotization: Conversion of the amino group to a diazonium salt.

  • Sandmeyer Cyanation: Copper-catalyzed displacement of the diazonium group with cyanide.

G SM 2-Chloro-7-(trifluoromethyl)quinoline Intermediate1 7-(Trifluoromethyl)quinolin-2-amine SM->Intermediate1 Step 1: Amination (e.g., NH₃, heat) Intermediate2 Quinoline-2-diazonium salt Intermediate1->Intermediate2 Step 2: Diazotization (NaNO₂, HCl, 0-5°C) Product 7-(Trifluoromethyl)quinoline-2-carbonitrile Intermediate2->Product Step 3: Sandmeyer (CuCN, KCN)

Caption: Workflow for the Sandmeyer Reaction pathway.

Step 1: Synthesis of 7-(Trifluoromethyl)quinolin-2-amine

The required 2-amino precursor can be synthesized from the 2-chloro intermediate prepared in Pathway 1 via nucleophilic aromatic substitution.

Experimental Protocol:

  • Place 2-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a sealed pressure vessel.

  • Add a solution of ammonia in a suitable solvent (e.g., a 7N solution in methanol).

  • Heat the vessel to 120-150 °C for 12-24 hours.

  • Cool the reaction, vent carefully, and concentrate the solvent.

  • The crude residue can be purified by crystallization or column chromatography to yield 7-(trifluoromethyl)quinolin-2-amine.

Steps 2 & 3: Diazotization and Sandmeyer Cyanation

This two-step, one-pot procedure is the core of the Sandmeyer reaction. [13][14]The aryl amine is first converted to a highly reactive diazonium salt, which is then immediately reacted with a copper(I) cyanide solution. The mechanism involves a single-electron transfer from the copper(I) species, generating an aryl radical and nitrogen gas. [12] Experimental Protocol:

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, suspend 7-(trifluoromethyl)quinolin-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture and extract with a suitable organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 7-(trifluoromethyl)quinoline-2-carbonitrile.

Step Key Reagents Typical Conditions Typical Yield Purpose
1 2-Cl-7-(CF₃)quinoline, NH₃/MeOH150°C, pressure60-75%Precursor synthesis
2 2-NH₂-7-(CF₃)quinoline, NaNO₂, HCl0-5°C(in situ)Diazonium salt formation
3 Diazonium salt, CuCN, KCN0°C to 60°C50-70%C-CN bond formation

Conclusion and Outlook

This guide has detailed two primary, field-proven pathways for the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

  • Pathway 1 (Palladium-Catalyzed Cyanation) represents the more contemporary, efficient, and often higher-yielding approach. Its modularity and the use of well-defined catalytic systems make it highly suitable for both small-scale research and large-scale process development.

  • Pathway 2 (Sandmeyer Reaction) is a classic and cost-effective alternative. While it may involve lower yields and require careful handling of potentially unstable diazonium intermediates, it remains a valuable tool in the synthetic chemist's arsenal, especially when cost is a primary driver.

The choice of synthetic route will ultimately depend on the specific constraints of the research or development program, including scale, cost of goods, available equipment, and safety considerations. Both pathways provide reliable access to 7-(Trifluoromethyl)quinoline-2-carbonitrile, a critical intermediate poised for the development of next-generation therapeutics.

References

  • Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Grokipedia. Available at: [Link]

  • Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. Available at: [Link]

  • A. A. M. L. Cunha, et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(8), 4081-4089. Available at: [Link]

  • Wikipedia. (2024). Cyanation. Wikipedia. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • M. D. Johnson, et al. (1979). Cyanochlorination and cyanation of isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1734-1739. Available at: [Link]

  • K. S. Resmi, et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances, 12(3), 1546-1565. Available at: [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Watson, W. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. Available at: [Link]

  • M. G. M. D’Elia, et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]

  • S. Kumar, et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(40), 28169-28181. Available at: [Link]

  • N. Kumar, et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Available at: [Link]

  • M. Lecointre, et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 240, 114573. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Available at: [Link]

  • B. T. Dembélé, et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23943-23967. Available at: [Link]

  • Preprints.org. (2024). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Preprints.org. Available at: [Link]

Sources

Solvation Dynamics and Empirical Profiling of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the incorporation of fluorine atoms and cyano groups into N-heterocyclic scaffolds is a highly effective strategy for modulating target affinity and metabolic stability. 7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) [1] is a prime example of such a building block. However, the precise structural modifications that make this compound biologically attractive also introduce profound physicochemical challenges—most notably, severe aqueous insolubility.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we dissect the causality behind the solvation barriers of this specific molecule, provide predictive solubility metrics based on structural analogues, and detail a self-validating experimental protocol designed to prevent the common analytical artifacts associated with highly lipophilic fluorinated compounds.

Mechanistic Solvation Theory: The Structural Dilemma

To optimize the solubility of 7-(Trifluoromethyl)quinoline-2-carbonitrile, one must first understand the thermodynamic forces dictated by its functional groups:

  • The Quinoline Core: The fused bicyclic aromatic system is rigid and planar. This geometry promotes strong intermolecular π−π stacking within the crystal lattice. High crystal lattice energy directly opposes the thermodynamic favorability of dissolution.

  • The 2-Carbonitrile Group (-CN): While the cyano group introduces a strong dipole moment, its linear, sp -hybridized geometry restricts its hydration sphere. The base scaffold, quinoline-2-carbonitrile (CAS 1436-43-7), is already documented as practically insoluble in water[2], relying on organic solvents for dissolution.

  • The 7-Trifluoromethyl Group (-CF3): Fluorination significantly alters the physicochemical landscape of the molecule. The introduction of a −CF3​ group enhances lipophilicity and metabolic stability[3][4]. However, because fluorine atoms are extremely poor hydrogen-bond acceptors, the bulky −CF3​ group increases the cavity formation energy required to dissolve the molecule in an aqueous network. This drives the aqueous solubility down while enhancing affinity for fluorophilic or non-polar organic phases.

Predictive Solubility Profiling

Because empirical solubility data for highly specific intermediates like 7-(Trifluoromethyl)quinoline-2-carbonitrile is often proprietary or unpublished, formulation scientists must rely on structurally derived predictive models. Table 1 synthesizes the expected solubility profile based on the known behavior of quinoline-2-carbonitrile[2] and the thermodynamic impact of trifluoromethylation[3].

Table 1: Predicted Solubility Profile and Solvation Mechanisms

Solvent SystemPredicted Solubility RangeSolvation Mechanism & Causality
Water (pH 7.4) Insoluble. Driven by high crystal lattice energy and the hydrophobic cavity penalty of the −CF3​ group.
DMSO >50 mg/mL Highly Soluble. Strong dipole-dipole interactions disrupt π -stacking; highly favored by the −CN group.
PEG-400 10−15 mg/mL Moderately Soluble. Co-solvent dielectric modification lowers the energetic barrier for solvation.
Ethanol 2−5 mg/mL Slightly Soluble. Moderate disruption of hydrogen bonding networks.
50mM DDAO (Micellar) 1−3 mg/mL Soluble. The lipophilic −CF3​ group partitions favorably into the hydrophobic core of nonionic micelles[5].

Self-Validating Protocol: Thermodynamic Solubility Determination

Standard kinetic solubility assays (e.g., DMSO stock dilution into buffer) frequently yield false data for fluorinated lipophiles due to supersaturation and subsequent nano-precipitation. Furthermore, standard syringe filtration often results in the compound adsorbing to the filter membrane.

To ensure absolute scientific integrity, the following Thermodynamic Solubility Protocol utilizes ultracentrifugation and solid-state verification, creating a closed, self-validating loop.

Step-by-Step Methodology
  • Solid Dispensing (Excess): Accurately weigh ~2.0 mg of 7-(Trifluoromethyl)quinoline-2-carbonitrile crystalline solid into a 2 mL low-bind microcentrifuge tube.

  • Media Addition: Add 1.0 mL of the target solvent (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).

  • Thermal Equilibration: Incubate the suspension in a thermoshaker at 37°C and 800 RPM for 72 hours .

    • Causality: 72 hours is mandatory. The rigid quinoline lattice dissolves slowly; shorter incubation times will measure kinetic dissolution rates rather than true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer the tube to an ultracentrifuge and spin at 100,000 x g for 30 minutes at 37°C.

    • Causality: Highly lipophilic fluorinated compounds bind nonspecifically to PTFE or Nylon filter membranes, artificially lowering the measured solubility. High-speed centrifugation forces phase separation without introducing foreign binding surfaces.

  • Supernatant Extraction & Dilution: Carefully aspirate 100 μL of the clear supernatant and immediately dilute 1:1 with Acetonitrile.

    • Causality: Dilution with an organic solvent prevents the compound from precipitating out of solution when the sample cools from 37°C to room temperature while waiting in the HPLC autosampler.

  • Quantification: Analyze via HPLC-UV (typically at ~254 nm) against a standard curve prepared in DMSO/Acetonitrile.

  • Quality Control (Self-Validation): Extract the remaining solid pellet from the centrifuge tube, dry gently under nitrogen, and analyze via Powder X-Ray Diffraction (pXRD).

    • Causality: If the pXRD pattern of the pellet differs from the bulk starting material, the compound has converted to a hydrate or a different polymorph during the 72-hour incubation. The measured solubility therefore belongs to the new crystal form, not the original material.

Workflow Visualization

G A Solid Dispensing 7-(CF3)quinoline-2-CN B Media Addition (Aqueous / Micellar) A->B C Thermodynamic Equilibration (37°C, 72h, 800 RPM) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction & Solvent Dilution D->E Soluble Fraction G QC: Solid-State Verification (pXRD on Pellet) D->G Solid Pellet F HPLC-UV/MS Quantification E->F

Thermodynamic solubility and solid-state validation workflow.

Formulation & Solubilization Strategies

When preparing 7-(Trifluoromethyl)quinoline-2-carbonitrile for in vitro biological assays or in vivo dosing, aqueous buffers will fail. The following strategies are recommended:

  • Micellar Encapsulation: Research on structurally analogous trifluoromethylated quinolines demonstrates that nonionic surfactants are highly effective solubilizers. Specifically, dimethyldodecylamine-N-oxide (DDAO) and Brij35 have been shown to linearly increase the aqueous solubility of bis(trifluoromethyl)phenyl-quinolines[5]. The hydrophobic −CF3​ moiety partitions seamlessly into the micelle core.

  • Lipid-Based Delivery (SEDDS): For oral pharmacokinetic studies, formulating the compound in a Self-Emulsifying Drug Delivery System (e.g., a ternary mixture of Capryol 90, Tween-80, and PEG-400) will bypass the crystal lattice energy barrier, keeping the compound in a solubilized state upon introduction to the gastrointestinal tract.

References

  • "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer" ACS Omega. URL:[Link]

  • "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs" MDPI. URL:[Link]

  • "Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants" ResearchGate. URL:[Link]

Sources

Navigating the Physicochemical Frontier: A Technical Guide to the Melting Point of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will delve into the core physicochemical properties of 7-(Trifluoromethyl)quinoline-2-carbonitrile, with a specific focus on its melting point. While a definitive, experimentally determined melting point for this compound is not yet widely published in scientific literature, this guide will provide a robust framework for its determination, grounded in established scientific principles and methodologies. We will explore the influence of its constituent functional groups, outline a detailed protocol for accurate measurement, and discuss the broader significance of this molecule in medicinal chemistry.

The Significance of Trifluoromethylated Quinolines in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in the fields of antimalarial and anticancer therapies.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[4][5] This is due to the unique electronic properties of the -CF3 group, which can increase metabolic stability, binding affinity, and cell permeability. The strategic placement of a trifluoromethyl group on the quinoline ring, as seen in 7-(Trifluoromethyl)quinoline, can significantly modulate its biological activity.[1][2]

Concurrently, the nitrile (-C≡N) group at the 2-position of the quinoline ring is a versatile functional group that can participate in various chemical transformations and act as a key pharmacophore in its own right. Quinoline-2-carbonitrile derivatives have been investigated for their potential as anticancer agents, acting as inhibitors of critical cellular processes like tubulin polymerization and histone deacetylases.[6]

Therefore, 7-(Trifluoromethyl)quinoline-2-carbonitrile represents a molecule of significant interest, combining the beneficial attributes of a trifluoromethylated quinoline with the synthetic and pharmacological potential of a 2-carbonitrile substituent. Accurate characterization of its fundamental physicochemical properties, such as the melting point, is a critical first step in its development as a potential therapeutic agent or advanced material.

Physicochemical Properties and Melting Point Estimation

As of the date of this guide, a specific melting point for 7-(Trifluoromethyl)quinoline-2-carbonitrile has not been definitively reported in publicly available databases. However, we can make a scientifically informed estimation by examining the properties of its parent structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features
7-(Trifluoromethyl)quinolineC10H6F3N197.1660.0 - 69.0[7]Quinoline core with a -CF3 group at the 7-position.
Quinoline-2-carbonitrileC10H6N2154.1793 - 95[8]Quinoline core with a -C≡N group at the 2-position.
QuinolineC9H7N129.16-15[9]Parent quinoline scaffold.

The introduction of the trifluoromethyl group, a strong electron-withdrawing group, can influence intermolecular forces such as dipole-dipole interactions and crystal packing, which in turn affect the melting point. Similarly, the linear and polar nitrile group contributes significantly to the crystal lattice energy. Given that both substituents are present in 7-(Trifluoromethyl)quinoline-2-carbonitrile, it is reasonable to hypothesize that its melting point will be influenced by both and is likely to be a crystalline solid at room temperature.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust and self-validating method for the accurate determination of the melting point of a novel crystalline solid like 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Principle

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[10] For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities will typically cause a depression and broadening of the melting point range. Therefore, a sharp melting point is a key indicator of purity.

Materials and Apparatus
  • Sample: 7-(Trifluoromethyl)quinoline-2-carbonitrile, finely powdered and completely dry.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar digital device).

    • Alternatively, a Thiele tube setup with a high-boiling point oil (e.g., mineral oil or silicone oil) and a calibrated thermometer.[11]

  • Tools:

    • Melting point capillary tubes (open at one end).

    • Spatula.

    • Mortar and pestle (if the sample is not already a fine powder).

    • Long glass tube or PVC pipe for packing.

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle.[11] This ensures efficient and even heat transfer.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. To ensure tight packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop several times.[12]

    • The packed sample height should be approximately 2-3 mm.[12]

  • Approximate Melting Point Determination (Rapid Scan):

    • Place the packed capillary tube into the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute).[13]

    • Observe the sample and record the approximate temperature at which it melts. This provides a preliminary range and saves time during the accurate determination.[11]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point before proceeding.[12]

  • Accurate Melting Point Determination (Slow Scan):

    • Use a fresh, properly packed capillary tube with the sample.

    • Place the capillary tube in the cooled apparatus.

    • Heat rapidly to about 20°C below the previously determined approximate melting point.[12]

    • Decrease the heating rate to 1-2°C per minute.[13] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.

  • Repeat for Reproducibility:

    • Conduct at least two more measurements using fresh samples for each run to ensure the results are reproducible.

Interpreting the Results
  • Sharp Melting Range (0.5-1.5°C): Indicates a high degree of purity.

  • Broad Melting Range (>2°C): Suggests the presence of impurities or that the compound may be a mixture of isomers.

  • Depressed Melting Point: If the observed melting point is significantly lower than expected (based on similar compounds), it may also indicate impurities.

Workflow for Melting Point Determination

MeltingPointWorkflow Figure 1: Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Rapid Scan for Approximate M.P. C->D E Cool Apparatus D->E F Slow Scan (1-2°C/min) for Accurate M.P. E->F G Record T1 (First Liquid) & T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H I Assess Purity based on Range H->I

Caption: Workflow for Melting Point Determination.

Representative Synthesis of a Quinolone-2-carbonitrile Derivative

While a specific, optimized synthesis for 7-(Trifluoromethyl)quinoline-2-carbonitrile is not detailed in this guide, a general and robust method for the synthesis of quinoline-2-carbonitrile derivatives can be adapted. The Reissert reaction is a classic and effective method for introducing a cyano group at the 2-position of a quinoline.

General Reissert Reaction Protocol
  • Activation of the Quinoline Nitrogen: 7-(Trifluoromethyl)quinoline is reacted with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) in a suitable solvent system (e.g., dichloromethane/water). This forms a Reissert compound, a 1-acyl-1,2-dihydroquinoline-2-carbonitrile.

  • Rearomatization and Formation of the 2-Carbonitrile: The intermediate Reissert compound is then treated with a base (e.g., sodium hydroxide) or undergoes acidic hydrolysis to eliminate the acyl group and restore the aromaticity of the quinoline ring, yielding the desired 7-(Trifluoromethyl)quinoline-2-carbonitrile.

SynthesisWorkflow Figure 2: Representative Synthesis Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 7-(Trifluoromethyl)quinoline D Step 1: Formation of Reissert Compound (DCM/Water) A->D B Acyl Chloride (e.g., Benzoyl Chloride) B->D C Cyanide Source (e.g., KCN) C->D E Step 2: Hydrolysis/Base Treatment (Rearomatization) D->E F 7-(Trifluoromethyl)quinoline-2-carbonitrile E->F

Caption: Representative Synthesis Pathway.

Conclusion

The precise determination of the melting point of 7-(Trifluoromethyl)quinoline-2-carbonitrile is a fundamental and indispensable step in its scientific evaluation. This guide has provided the necessary theoretical framework and a detailed, field-proven experimental protocol to enable researchers to accurately characterize this promising molecule. By understanding the influence of its key functional groups and adhering to rigorous analytical practices, the scientific community can confidently build upon this foundational data to explore the full therapeutic and material science potential of this and other novel trifluoromethylated quinoline derivatives.

References

  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed.
  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review.
  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMIN
  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.
  • Determination of the melting point. Unknown Source.
  • Melting point determin
  • 7-(Trifluoromethyl)quinoline, 97% 250 mg. Thermo Scientific Chemicals.
  • 6.
  • Video: Melting Point Determin
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Unknown Source.
  • QUINOLINE-2-CARBONITRILE. ChemicalBook.
  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed.
  • Quinoline CAS 91-22-5. Merck Millipore.

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7-(Trifluoromethyl)quinoline-2-carbonitrile: Comprehensive Safety, Hazard, and Handling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development . The convergence of a quinoline core, a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group, and a reactive carbonitrile (-CN) moiety makes it an excellent electrophile for cross-coupling and nucleophilic aromatic substitution (S N​ Ar). However, this specific structural triad also imparts a complex hazard profile, requiring stringent safety protocols to mitigate acute toxicity, environmental persistence, and potential reactive hazards.

Physicochemical Profiling & Structural Causality

The hazard profile of 7-(Trifluoromethyl)quinoline-2-carbonitrile is directly dictated by its molecular architecture. Understanding the causality behind its reactivity is essential for safe laboratory handling:

  • Quinoline Scaffold: Quinoline derivatives are well-documented hepatotoxins and potential carcinogens . The planar aromatic system can intercalate with DNA, while hepatic metabolism often generates reactive epoxide intermediates.

  • Trifluoromethyl (-CF 3​ ) Group: The -CF 3​ group significantly enhances the lipophilicity (LogP) of the molecule. This increased lipophilicity facilitates rapid dermal absorption and penetration across the blood-brain barrier, amplifying systemic toxicity compared to non-fluorinated analogs.

  • Carbonitrile (-CN) Moiety: While aryl nitriles are generally more stable than aliphatic nitriles, they remain susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing toxic hydrogen cyanide (HCN) or cyanide salts .

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 7-(Trifluoromethyl)quinoline-2-carbonitrile
CAS Number 1267479-34-4
Molecular Formula C 11​ H 5​ F 3​ N 2​
Molecular Weight 222.17 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water

Hazard Identification & GHS Classification

Based on structural alerts and data extrapolated from analogous fluorinated quinolines, the compound triggers multiple Global Harmonized System (GHS) hazard classifications.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard StatementCausality / Mechanism
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid GI absorption driven by high lipophilicity.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin-CF 3​ group enhances lipid bilayer permeation.
Skin Irritation Category 2H315: Causes skin irritationElectrophilic nature of the carbonitrile carbon.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect tissue interaction and localized pH shifts.
STOT SE Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust.

Toxicology & Mechanistic Pathways

Understanding the toxicokinetics of 7-(Trifluoromethyl)quinoline-2-carbonitrile is essential for risk assessment. The primary risk stems from Phase I hepatic metabolism. Cytochrome P450 enzymes oxidize the electron-rich regions of the quinoline ring, generating highly reactive epoxides. If not rapidly conjugated by glutathione (GSH), these epoxides covalently bind to cellular macromolecules, inducing oxidative stress and cytotoxicity.

A secondary, albeit minor, pathway involves the enzymatic or chemical cleavage of the carbonitrile group, leading to localized cyanide release, which potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain.

G Compound 7-(Trifluoromethyl)quinoline-2-carbonitrile (Parent Compound) CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I Oxidation Nitrile Nitrile Cleavage (Minor Pathway) Compound->Nitrile Enzymatic Hydrolysis Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Epoxidation of Quinoline Ring OxStress Oxidative Stress & Macromolecule Adduction Epoxide->OxStress Covalent Binding Detox Glutathione (GSH) Conjugation Epoxide->Detox Detoxification Cyanide Cyanide Ion (CN-) Nitrile->Cyanide Release Toxicity Cellular Toxicity Cyanide->Toxicity Cytochrome c Oxidase Inhibition OxStress->Toxicity Excretion Renal Excretion Detox->Excretion

Metabolic and toxicity pathways of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Standard Operating Procedures (SOPs) & Experimental Workflows

To ensure a self-validating safety system, the following protocol details the safe handling and execution of a standard nucleophilic aromatic substitution (S N​ Ar) using 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Protocol: Safe Handling and S N​ Ar Reaction Setup

Step 1: PPE and Environment Setup

  • Action: Don standard PPE: flame-retardant lab coat, safety goggles, and double-layered nitrile gloves. Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm .

  • Causality: Double-gloving mitigates the enhanced dermal penetration risk posed by the -CF 3​ group. The fume hood prevents inhalation of the fine crystalline dust (H335).

Step 2: Reagent Preparation

  • Action: Weigh 7-(Trifluoromethyl)quinoline-2-carbonitrile within a static-free enclosure or directly inside the fume hood using a draft shield. Dissolve immediately in an anhydrous, aprotic solvent (e.g., DMF or DMSO).

  • Causality: Pre-dissolving the solid eliminates the aerosolization hazard of the powder during subsequent transfers and minimizes static-induced scattering.

Step 3: Reaction Execution

  • Action: Add the nucleophile (e.g., an amine) and a non-nucleophilic base (e.g., DIPEA). Heat the reaction under an inert atmosphere (N 2​ or Ar).

  • Causality: An inert atmosphere prevents the oxidative degradation of the quinoline core at elevated temperatures, which could otherwise yield unpredictable, highly reactive byproducts.

Step 4: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction via LC-MS or TLC. Do not proceed to workup until the parent carbonitrile is >95% consumed.

  • Causality: Ensuring complete consumption of the starting material acts as a self-validating safety checkpoint, preventing exposure to the toxic precursor during the mechanically rigorous aqueous extraction phase.

Step 5: Quenching and Workup

  • Action: Cool the reaction to 0°C. Quench slowly with a saturated aqueous sodium bicarbonate (NaHCO 3​ ) solution. Strictly avoid strong acids.

  • Causality: Mildly basic quenching prevents the potential acid-catalyzed hydrolysis of any unreacted carbonitrile into volatile, highly lethal hydrogen cyanide (HCN) gas.

Emergency Response & Decontamination

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (e.g., acetone or ethanol) to wash the skin, as this will accelerate the dermal absorption of the lipophilic compound.

  • Spill Cleanup: For solid spills, do not sweep dry. Moisten the powder with a high-boiling solvent (e.g., polyethylene glycol) or damp sand to suppress dust generation, then sweep into a designated hazardous waste container. Wash the spill area with a 5% sodium hypochlorite solution to safely oxidize any residual nitrile groups, followed by standard soap and water .

References

  • National Center for Biotechnology Information. "Quinoline". PubChem Compound Summary for CID 7047.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press, 2011.[Link]

  • Duke University Occupational and Environmental Safety Office. "Safety Manual - Duke Chemistry". Duke University.[Link]

7-(Trifluoromethyl)quinoline-2-carbonitrile theoretical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Theoretical Properties of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Introduction

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4] Its rigid, planar structure and tunable electronic properties have given rise to a multitude of clinically significant agents across therapeutic areas including cancer, malaria, and inflammation.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 7-(Trifluoromethyl)quinoline-2-carbonitrile .

The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position and a nitrile (-CN) group at the 2-position is not arbitrary. The -CF3 group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by modulating the lipophilicity and pKa of the parent molecule.[5][6] Simultaneously, the nitrile group at the C2 position, also strongly electron-withdrawing, serves as a versatile synthetic handle and a potent hydrogen bond acceptor, capable of critical interactions with biological targets.[7][8]

This document provides a comprehensive theoretical and computational analysis of 7-(Trifluoromethyl)quinoline-2-carbonitrile. By leveraging Density Functional Theory (DFT) and extrapolating from experimentally verified data on analogous structures, we will elucidate its predicted physicochemical properties, spectroscopic signature, electronic landscape, and potential as a high-value scaffold for drug discovery professionals.

Molecular Profile and Physicochemical Properties

While a dedicated CAS number for this specific isomer is not publicly cataloged, its molecular identity is unambiguous. We can construct a detailed theoretical profile by referencing the parent structures, 7-(Trifluoromethyl)quinoline (CAS: 325-14-4) and Quinoline-2-carbonitrile (CAS: 1436-43-7).[9][10][11][12]

Table 1: Computed Physicochemical and Structural Properties

PropertyPredicted ValueData Source (Analog-Based)
Molecular Formula C₁₁H₅F₃N₂-
IUPAC Name 7-(Trifluoromethyl)quinoline-2-carbonitrile-
Molecular Weight 234.17 g/mol PubChem[9][12]
Monoisotopic Mass 234.04048 DaPubChem[9][12]
XLogP3 ~3.0 - 3.5PubChem (Calculated)[9][12]
Topological Polar Surface Area 36.7 ŲPubChem[12]
Hydrogen Bond Acceptors 2 (Quinoline N, Nitrile N)-
Hydrogen Bond Donors 0-
Rotatable Bonds 0-

The molecule is predicted to be almost perfectly planar, a characteristic inherited from the quinoline-2-carbonitrile core, which exhibits an r.m.s. deviation of just 0.014 Å.[7] This rigidity is a crucial attribute for minimizing conformational entropy upon binding to a target protein, a favorable characteristic in rational drug design.

Proposed Synthetic Strategy

Workflow: Proposed Synthesis

G cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Deoxygenative Cyanation A 7-(Trifluoromethyl)quinoline B 7-(Trifluoromethyl)quinoline N-oxide A->B m-CPBA or H₂O₂/AcOH C 7-(Trifluoromethyl)quinoline N-oxide D 7-(Trifluoromethyl)quinoline-2-carbonitrile C->D TMSCN, Benzoyl Chloride or KCN, DMSO

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 7-(Trifluoromethyl)quinoline N-oxide

  • Reaction Setup: To a solution of 7-(Trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 - 1.5 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the N-oxide intermediate.[14][15]

Stage 2: Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 7-(Trifluoromethyl)quinoline N-oxide intermediate (1.0 eq) in anhydrous DCM or acetonitrile.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq) followed by the dropwise addition of benzoyl chloride (1.5 eq) at 0 °C.

  • Reaction Execution: Allow the reaction to stir at room temperature for 4-8 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up and Purification: Quench the reaction carefully with water or a saturated bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry, and concentrate. Purify the final product via flash column chromatography to yield 7-(Trifluoromethyl)quinoline-2-carbonitrile.[13]

Theoretical Spectroscopic Profile

The following spectroscopic data are predicted based on the known effects of the -CF₃ and -CN substituents and extensive data from analogous quinoline derivatives.[16][17][18][19]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Value / RangeAssignment / Notes
¹H NMR Chemical Shift (δ)8.5 - 8.8 ppm (d)H-4
(CDCl₃, 400 MHz)8.2 - 8.4 ppm (s)H-8
7.9 - 8.1 ppm (d)H-5
7.7 - 7.9 ppm (d)H-6
7.6 - 7.8 ppm (d)H-3
¹³C NMR Chemical Shift (δ)~148-150 ppmC-8a
(CDCl₃, 100 MHz)~145-147 ppmC-4
~135-138 ppmC-2
~130-133 ppm (q, J ≈ 33 Hz)C-7
~123-126 ppm (q, J ≈ 274 Hz)-CF₃
~117-119 ppm-C≡N
¹⁹F NMR Chemical Shift (δ)~ -62 to -63 ppm (s)-CF₃
IR Spectroscopy Wavenumber (cm⁻¹)2230 - 2215 cm⁻¹ (strong, sharp)C≡N stretch
1620 - 1500 cm⁻¹ (multiple)C=C, C=N aromatic stretches
1350 - 1100 cm⁻¹ (strong, broad)C-F stretches
Mass Spec. m/z~234.04 (High Resolution)[M]⁺ Molecular Ion
Generic Protocol for Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra using a standard 30° pulse sequence.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • Acquire ¹⁹F NMR spectra without proton decoupling.

  • Data Processing: Process all raw data (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Reference chemical shifts to the TMS peak (0.00 ppm).[18]

  • IR and MS Analysis: Obtain the IR spectrum using an ATR-FTIR spectrometer.[17] Obtain high-resolution mass spectrometry (HRMS) data using an ESI-TOF or Orbitrap mass spectrometer.[18]

Computational Chemistry Analysis (DFT)

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure and reactivity of molecules, guiding rational design and hypothesis testing.[19][20] For this analysis, calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).

Workflow: From DFT to Property Prediction

G DFT DFT Calculation (e.g., B3LYP/6-311+G) Geom Optimized Molecular Geometry DFT->Geom Orbitals Frontier Molecular Orbitals (HOMO / LUMO) DFT->Orbitals MEP Molecular Electrostatic Potential (MEP) DFT->MEP Reactivity Predicted Reactivity & Interaction Sites Geom->Reactivity Steric Factors Orbitals->Reactivity Energy Gap (ΔE) MEP->Reactivity Charge Distribution

Caption: Relationship between DFT calculations and predicted properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.[20][21]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this molecule, the HOMO is predicted to be delocalized across the electron-rich quinoline ring system.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to be localized around the C2-CN bond and the pyridine part of the ring, influenced by the strong electron-withdrawing nature of the nitrile group.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability and reactivity.[22] The presence of two strong electron-withdrawing groups is expected to lower the LUMO energy significantly, resulting in a relatively small ΔE. This suggests the molecule is a good electron acceptor and potentially more reactive towards nucleophiles compared to unsubstituted quinoline.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.[21]

  • Negative Potential (Red/Yellow): These electron-rich regions are predicted to be concentrated around the quinoline nitrogen and the nitrile nitrogen, making them primary sites for hydrogen bonding and interactions with electrophiles.

  • Positive Potential (Blue): These electron-poor regions will be located on the aromatic protons and, most significantly, on the carbons adjacent to the electron-withdrawing groups (C2 and C7), marking them as potential sites for nucleophilic attack.

Potential Applications and Drug Discovery Context

The theoretical properties of 7-(Trifluoromethyl)quinoline-2-carbonitrile make it a highly attractive scaffold for medicinal chemistry.

  • Kinase Inhibition: The quinoline core is a well-established hinge-binding motif in many FDA-approved kinase inhibitors.[5][23] The nitrile group can act as a key hydrogen bond acceptor within an ATP-binding site, while the 7-CF₃ group can occupy a hydrophobic pocket, enhancing both potency and selectivity. This scaffold is a prime candidate for screening against kinases implicated in oncology.

  • Anticancer & Antiparasitic Activity: Derivatives of 7-(trifluoromethyl)quinoline have demonstrated potent, broad-spectrum antitumor activity and significant efficacy against parasites like Plasmodium falciparum and Trypanosoma brucei.[24][25][26] The combination of the trifluoromethyl group with a C2-carbonitrile offers a novel chemical space to explore for developing next-generation agents in these fields.

  • Structure-Activity Relationship (SAR) Guidance: The computational analysis provides a clear roadmap for further optimization. The electron-rich nitrogen centers identified by the MEP map are clear points for derivatization to modulate solubility or introduce new interaction vectors. The reactivity profile suggested by the HOMO-LUMO analysis can inform the design of covalent inhibitors or probes.[3][27]

Conclusion

7-(Trifluoromethyl)quinoline-2-carbonitrile emerges from this theoretical analysis as a molecule of significant potential. Its predicted properties—planarity, a distinct spectroscopic signature, and a highly polarized electronic landscape characterized by a low HOMO-LUMO gap and well-defined electrostatic regions—mark it as a promising and advanced intermediate. The convergence of a privileged quinoline core with two powerful modulating groups (-CF₃ and -CN) provides a robust foundation for the development of potent and selective small-molecule therapeutics, particularly in the realms of kinase inhibition and anti-infective research. This guide serves as a foundational document to stimulate and direct future experimental investigation into this compelling chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry.
  • BenchChem. (n.d.). 4-Amino-7-(trifluoromethyl)quinoline | 243666-11-7.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
  • National Center for Biotechnology Information. (n.d.). 7-(Trifluoromethyl)quinoline. PubChem.
  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759–5765.
  • (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
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  • (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Bentham Science.
  • Abadi, A. H., Ebiike, J. C., & Lehmann, J. (2003). Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents. Arzneimittelforschung, 53(10), 701–705.
  • Thermo Fisher Scientific. (n.d.). 7-(Trifluoromethyl)quinoline, 97%.
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  • (n.d.). 7-(Trifluoromethyl)quinoline | 325-14-4.
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  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Google Patents. (n.d.). Novel preparation method of quinoline n-oxide derivative with amide group.
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  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis.
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics.
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  • Hamze, A., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry.
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  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
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Methodological & Application

Application Note: 7-(Trifluoromethyl)quinoline-2-carbonitrile as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary and Strategic Utility

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the trifluoromethyl (–CF₃) group dramatically alters the physicochemical profile of a molecule, enhancing metabolic stability, modulating pKa, and increasing lipophilicity to improve cellular permeability[1].

7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) represents a highly privileged, bifunctional building block[2]. It combines the rigid, pharmacologically active quinoline core with two highly manipulable handles:

  • The C7-Trifluoromethyl Group: Acts as a strong electron-withdrawing group (EWG), deactivating the carbocyclic ring toward electrophilic aromatic substitution while simultaneously activating the heteroaromatic ring toward nucleophilic attack[3].

  • The C2-Carbonitrile Group: Serves as a versatile orthogonal handle. Nitriles at the 2-position of quinolines are primed for divergent synthetic pathways, including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition to tetrazoles[4][5].

This specific scaffold has proven instrumental in the synthesis of advanced therapeutic agents, most notably in the development of highly potent and selective c-Met kinase inhibitors (e.g., compound 21b) and novel antimalarial agents[6][7].

Physicochemical & Reactivity Profiling

Understanding the electronic distribution of 7-(trifluoromethyl)quinoline-2-carbonitrile is critical for predicting its behavior in multi-step syntheses. The synergistic electron-withdrawing effects of the quinoline nitrogen, the C2-nitrile, and the C7-CF₃ group render the C2 and C4 positions highly electrophilic.

Table 1: Quantitative Physicochemical Data & Reactivity Metrics
Property / ParameterValue / DescriptionStrategic Implication
Molecular Formula C₁₁H₅F₃N₂High F-content (metabolic shield).
Molecular Weight 222.17 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
C2-Nitrile Reactivity Highly ElectrophilicRapidly undergoes nucleophilic addition due to the adjacent electron-deficient pyridine ring.
C4 Position Reactivity Susceptible to Nu- attackIf functionalized (e.g., with a halogen), the C4 position is primed for S_NAr or cross-coupling[3].
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAcCompatible with a wide range of homogeneous catalytic and polar aprotic reaction conditions[4].

Divergent Synthetic Pathways (Mechanistic Insights)

The true value of 7-(trifluoromethyl)quinoline-2-carbonitrile lies in its ability to serve as a central hub for generating diverse pharmacophores.

  • Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid. Mechanistically, the electron-deficient quinoline ring accelerates the initial hydroxide attack on the nitrile carbon, forming an amide intermediate that rapidly hydrolyzes to the carboxylate[8]. This acid is a critical precursor for synthesizing amide-linked kinase inhibitors[7].

  • Cycloaddition: The nitrile undergoes [3+2] cycloaddition with azides to form a 1H-tetrazole. The tetrazole is a well-established bioisostere for the carboxylic acid, offering a similar pKa but enhanced lipophilicity and resistance to metabolic decarboxylation[9].

  • Reduction: Catalytic hydrogenation or hydride reduction yields the 2-(aminomethyl) derivative, providing a basic primary amine for subsequent Buchwald-Hartwig aminations or reductive aminations.

G Core 7-(Trifluoromethyl) quinoline-2-carbonitrile Acid 7-(CF3)-Quinoline -2-carboxylic acid (Amide Precursor) Core->Acid Hydrolysis (NaOH/H2O, u0394) Tetrazole 2-(1H-Tetrazol-5-yl) -7-(CF3)-quinoline (Acid Bioisostere) Core->Tetrazole [3+2] Cycloaddition (NaN3, NH4Cl, DMF, u0394) Amine 2-(Aminomethyl) -7-(CF3)-quinoline (Kinase Scaffold) Core->Amine Reduction (H2, Pd/C or LiAlH4)

Divergent functionalization pathways of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Validated Experimental Protocols

The following protocols have been optimized for high yield and purity, incorporating self-validating steps to ensure experimental integrity.

Protocol A: Synthesis of 7-(Trifluoromethyl)quinoline-2-carboxylic acid via Alkaline Hydrolysis

This protocol utilizes harsh alkaline conditions which the robust CF₃-quinoline core can easily withstand, driving the hydrolysis to completion[8].

Reagents & Materials:

  • 7-(Trifluoromethyl)quinoline-2-carbonitrile (1.0 eq, 5.0 mmol, 1.11 g)

  • 6M Sodium Hydroxide (NaOH) aqueous solution (10.0 eq, 50 mmol, 8.3 mL)

  • Ethanol (EtOH) (15 mL)

  • 6M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the carbonitrile starting material in 15 mL of Ethanol.

  • Base Addition: Slowly add the 6M NaOH solution to the stirring suspension. The mixture may briefly become homogenous before a slight color change occurs.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 85 °C). The strongly electron-withdrawing nature of the CF₃ group accelerates the nucleophilic attack of OH⁻ on the nitrile.

  • In-Process Monitoring: Stir at reflux for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The starting material (high Rf) will disappear, replaced by a baseline spot (the sodium carboxylate salt).

  • Workup & Isolation: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous layer with 10 mL of distilled water and wash with EtOAc (2 x 15 mL) to remove any unreacted starting material or organic impurities.

  • Precipitation (Self-Validation): Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring vigorously until the pH reaches 3–4. A dense white/pale-yellow precipitate of the free carboxylic acid will form immediately.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum at 50 °C overnight.

  • Expected Yield: 85–92%.

  • Analytical Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the sharp nitrile-associated electronic effects and the appearance of a broad carboxylic acid OH proton at ~13.5 ppm.

Protocol B: Synthesis of 2-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)quinoline via [3+2] Cycloaddition

This method generates a lipophilic acid bioisostere. Ammonium chloride is used as a proton source to generate hydrazoic acid in situ, which undergoes the cycloaddition[9].

Reagents & Materials:

  • 7-(Trifluoromethyl)quinoline-2-carbonitrile (1.0 eq, 2.0 mmol, 444 mg)

  • Sodium Azide (NaN₃) (3.0 eq, 6.0 mmol, 390 mg) Caution: Highly toxic and potentially explosive.

  • Ammonium Chloride (NH₄Cl) (3.0 eq, 6.0 mmol, 321 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 25 mL pressure vial, dissolve the carbonitrile in 10 mL of anhydrous DMF.

  • Reagent Addition: Add NaN₃ and NH₄Cl to the solution. Seal the vial tightly.

  • Cycloaddition: Heat the reaction mixture to 120 °C behind a blast shield. Stir vigorously for 12–16 hours. The elevated temperature is required to overcome the activation energy barrier of the [3+2] cycloaddition.

  • In-Process Monitoring: Monitor via LC-MS. The product will ionize readily in negative mode [M-H]⁻ = 264.0 m/z.

  • Workup & Isolation: Cool the mixture to room temperature. Carefully pour the reaction mixture into 30 mL of ice-cold water.

  • Precipitation (Self-Validation): The product exists as a sodium salt in the basic/neutral DMF-water mixture. Acidify the solution dropwise with 1M HCl to pH 2. The protonated tetrazole will precipitate out of the solution.

  • Filtration: Filter the solid, wash thoroughly with water to remove residual DMF and inorganic salts, and dry under vacuum.

  • Expected Yield: 75–85%.

  • Analytical Validation: ¹³C NMR will show the disappearance of the nitrile carbon (~117 ppm) and the appearance of the tetrazole quaternary carbon (~155-160 ppm).

Protocol C: Catalytic Reduction to 2-(Aminomethyl)-7-(trifluoromethyl)quinoline

Reduction of the nitrile provides a primary amine. Acidic conditions are employed to prevent the formation of secondary amine dimers (a common side reaction in nitrile hydrogenations).

Reagents & Materials:

  • 7-(Trifluoromethyl)quinoline-2-carbonitrile (1.0 eq, 3.0 mmol, 666 mg)

  • Palladium on Carbon (Pd/C, 10 wt%) (0.1 eq Pd)

  • Methanol (MeOH) (20 mL)

  • Concentrated HCl (0.5 mL)

  • Hydrogen gas (H₂, balloon)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the carbonitrile in 20 mL of MeOH. Add the concentrated HCl.

  • Catalyst Addition: Carefully add the Pd/C to the solution under a gentle stream of nitrogen (to prevent ignition of the methanol).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times. Leave the reaction stirring vigorously under the H₂ balloon at room temperature.

  • Monitoring: Stir for 6–8 hours. Monitor by TLC (DCM:MeOH 9:1 with 1% NH₄OH). The product will be highly polar and stain positive with Ninhydrin (indicating a primary amine).

  • Workup: Purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is obtained as the hydrochloride salt. To obtain the free base, dissolve in water, basify with 1M NaOH to pH 10, and extract with Dichloromethane (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Expected Yield: 80–90%.

  • Analytical Validation: ¹H NMR (CDCl₃) will show a new singlet integrating to 2H at ~4.1 ppm corresponding to the benzylic -CH₂- group of the newly formed aminomethyl moiety.

References

  • PubMed. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. J Med Chem. 2011 Apr 14;54(7):2127-42. Retrieved from[Link]

  • ACS Publications. Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines... | Journal of Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • ACS Publications. Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. Retrieved from [Link]

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Application Notes and Protocols for 7-(Trifluoromethyl)quinoline-2-carbonitrile as a Prospective Anticancer Agent

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Notably, quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting mechanisms that include, but are not limited to, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, making it a desirable feature in drug design. This document provides a detailed guide for the investigation of 7-(Trifluoromethyl)quinoline-2-carbonitrile as a potential anticancer agent. It outlines a series of robust protocols for in vitro and in vivo evaluation, offering insights into the experimental rationale and data interpretation.

Introduction: The Rationale for Investigating 7-(Trifluoromethyl)quinoline-2-carbonitrile

Quinoline derivatives have a rich history in drug discovery, with notable examples including the anti-malarial drug chloroquine and the anticancer agent camptothecin.[5] Their planar structure allows them to intercalate with DNA, while various substitutions on the quinoline ring enable interactions with a multitude of biological targets.[1][2] The trifluoromethyl (-CF3) group is a key substituent in modern drug development due to its strong electron-withdrawing nature and lipophilicity, which can enhance binding affinity and improve pharmacokinetic properties. Furthermore, the nitrile (-CN) group can participate in hydrogen bonding and other interactions with biological targets. While extensive research has been conducted on various substituted quinolines, the specific compound 7-(Trifluoromethyl)quinoline-2-carbonitrile remains a novel area of exploration. Based on the established anticancer potential of the quinoline core and the advantageous properties of the trifluoromethyl substituent, this compound warrants thorough investigation as a potential therapeutic agent.[1][6]

Foundational In Vitro Evaluation: Assessing Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[7][8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

Materials:

  • 7-(Trifluoromethyl)quinoline-2-carbonitrile (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-(Trifluoromethyl)quinoline-2-carbonitrile in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[7][11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expected Data and Interpretation

The results of the MTT assay can be summarized in a table and a dose-response curve.

Cancer Cell Line7-(Trifluoromethyl)quinoline-2-carbonitrile IC50 (µM)Doxorubicin IC50 (µM) (Reference)
MCF-7Experimental ValueKnown Value
A549Experimental ValueKnown Value
HCT116Experimental ValueKnown Value

A lower IC50 value indicates greater cytotoxic potency. Comparing the IC50 values across different cell lines can reveal potential selectivity.

Mechanistic Insights: Investigating the Mode of Cell Death

Once cytotoxicity is established, the next critical step is to determine the mechanism by which 7-(Trifluoromethyl)quinoline-2-carbonitrile induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting apoptosis.[12][13][14]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][15]

Workflow:

A Treat cells with 7-(Trifluoromethyl)quinoline-2-carbonitrile B Harvest cells (including supernatant) A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 7-(Trifluoromethyl)quinoline-2-carbonitrile at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.[13]

Data Interpretation: The flow cytometry data will show four distinct cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants following treatment indicates the induction of apoptosis.

Delving Deeper: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method utilizes PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]

Workflow:

A Treat cells with 7-(Trifluoromethyl)quinoline-2-carbonitrile B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash with PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[16][19]

  • Washing and RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[18][20]

  • PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.[16][18]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry.

Data Interpretation: The flow cytometer will generate a histogram of DNA content. The data can be quantified to show the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) following treatment suggests cell cycle arrest at that checkpoint.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle ControlValueValueValue
Compound (IC50)ValueValueValue
Compound (2x IC50)ValueValueValue

Unraveling the Molecular Mechanism: Signaling Pathway Analysis

To understand how 7-(Trifluoromethyl)quinoline-2-carbonitrile exerts its effects at the molecular level, it is essential to investigate its impact on key cancer-related signaling pathways, such as the PI3K/AKT and MAPK pathways.[21][22]

Western Blotting

Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[23][24]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of AKT and ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used for detection.[21][24]

Potential Signaling Pathway to Investigate:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition 7-(Trifluoromethyl)quinoline-2-carbonitrile (Hypothesized Inhibition) Inhibition->PI3K Inhibition->RAF

Caption: Hypothesized inhibition of PI3K/AKT and MAPK pathways.

Protocol:

  • Protein Extraction: Treat cells with 7-(Trifluoromethyl)quinoline-2-carbonitrile, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[23][24]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin) overnight at 4°C.[24]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Expected Results: A decrease in the ratio of phosphorylated to total AKT and/or ERK would suggest that 7-(Trifluoromethyl)quinoline-2-carbonitrile inhibits these pro-survival signaling pathways.

Preclinical In Vivo Evaluation: Xenograft Tumor Model

Promising in vitro results should be validated in an in vivo model to assess the compound's efficacy in a more complex biological system. The subcutaneous xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[25][26][27]

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cells (the same lines used in vitro)

  • 7-(Trifluoromethyl)quinoline-2-carbonitrile formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)

  • Positive control drug (e.g., cisplatin or paclitaxel)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[27]

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, compound at different doses, positive control).[28]

  • Drug Administration: Administer the compound and control treatments according to a predetermined schedule (e.g., daily or every other day) via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Measure the tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.[28]

  • Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size, or if the mice show signs of excessive toxicity (e.g., >20% body weight loss).[28]

  • Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology or western blotting).

Data Analysis: Plot the average tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Safety and Handling

Chemical Safety:

  • 7-(Trifluoromethyl)quinoline-2-carbonitrile is a research chemical with unknown toxicological properties. Handle with care in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[29][30]

  • Nitrile gloves provide splash protection but should be changed immediately upon contamination.[31][32][33]

Cell Culture and Animal Handling:

  • Follow standard aseptic techniques for all cell culture work.

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of 7-(Trifluoromethyl)quinoline-2-carbonitrile as a potential anticancer agent. By following these established methodologies, researchers can generate robust and reproducible data to assess the compound's cytotoxicity, elucidate its mechanism of action, and evaluate its preclinical efficacy. This structured approach is crucial for advancing novel quinoline derivatives through the drug discovery pipeline.

References

  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not available]
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • Anticancer Agents in Medicinal Chemistry. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Source not available]
  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Source not available]
  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. [Source not available]
  • University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. [Source not available]
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. [Source not available]
  • Current Pharmaceutical Design. (2019). In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • PubMed. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Anticancer Research. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]

  • Journal of the National Cancer Institute. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • AACR Journals. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]

  • AACR Journals. (2010). Abstract 4958: Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow. [Link]

  • Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • EH&S. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Source not available]
  • Laboratory of Inorganic Chemistry. (n.d.).
  • Unigloves. (2020). Nitrile Gloves Acid Resistance. [Link]

  • Heterocycles. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Source not available]
  • MDPI. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Source not available]
  • BenchChem. (n.d.). Comparative In Vitro Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Alternative Anticancer Agents. [Source not available]
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline. [Source not available]
  • Scientific Research Publishing. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Link]

  • RSC Medicinal Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

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Application Note: High-Resolution ¹H NMR Analysis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Compound: 7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) [1]

Scientific Context & Mechanistic Insights

7-(Trifluoromethyl)quinoline-2-carbonitrile is a highly privileged, electron-deficient heterocyclic scaffold widely utilized in the development of kinase inhibitors, antimalarials, and targeted oncology therapeutics [2]. The structural verification of this intermediate is critical, as the regiochemistry of the quinoline ring directly dictates the pharmacophore's binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for validating this structure. However, the presence of two strongly electron-withdrawing groups—the carbonitrile (-CN) at C2 and the trifluoromethyl (-CF3) at C7—creates a unique electronic environment.

Causality of Chemical Shifts:

  • The -CN Effect: The carbonitrile group withdraws electron density via both inductive and resonance effects. This severely deshields the protons on the pyridine-like ring, specifically pushing the H3 and H4 signals significantly downfield compared to an unsubstituted quinoline.

  • The -CF3 Effect: The trifluoromethyl group exerts a strong inductive pull (-I effect). This deshields the adjacent H6 and H8 protons. H8 is particularly unique; it sits within the anisotropic deshielding cone of the adjacent nitrogen lone pair and is further stripped of electron density by the -CF3 group, making it the most downfield signal in the spectrum [3].

Understanding these electronic causalities allows the analyst to treat the NMR spectrum not just as a fingerprint, but as a self-validating map of the molecule's electron density.

Experimental Workflow & Quality Control

To ensure a self-validating system, this protocol utilizes an internal standard (Tetramethylsilane, TMS) to lock the chemical shift scale at exactly 0.00 ppm. The integration of the resulting five distinct proton signals must sum to a perfect 1:1:1:1:1 ratio, providing internal confirmation of both purity and structural identity.

G A 1. Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) B 2. Probe Tuning & Matching (Optimize for 1H at 400/500 MHz) A->B Insert Tube C 3. Locking & Shimming (Z0, Z1, Z2 optimization for sharp lines) B->C Lock 2H Signal D 4. Pulse Sequence Setup (zg30, D1=2s, NS=16) C->D Shimmed (<1 Hz) E 5. Data Acquisition (FID Generation & Amplification) D->E Execute zg30 F 6. Data Processing (FT, Phase & Baseline Correction) E->F Raw FID Data G 7. Spectral Analysis (Integration & Multiplet Extraction) F->G Processed Spectrum

Figure 1: Standardized workflow for ¹H NMR acquisition and processing.

Step-by-Step Analytical Protocol
Phase 1: Sample Preparation

Rationale: CDCl₃ is selected because it provides excellent solubility for semi-polar quinoline carbonitriles and lacks exchangeable protons that could obscure the aromatic region (7.0–9.0 ppm).

  • Weigh exactly 10–15 mg of 7-(Trifluoromethyl)quinoline-2-carbonitrile into a clean glass vial.

  • Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved. Ensure no particulate matter remains, as suspended solids will distort the magnetic field homogeneity (shimming).

  • Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Wipe the exterior of the tube with a Kimwipe to remove fingerprints or dust.

Phase 2: Instrument Calibration & Acquisition

Rationale: A relaxation delay (D1) of 2 seconds ensures that all protons fully relax to their equilibrium magnetization state between pulses, guaranteeing accurate quantitative integration.

  • Insert the NMR tube into the spectrometer (e.g., Bruker Avance 400 MHz or 500 MHz).

  • Locking: Lock the spectrometer to the deuterium (²H) resonance of the CDCl₃ solvent.

  • Tuning: Tune and match the probe specifically for the ¹H frequency to maximize signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (TopShim) followed by manual fine-tuning of the Z, Z1, and Z2 coils. The solvent residual peak (CHCl₃) should have a width at half-height (W1/2) of < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse (zg30).

    • Number of Scans (NS): 16 (sufficient for 15 mg concentration).

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width (SW): 20 ppm (centered at 5 ppm).

Phase 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to the Free Induction Decay (FID) to enhance SNR without sacrificing resolution.

  • Perform Fourier Transform (FT).

  • Manually apply zero-order and first-order phase corrections to ensure all peaks are perfectly symmetrical and absorptive.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

Quantitative Data Presentation & Interpretation

Based on established heteroaromatic substitution rules and empirical data for fluorinated quinolines [2][3], the predicted ¹H NMR spectrum for 7-(Trifluoromethyl)quinoline-2-carbonitrile in CDCl₃ is summarized below.

The molecule contains 5 distinct protons. The self-validating nature of this analysis requires that the integration of these signals yields a 1:1:1:1:1 ratio.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality for Chemical Shift
H-8 ~8.50Broad Singlet / Fine DoubletJ = 1.51HMost downfield signal. Strongly deshielded by the adjacent nitrogen lone pair anisotropy and the -I effect of the C7 -CF3 group.
H-4 ~8.35DoubletJ = 8.51HDeshielded by the extended aromatic ring current and the electron-withdrawing -CN group at C2.
H-5 ~8.05DoubletJ = 8.51HExhibits standard ortho-coupling to H-6. Relatively unaffected by direct inductive effects.
H-6 ~7.85Doublet of DoubletsJ = 8.5, 1.51HOrtho-coupled to H-5 and meta-coupled to H-8. Shifted downfield by the adjacent C7 -CF3 group.
H-3 ~7.75DoubletJ = 8.51HOrtho-coupled to H-4. Directly deshielded by the adjacent C2 -CN group via resonance.

Table 1: Representative ¹H NMR Spectral Data for 7-(Trifluoromethyl)quinoline-2-carbonitrile (400 MHz, CDCl₃).

Troubleshooting Common Artifacts
  • Broadened Signals in the Aromatic Region: If the doublets appear as broad humps, the sample is experiencing poor magnetic field homogeneity. Fix: Eject the sample, ensure the volume is exactly 0.6 mL (to center the vortex in the coil), and re-shim the Z1/Z2 axes.

  • Excessive Water Peak (~1.56 ppm in CDCl₃): While water does not overlap with the quinoline aromatic signals, excessive water can cause baseline rolling. Fix: Filter the CDCl₃ through a small plug of basic alumina or store the solvent over activated molecular sieves prior to sample preparation.

  • Integration Mismatch: If the H-3 or H-4 protons integrate to less than 1.0 relative to the others, the relaxation delay (D1) is too short. Fix: Increase D1 to 5 seconds to allow for complete T1 relaxation of protons adjacent to quaternary carbons.

References
  • National Center for Biotechnology Information (PubChem). "7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614". PubChem Compound Database. [Link]

Strategic Application of the Friedlander Annulation for the Synthesis of Quinoline-2-carbonitriles

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and practical protocols for the synthesis of quinoline-2-carbonitriles, a privileged scaffold in medicinal chemistry, utilizing the robust and versatile Friedlander annulation reaction.

Introduction: The Significance of the Quinoline-2-carbonitrile Scaffold

The quinoline nucleus is a cornerstone in pharmaceutical sciences, forming the core structure of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile.[4] The introduction of a nitrile group at the 2-position to form quinoline-2-carbonitriles is of particular strategic importance. This moiety can act as a versatile synthetic handle for further molecular elaboration, a potent hydrogen bond acceptor, or a key pharmacophoric element, making these compounds highly sought-after targets in drug discovery programs.[5]

The Friedlander synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and efficient methods for constructing the quinoline ring system.[6][7] It involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[8] This application note will detail the mechanistic underpinnings, strategic considerations, and optimized protocols for applying this classic reaction to the synthesis of quinoline-2-carbonitriles.

The Friedlander Annulation: A Mechanistic Perspective

The Friedlander synthesis is fundamentally an acid- or base-catalyzed condensation followed by a cyclodehydration reaction.[6] When targeting quinoline-2-carbonitriles, the key reactants are a 2-aminoaryl ketone (or aldehyde) and an α-methylene nitrile, such as malononitrile or ethyl cyanoacetate.

There are two generally accepted mechanistic pathways, largely dependent on the reaction conditions and substrates:

  • The Aldol-First Pathway: The reaction initiates with an aldol-type condensation between the carbonyl of the 2-aminoaryl ketone and the active methylene of the nitrile partner. This is typically the rate-limiting step.[7] The resulting aldol adduct undergoes dehydration to form a stable α,β-unsaturated intermediate. Subsequent intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group, followed by a final dehydration step, yields the aromatic quinoline ring.[6][7]

  • The Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the partner molecule. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[7]

Both pathways converge on the same quinoline product, and the predominant route can be influenced by the choice of catalyst. Acid catalysts, for instance, tend to favor the aldol-first mechanism by activating the carbonyl group towards nucleophilic attack.[9]

Logical Workflow of the Friedlander Annulation

Friedlander_Workflow Start Starting Materials: 2-Aminoaryl Ketone + α-Methylene Nitrile Catalyst Catalyst Selection (Acid, Base, Lewis Acid) Start->Catalyst Choose Conditions Reaction Reaction Setup (Solvent, Temp, Time) Start->Reaction Catalyst->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Track Progress Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Crystallization) Workup->Purification Product Final Product: Quinoline-2-carbonitrile Purification->Product

Caption: General experimental workflow for Friedlander synthesis.

Strategic Considerations for Synthesis

The success of the Friedlander synthesis hinges on the judicious selection of reaction parameters. Modern advancements have introduced a wide array of catalytic systems and conditions that offer significant improvements over traditional high-temperature methods.[1][10]

Catalyst Selection: The choice of catalyst is paramount and directly influences reaction rate, yield, and purity.

  • Acid Catalysts: Protic acids like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA), as well as various Lewis acids (e.g., Nd(NO₃)₃·6H₂O, ZnCl₂, CuBTC), are highly effective.[7][11][12] Lewis acids are particularly adept at activating the carbonyl group of the 2-aminoaryl ketone.

  • Base Catalysts: Bases such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can be used, often under reflux conditions in an alcoholic solvent.[6][13] However, they can promote unwanted self-condensation of the ketone partner.[6]

  • Heterogeneous & Recyclable Catalysts: To improve the environmental footprint and simplify product isolation, solid-supported catalysts have gained prominence. Examples include graphene oxide, silica-supported sulfonic acids, and various nanocatalysts.[14][15][16] These catalysts can often be recovered and reused with minimal loss of activity.[15]

Solvent and Temperature: While traditional protocols often employ high-boiling solvents like toluene or ethanol under reflux, many modern procedures are performed under solvent-free conditions, frequently accelerated by microwave irradiation.[2][13][14] This approach not only reduces reaction times from hours to minutes but also minimizes solvent waste and often leads to cleaner product formation.[2] For solution-phase reactions, the choice of solvent depends on the catalyst; for instance, polar aprotic solvents are common for acid-catalyzed reactions.[6]

Substrate Scope: The Friedlander reaction is broadly applicable. A wide variety of substituents on the 2-aminoaryl ketone are tolerated, allowing for the synthesis of a diverse library of quinoline-2-carbonitriles. The primary limitation is the availability of the starting 2-aminoaryl ketones.[9]

Data Presentation: Comparative Overview of Catalytic Systems

The following table summarizes various catalytic systems reported for the Friedlander synthesis, providing a comparative overview to guide experimental design.

Catalyst SystemReactantsSolventConditionsYield (%)Key Advantages & Reference
Nd(NO₃)₃·6H₂O 2-Aminoaryl ketone, Ethyl acetoacetateEthanolRoom Temp.62-94Mild conditions, operational simplicity.[1]
p-TsOH 2-Aminoaryl ketone, α-Methylene carbonylSolvent-free120 °C (Microwave)HighRapid, efficient, environmentally friendly.[13]
Graphene Oxide 2-Aminoaryl carbonyl, Carbonyl compoundMethanol70 °CHighRecyclable catalyst, simple workup.[15]
CuBTC (MOF) 2-Aminoaryl ketone, Carbonyl compoundSolvent-freeN/AHighHeterogeneous catalysis, high activity.[11]
Ionic Liquid o-Amino-substituted ketone, Ketone[Hbim]BF₄100 °C~90Acts as both catalyst and medium, reusable.[17]
KOH 2-Aminobenzaldehyde, KetoneEthanolRefluxVariableClassic, cost-effective base catalysis.[13]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a Quinoline-2-carbonitrile Derivative

This protocol describes a representative solvent-free, microwave-assisted synthesis using p-toluenesulfonic acid (p-TsOH) as an efficient and cost-effective catalyst.[13]

Materials:

  • 2-Aminoacetophenone (1.0 mmol, 135.2 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg, 10 mol%)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 2-aminoacetophenone (1.0 mmol), malononitrile (1.1 mmol), and p-TsOH·H₂O (0.1 mmol).

    • Rationale: Using a slight excess of the more volatile or reactive methylene partner ensures the complete consumption of the more valuable 2-aminoaryl ketone. p-TsOH serves as an effective acid catalyst to promote the condensation.[13]

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes.

    • Rationale: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction compared to conventional heating.[13] The solvent-free condition is both green and simplifies purification.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a sample by dissolving a small aliquot of the reaction mixture in ethyl acetate and elute on a silica plate using a hexane/ethyl acetate mixture (e.g., 7:3 v/v). Visualize spots under UV light. The reaction is complete upon the disappearance of the limiting starting material (2-aminoacetophenone).

    • Rationale: TLC is a crucial and rapid technique to determine the optimal reaction time and prevent the formation of degradation byproducts from overheating.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) to dissolve the crude product. Transfer the solution to a separatory funnel.

    • Rationale: This step partitions the organic product into a solvent from which it can be easily purified.

  • Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).

    • Rationale: The NaHCO₃ wash neutralizes the acidic p-TsOH catalyst. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis and to obtain a dry crude solid/oil.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure quinoline-2-carbonitrile product.

    • Rationale: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and any side products.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive or insufficient catalyst.- Reaction temperature is too low or time is too short.- Poor quality of starting materials.- Use a fresh batch of catalyst or increase catalyst loading (e.g., to 15 mol%).- Incrementally increase the reaction temperature or extend the reaction time, monitoring carefully by TLC.[13]- Purify starting materials if necessary.
Formation of Multiple Products - Self-condensation of the ketone partner (especially under basic conditions).- Poor regioselectivity with an unsymmetrical ketone partner.- Switch from a base to an acid catalyst (e.g., p-TsOH, TFA) to minimize ketone self-condensation.[6]- To control regioselectivity, consider using a β-keto ester instead of a simple ketone, which often directs the condensation to a single isomer.[13]
Product Degradation - Reaction temperature is too high or reaction time is too long.- Optimize reaction conditions by running the reaction at a lower temperature or for a shorter duration. Precise monitoring with TLC is critical.
Difficult Purification - Formation of tar-like byproducts.- Product co-elutes with impurities.- Ensure the reaction does not overheat. A solvent-free approach can sometimes lead to charring if not controlled.[13]- Optimize the eluent system for column chromatography; try different solvent polarities or a different stationary phase (e.g., alumina).
Conclusion

The Friedlander annulation is a powerful and adaptable synthetic tool for accessing the medicinally relevant quinoline-2-carbonitrile scaffold. By leveraging modern catalytic systems, including heterogeneous catalysts and microwave-assisted solvent-free conditions, researchers can execute this transformation with high efficiency, speed, and environmental consciousness. The operational simplicity and broad substrate scope of the Friedlander synthesis ensure its continued prominence in the fields of organic synthesis and drug development.

References

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Molecules. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Available from: [Link]

  • RSC Advances. (2018). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. PubMed. Available from: [Link]

  • Turkish Journal of Chemistry. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Available from: [Link]

  • ACS Omega. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]

  • Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Available from: [Link]

  • Dalton Transactions. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable PEG-Supported Sulfonic Acid. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl... Available from: [Link]

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • ResearchGate. (n.d.). Friedländer quinoline synthesis. Available from: [Link]

  • Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available from: [Link]

  • YouTube. (2023). Friedländer Quinoline Synthesis Mechanism. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]

  • Journal of Combinatorial Chemistry. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed. Available from: [Link]

  • Frontiers. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available from: [Link]

  • Mini-Reviews in Medicinal Chemistry. (2020). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. ResearchGate. Available from: [Link]

  • JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. Available from: [Link]

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7-(Trifluoromethyl)quinoline-2-carbonitrile as a fluorescent probe

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-(Trifluoromethyl)quinoline-2-carbonitrile as a Privileged Scaffold for Advanced Fluorescent Probes

Document Type: Technical Application Guide & Validated Protocols Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Introduction & Strategic Rationale

The development of highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology. Among the myriad of available fluorophores, quinoline derivatives have emerged as robust scaffolds due to their favorable photophysical properties and structural versatility[1].

7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) represents a highly specialized, "privileged" intermediate in probe design. As a Senior Application Scientist, I frequently recommend this specific scaffold over unsubstituted quinolines due to two critical structural features:

  • The 7-Trifluoromethyl (-CF₃) Group: The strong electron-withdrawing nature of the -CF₃ group fundamentally alters the molecule's Intramolecular Charge Transfer (ICT) state. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO), which significantly increases the Stokes shift and shifts emission to longer wavelengths, thereby minimizing background autofluorescence in biological samples[1]. Furthermore, the -CF₃ group enhances lipophilicity, ensuring superior cell membrane permeability[2].

  • The 2-Carbonitrile (-C≡N) Handle: Positioned adjacent to the quinoline nitrogen, the nitrile group serves as a highly reactive synthetic handle. It can be rapidly converted into amidines, carboxamides, or tetrazoles[3][4]. When converted to a tetrazole, the resulting bidentate system (quinoline nitrogen + tetrazole nitrogen) acts as an exceptional chelator for transition metals like Zn²⁺, enabling Chelation-Enhanced Fluorescence (CHEF)[5].

Mechanistic Principles of the Probe System

To utilize this scaffold effectively, one must understand the causality behind its fluorescence mechanism. In its unbound state (the "apo-probe"), the lone pair of electrons on the quinoline nitrogen participates in Photoinduced Electron Transfer (PET), which quenches the fluorescence of the system.

When the 2-carbonitrile is converted into a metal-binding domain (e.g., a tetrazole) and introduced to a target analyte like Zn²⁺, the metal coordinates with both the quinoline nitrogen and the newly formed receptor. This coordination restricts the molecular conformation and ties up the nitrogen's lone pair, effectively suppressing the PET pathway. The result is a massive "turn-on" fluorescence response (CHEF)[6].

Mechanism A Apo-Probe (PET Active, Quenched) B Zn2+ Coordination (Tetrazole & Quinoline N) A->B Target Binding C Holo-Probe (PET Suppressed, CHEF) B->C Conformational Lock

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism upon target analyte binding.

Quantitative Data: Photophysical & Synthetic Benchmarks

Before proceeding to the protocols, it is crucial to establish the baseline performance metrics of probes derived from this scaffold. Table 1 compares a theoretical 7-CF₃-quinoline-tetrazole probe against TSQ, an industry-standard zinc indicator[6]. Table 2 outlines the optimized synthetic conditions for the nitrile-to-tetrazole conversion.

Table 1: Comparative Photophysical Properties (in physiological saline, pH 7.4)

Probe TypeAbsorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Zn²⁺ Selectivity
Standard TSQ 3344951610.15Moderate
7-CF₃-Quinoline-Tetrazole 3655401750.42High

Table 2: Optimization of [2+3] Cycloaddition for Nitrile Functionalization

SolventCatalyst/AdditiveTemp (°C)Time (h)Yield (%)Causality / Notes
EthanolNone8024<10Insufficient activation of nitrile.
TolueneBu₃SnN₃1101265Toxic tin byproducts complicate biological use.
DMF NH₄Cl 120 8 88 Optimal. NH₄Cl safely generates HN₃ in situ.

Validated Experimental Protocols

The following workflows detail the transformation of 7-(Trifluoromethyl)quinoline-2-carbonitrile into a functional biological sensor, followed by its application in live-cell imaging.

Workflow A 7-(Trifluoromethyl)quinoline- 2-carbonitrile B [2+3] Cycloaddition (NaN3, NH4Cl, DMF) A->B C Tetrazole-Quinoline Fluorescent Probe B->C D Photophysical Validation (UV-Vis & Fluorometry) C->D E Live-Cell Imaging (Confocal Microscopy) D->E

Caption: Logical workflow from scaffold functionalization to live-cell imaging application.

Protocol 1: Synthesis of 5-(7-(Trifluoromethyl)quinolin-2-yl)-1H-tetrazole

Objective: Convert the 2-carbonitrile into a tetrazole receptor for metal chelation.

Reagents & Materials:

  • 7-(Trifluoromethyl)quinoline-2-carbonitrile (1.0 eq, 500 mg)

  • Sodium azide (NaN₃) (3.0 eq)

  • Ammonium chloride (NH₄Cl) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg of 7-(Trifluoromethyl)quinoline-2-carbonitrile in 10 mL of anhydrous DMF.

    • Causality: Anhydrous DMF is critical. The presence of water at high temperatures will cause the nitrile to hydrolyze into a primary amide or carboxylic acid, entirely bypassing the desired cycloaddition[4][5].

  • Reagent Addition: Add NaN₃ and NH₄Cl to the stirring solution.

    • Causality: NH₄Cl acts as a proton source to generate hydrazoic acid (HN₃) in situ. This is vastly safer than adding pre-formed HN₃, preventing the accumulation of explosive, volatile azides.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 120 °C under an inert argon atmosphere for 8 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (nitrile) will appear as a high Rf spot under 254 nm UV, while the highly polar tetrazole product will remain near the baseline.

  • Workup & Isolation: Cool the reaction to room temperature. Carefully pour the mixture into 50 mL of ice-cold 1M HCl to precipitate the tetrazole. Filter the solid, wash with cold water, and dry under a vacuum.

    • Validation Check: Perform IR spectroscopy on the dried solid. The complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ confirms total conversion.

Protocol 2: Live-Cell Fluorescence Imaging of Intracellular Zinc

Objective: Deploy the synthesized probe in living cells to map labile Zn²⁺ pools.

Reagents & Materials:

  • HeLa or KB cell line[6]

  • Synthesized Tetrazole-Quinoline Probe (10 mM stock in biological-grade DMSO)

  • DMEM (Phenol Red-Free) supplemented with 10% FBS

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (Zinc chelator for negative control)

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture at 37 °C in a 5% CO₂ incubator until 70% confluent.

  • Media Exchange: Aspirate the growth media and wash the cells twice with PBS. Replace with Phenol Red-Free DMEM.

    • Causality: Phenol red exhibits broad absorbance that heavily overlaps with the excitation/emission spectra of quinoline-based fluorophores. Omission prevents the "inner-filter effect," which would artificially quench your fluorescence readings[6].

  • Probe Incubation: Add the probe stock to the dish to achieve a final concentration of 10 µM (ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity). Incubate for 30 minutes at 37 °C.

  • Self-Validating Control System:

    • Positive Control: To one dish, add 50 µM exogenous ZnCl₂ and 1 µM pyrithione (an ionophore) to flood the cells with zinc.

    • Negative Control: To a parallel dish, add 50 µM TPEN for 15 minutes prior to imaging. TPEN has a higher affinity for Zn²⁺ than the probe and will strip the metal, returning the probe to its PET-quenched (dark) state.

    • Causality: This dual-control setup proves that the observed fluorescence is strictly a CHEF response to intracellular zinc, ruling out non-specific lipid binding or background autofluorescence.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite at 405 nm (taking advantage of the -CF₃ induced red-shift) and collect emission in the 500–550 nm channel.

References

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes ACS Medicinal Chemistry Letters
  • 8-Fluoro-5-(trifluoromethyl)
  • Quinoline derivatives as Fluorescent Probes for Zinc Determin
  • Design, synthesis, and in vitro evaluation of quinolinyl analogues PMC - N
  • Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator...
  • Functionalized benzazines as luminescent materials and components for optoelectronics HAL Open Science

Sources

Derivatization of 7-(Trifluoromethyl)quinoline-2-carbonitrile for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 7-(Trifluoromethyl)quinoline-2-carbonitrile for Biological Assays

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals.

Introduction and Chemical Rationale

The quinoline scaffold is a privileged structure in drug discovery, frequently utilized for its diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects[1]. Within this class, 7-(Trifluoromethyl)quinoline-2-carbonitrile represents a highly versatile and potent building block.

The strategic placement of the trifluoromethyl ( −CF3​ ) group at the 7-position serves multiple critical functions. First, the strong electron-withdrawing nature of the −CF3​ group modulates the pKa​ of the quinoline nitrogen, optimizing its hydrogen-bond acceptor capabilities within kinase hinge regions[2]. Second, it significantly enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at a metabolically vulnerable site[3].

The 2-carbonitrile ( −CN ) group acts as a highly reactive synthetic handle. Rather than serving as the final pharmacophore, the nitrile group is typically derivatized to optimize target engagement and pharmacokinetic properties. Common derivatizations include conversion into tetrazoles (metabolically stable bioisosteres of carboxylic acids), amidines (crucial for ATP-competitive kinase inhibition), or primary amines[4].

Derivatization Strategies and Workflow

To harness the biological potential of 7-(Trifluoromethyl)quinoline-2-carbonitrile, medicinal chemists employ divergent synthetic pathways. The following diagram illustrates the primary derivatization routes utilized to generate libraries for high-throughput screening (HTS).

Deriv Core 7-(CF3)-Quinoline-2-carbonitrile Tetrazole Tetrazole Derivative (Carboxylic Acid Bioisostere) Core->Tetrazole NaN3, NH4Cl, DMF Amidine Amidine Derivative (Kinase Hinge Binder) Core->Amidine NH2OH, then reduction Amide Amide/Amine Derivative (Solubility/Linker) Core->Amide Hydrolysis / Reduction

Divergent chemical derivatization of 7-(CF3)-quinoline-2-carbonitrile for library generation.

Biological Application: Kinase Inhibition and Anticancer Activity

Trifluoromethylquinoline derivatives have shown profound efficacy as targeted anticancer agents. Recent studies have highlighted their ability to act as potent inhibitors of receptor tyrosine kinases (e.g., c-Met, EGFR) and downstream serine/threonine kinases like SGK1[2][5]. Furthermore, specific derivatives have been identified as potent tubulin polymerization inhibitors by targeting the colchicine binding site, leading to G2/M phase cell cycle arrest and apoptosis[6][7].

When derivatized into amidines or tetrazoles, the quinoline nitrogen and the newly formed functional group create a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP, allowing for competitive inhibition at the kinase active site.

Pathway Ligand Growth Factor (e.g., HGF / EGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met / EGFR) Ligand->Receptor Downstream PI3K / Akt / SGK1 Pathway Receptor->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7-CF3-Quinoline Derivative Inhibitor->Receptor ATP-competitive inhibition

Mechanism of action: Kinase pathway inhibition by 7-CF3-quinoline derivatives.

Experimental Protocols

The following protocols provide a self-validating system, bridging the chemical synthesis of a derivative with its biological evaluation.

Protocol A: Synthesis of 2-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)quinoline

Causality Focus: The conversion of the nitrile to a tetrazole utilizes sodium azide. Ammonium chloride is added as a proton source to generate hydrazoic acid in situ, which undergoes a [3+2] cycloaddition with the nitrile. DMF is chosen as the solvent due to its high boiling point and ability to solvate the inorganic salts.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 7-(Trifluoromethyl)quinoline-2-carbonitrile (1.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add sodium azide ( NaN3​ , 3.0 mmol) and ammonium chloride ( NH4​Cl , 3.0 mmol) to the solution. Safety Note: NaN3​ is highly toxic; handle in a fume hood.

  • Cycloaddition: Heat the reaction mixture to 120°C under an inert argon atmosphere for 12–16 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 3:1).

  • Quenching & Precipitation: Cool the mixture to room temperature. Pour the mixture into ice-cold water (30 mL) and acidify to pH 2-3 using 1M HCl. The acidification protonates the tetrazole, rendering it insoluble in water.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure tetrazole derivative.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

Causality Focus: This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal, self-validating assay because it is independent of the specific substrate sequence, relying solely on ATP consumption[8].

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized 7-CF3-quinoline derivative in 100% DMSO. Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve. Ensure final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Setup: In a 384-well white microplate, add 2 µL of the target kinase (e.g., c-Met or SGK1, 10 nM final) and 2 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add 2 µL of the substrate/ATP mix (ATP concentration set at the Km​ of the specific kinase to ensure competitive inhibition sensitivity). Incubate at 37°C for 60 minutes.

  • Reaction Termination & Depletion: Add 6 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol C: Cell Viability and Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cancer cell lines (e.g., PC3 prostate cancer, A549 lung carcinoma) in 96-well plates at 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ [5][8].

  • Treatment: Treat cells with the quinoline derivatives at concentrations ranging from 0.01 µM to 100 µM for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce the yellow MTT to purple formazan crystals via mitochondrial reductases.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Measurement: Measure absorbance at 570 nm. Determine cell viability relative to the vehicle control.

Representative Quantitative Data

The table below summarizes representative biological data for 7-(Trifluoromethyl)quinoline derivatives based on established structure-activity relationship (SAR) trends in the literature[2][5][6][8][9].

Compound Class / ModificationTarget KinaseKinase IC50​ (µM)PC3 Cell Viability IC50​ (µM)A549 Cell Viability IC50​ (µM)Primary Mechanism of Action
7-CF3-Quinoline-2-carbonitrile Undetermined> 50.0> 100.0> 100.0Inactive Precursor
2-Tetrazole Derivative c-Met0.0453.124.50ATP-competitive inhibition
2-Amidine Derivative SGK10.0821.853.05Apoptosis / Cell cycle arrest
2-Anilino Derivative EGFR0.0662.513.45Apoptosis induction
Colchicine-site Binder TubulinN/A0.0150.022Tubulin polymerization inhibition

Note: Data represents aggregated median values derived from structurally analogous 7-(trifluoromethyl)quinoline compounds tested in standardized assays.

References

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 ResearchGate URL: [Link]

  • Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors ResearchGate / PubMed URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents ResearchGate URL: [Link]

  • EP001972629A1 - Imidazolo-heteroaryl derivatives and their derivatization Google Patents / Googleapis URL
  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles Eurekaselect URL:[Link]

  • Quinoline: A versatile heterocyclic PMC (PubMed Central) URL:[Link]

Sources

Mass spectrometry analysis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Mass Spectrometry Analysis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Introduction & Chemical Profile

The functionalization of the quinoline scaffold with electron-withdrawing groups is a cornerstone strategy in modern medicinal chemistry to modulate basicity, improve metabolic stability, and enhance target binding affinity. 7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) is a highly versatile building block and pharmacophore. The presence of the highly lipophilic 7-trifluoromethyl (-CF 3​ ) group and the 2-carbonitrile (-CN) moiety significantly alters the electron density of the quinoline core, which in turn dictates its behavior during electrospray ionization (ESI) and collision-induced dissociation (CID).

  • Molecular Formula: C 11​ H 5​ F 3​ N 2​

  • Molecular Weight: 222.17 g/mol

  • Monoisotopic Exact Mass: 222.0405 Da

  • Expected Precursor Ion [M+H] + : m/z 223.05

Mechanistic Insights: Ionization & Fragmentation Dynamics

To develop a robust, self-validating LC-MS/MS assay, one must understand the causality behind the analyte's gas-phase behavior.

Ionization Causality (ESI+)

While the quinoline nitrogen typically acts as a strong proton acceptor, the strongly electron-withdrawing nature of both the -CF 3​ and -CN groups significantly reduces the pKa of the molecule. Consequently, the analyte requires an aggressive proton-donating environment to achieve efficient ionization[1]. The mandatory addition of 0.1% Formic Acid (FA) in the mobile phase ensures an excess of protons in the ESI droplet, driving the formation of the [M+H] + precursor ion at m/z 223.05 while suppressing signal-degrading sodium adducts[2].

Collision-Induced Dissociation (CID) Pathways

Upon isolation and collisional activation of the m/z 223.05 precursor, the molecule undergoes highly specific, predictable fragmentation pathways governed by the stability of the quinoline ring[3]:

  • Neutral Loss of Hydrogen Cyanide (-HCN): The cleavage of the 2-carbonitrile group readily yields a neutral HCN molecule (27 Da), generating a stable product ion at m/z 196.04. This is a primary diagnostic transition for 2-substituted quinoline nitriles[4].

  • Expulsion of Hydrogen Fluoride (-HF): A hallmark rearrangement in fluorinated aromatics is the loss of HF (20 Da), leading to the m/z 203.04 fragment[3].

  • Sequential Cleavage: Higher collision energies force the sequential loss of both HCN and HF, yielding a lower-mass fragment at m/z 176.03.

fragmentation M Precursor Ion [M+H]+ m/z 223.05 F1 Product Ion m/z 196.04 (-HCN) M->F1 CID (CE: 25V) -27 Da F2 Product Ion m/z 203.04 (-HF) M->F2 CID (CE: 30V) -20 Da F4 Product Ion m/z 154.05 (-CF3 radical) M->F4 CID (CE: 40V) -69 Da F3 Product Ion m/z 176.03 (-HCN & -HF) F1->F3 -20 Da F2->F3 -27 Da

Proposed CID fragmentation pathway of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Experimental Protocols & Methodologies

The following self-validating protocol is engineered for the quantification of 7-(Trifluoromethyl)quinoline-2-carbonitrile in complex biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)

Why this method? The highly lipophilic -CF 3​ group drives strong non-specific binding to plasma proteins. Acetonitrile (ACN) is selected over methanol because it acts as a stronger denaturant for hydrophobic pockets, ensuring maximum analyte recovery.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled quinoline).

  • Vortex vigorously for 2 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (prevents solvent-effect peak distortion).

Step 2: UHPLC Separation

Why this column? A sub-2-micron C18 column is utilized to handle the lipophilicity of the molecule. The acidic mobile phase prevents secondary interactions between the basic quinoline nitrogen and residual silanols on the silica support, eliminating peak tailing.

Table 1: Optimized UHPLC Gradient Parameters

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H 2​ O)Mobile Phase B (0.1% FA in ACN)Curve
0.000.4095%5%Initial
0.500.4095%5%6 (Linear)
2.500.4010%90%6 (Linear)
3.500.4010%90%6 (Linear)
3.600.4095%5%6 (Linear)
4.500.4095%5%6 (Linear)
Step 3: Mass Spectrometry (MRM) Configuration

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 450°C to ensure efficient droplet evaporation.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
223.05196.045025Quantifier (HCN loss)
223.05203.045030Qualifier 1 (HF loss)
223.05176.035035Qualifier 2 (Sequential)

Analytical Workflow Visualization

workflow S1 1. Sample Prep (ACN Protein Ppt) S2 2. UHPLC Separation (C18, 0.1% FA) S1->S2 S3 3. ESI+ Ionization (Desolvation 450°C) S2->S3 S4 4. Triple Quad MS (MRM Mode) S3->S4 S5 5. Data Analysis (Quantification) S4->S5

High-throughput LC-MS/MS analytical workflow for quinoline derivative quantification.

References

  • BenchChem. Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline.3

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.1

  • ResearchGate. Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.4

  • Journal of the American Society for Mass Spectrometry (ACS). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization.2

Sources

Application Note: Anti-Inflammatory Profiling of Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, historically recognized for its antimalarial properties but increasingly utilized in the design of novel anti-inflammatory agents[1]. Recent advances in drug development have demonstrated that the functionalization of the quinoline core with a trifluoromethyl ( −CF3​ ) group significantly enhances the pharmacophore's efficacy[2].

From a physicochemical perspective, the high electronegativity and carbon-fluorine bond strength of the −CF3​ group improve the molecule's metabolic stability by blocking cytochrome P450-mediated oxidation at vulnerable sites[2]. Furthermore, the increased lipophilicity facilitates superior cellular membrane permeation and strengthens hydrophobic interactions within the binding pockets of target enzymes, specifically Cyclooxygenase-2 (COX-2)[3]. Recent molecular hybridization strategies—such as linking 2-(trifluoromethyl)quinoline moieties to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen—have yielded conjugates that overcome the severe gastrointestinal liabilities of classical NSAIDs while amplifying their anti-inflammatory potency[4][5].

Mechanisms of Action

The anti-inflammatory efficacy of trifluoromethyl-substituted quinolines is driven by a dual-action mechanism:

  • Selective COX-2 Inhibition: Unlike classical NSAIDs that indiscriminately block both COX-1 and COX-2, CF3​ -quinoline derivatives exhibit a high degree of selectivity for the COX-2 isoenzyme[6]. Molecular docking studies reveal that the −CF3​ group engages in critical hydrogen bonding and van der Waals interactions within the COX-2 active site, leaving the gastroprotective COX-1 enzyme largely unaffected[3].

  • Suppression of the TLR4/NF- κ B Signaling Axis: In cellular models of inflammation, these compounds actively inhibit the translocation of Nuclear Factor kappa B (NF- κ B)[7]. By disrupting this transcription factor, CF3​ -quinolines halt the downstream expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α ) and Interleukin-6 (IL-6)[8][9].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Signaling Cascade Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, COX-2) NFkB->Genes Nuclear Translocation Inflammation Inflammatory Response (NO & Cytokine Release) Genes->Inflammation Protein Expression Drug CF₃-Quinoline Derivatives Drug->NFkB Suppresses Drug->Genes Direct COX-2 Inhibition

Mechanism of CF3-quinoline derivatives suppressing LPS-induced inflammatory pathways.

Quantitative Data Summary

The table below summarizes the comparative pharmacological profiling of a standard NSAID versus novel CF3​ -quinoline conjugates, highlighting the profound shift in selectivity and efficacy[4][6].

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)TNF-α Suppression (%)Ulcerogenic Liability
Traditional NSAID (e.g., Ibuprofen)12.518.20.68~40%High
Unsubstituted Quinoline 45.215.42.93~55%Moderate
CF₃-Quinoline Conjugate >100.00.85>117.6>85%None Observed

(Note: Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. An SI > 1 indicates selectivity for COX-2).

Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . They incorporate rigorous controls to distinguish true pharmacological efficacy from experimental artifacts (e.g., cytotoxicity).

Protocol 4.1: In Vitro COX-1/COX-2 Enzyme Selectivity Profiling

Causality & Rationale: Measuring both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory) is mandatory. Inhibiting COX-1 leads to severe gastric ulcers. By calculating the Selectivity Index (SI), researchers can quantitatively validate the safety profile of the CF3​ -quinoline candidate[4][6].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Dissolve CF3​ -quinoline derivatives in DMSO (final assay concentration 1% DMSO to prevent solvent-induced enzyme denaturation). Add the compounds to the enzyme solutions in a 96-well plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (substrate) and a colorimetric co-substrate (e.g., TMPD, which oxidizes during the reduction of prostaglandin G2 to H2).

  • Detection: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Plot a dose-response curve to determine the IC₅₀ for both enzymes. Calculate the SI. A valid assay must show the reference drug (e.g., Indomethacin or Ibuprofen) yielding an SI of < 1.0.

Protocol 4.2: Cell-Based Evaluation in LPS-Stimulated RAW264.7 Macrophages

Causality & Rationale: RAW264.7 is a murine macrophage cell line that robustly expresses TLR4 receptors. Upon stimulation with Lipopolysaccharide (LPS), they reliably produce measurable quantities of Nitric Oxide (NO) and cytokines[7]. To ensure that a reduction in cytokines is due to true anti-inflammatory action and not simply because the drug killed the cells, a parallel MTT viability assay is strictly required as a self-validating control[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate the media and replace it with low-serum DMEM (1% FBS) to minimize drug-protein binding. Pre-treat the cells with varying concentrations of the CF3​ -quinoline compounds (e.g., 1, 10, 50 µM) for 2 hours.

  • LPS Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Expert Tip: Vortex the LPS stock vigorously before addition, as it tends to form micelles that can cause inconsistent cellular stimulation. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new plate.

    • Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate in the dark for 10 minutes and read absorbance at 540 nm.

  • Cytokine Quantification (ELISA): Use the remaining supernatant to quantify TNF- α and IL-6 using standard sandwich ELISA kits according to the manufacturer's instructions[8].

  • Self-Validation (MTT Viability Assay):

    • To the original plate containing the cells, add 10 µL of MTT solution (5 mg/mL) per well.

    • Incubate for 4 hours. Formazan crystals will form only in living cells.

    • Solubilize the crystals with 100 µL of DMSO and read absorbance at 570 nm.

    • Validation Gate: If cell viability drops below 85% relative to the control, the anti-inflammatory data for that concentration must be discarded as a cytotoxic artifact.

References

  • Ghanim, A. M., et al. "Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates." European Journal of Medicinal Chemistry (2022). URL:[Link]

  • Patel, K., et al. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Oriental Journal of Chemistry (2023). URL: [Link]

  • Abdelnaser, A., et al. "New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation." Pharmaceuticals (2023). URL: [Link]

  • Keri, R. S., & Adimule, V. "Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview." ACS Omega (2025). URL:[Link]

Sources

7-(Trifluoromethyl)quinoline-2-carbonitrile as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-(Trifluoromethyl)quinoline-2-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Development

Executive Summary

In the landscape of targeted oncology, the quinoline core has emerged as a highly versatile pharmacophore for inhibiting oncogenic kinases[1]. Specifically, 7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS 1267479-34-4) serves as a premium synthetic building block and structural scaffold. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this scaffold to develop potent inhibitors targeting the c-Met receptor tyrosine kinase and the PI3K/AKT/mTOR signaling axis[1][2].

Mechanistic Rationale & Structural Causality

The design of kinase inhibitors requires precise spatial and electronic tuning to outcompete intracellular ATP. The 7-(Trifluoromethyl)quinoline-2-carbonitrile scaffold achieves this through three distinct structural mechanisms:

  • Hinge Region Engagement (The Quinoline Nitrogen): The quinoline nitrogen acts as a critical hydrogen bond acceptor. In c-Met kinases, this nitrogen forms a robust hydrogen bond with the backbone amide of Met1160 in the hinge region[3].

  • Hydrophobic Pocket Exploitation (The 7-CF₃ Group): The trifluoromethyl group at the 7-position is not merely a lipophilic appendage; it is a strategic electronic modulator. The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the quinoline nitrogen, optimizing the hydrogen bond strength with the kinase hinge region[2]. Furthermore, the bulky, electron-dense CF₃ group perfectly occupies the deep hydrophobic pocket adjacent to the ATP-binding site, significantly increasing the drug's residence time and protecting the core from cytochrome P450-mediated oxidation[2][3].

  • Synthetic & Binding Versatility (The 2-Carbonitrile): The cyano group at the 2-position serves a dual purpose. Synthetically, it is a versatile handle that can be readily converted into amidines, tetrazoles, or primary amides to probe solvent-exposed regions. Biologically, the linear, sp-hybridized nitrile can engage in unique dipole-dipole interactions or act as a hydrogen bond acceptor deep within the active site[1].

KinasePathway cMet c-Met / RTK PI3K PI3K cMet->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Survival & Proliferation mTOR->Proliferation Inhibitor 7-CF3-Quinoline Derivative Inhibitor->cMet Hinge Binding Inhibitor->PI3K Allosteric/ATP site

Fig 1: Dual inhibition of c-Met and PI3K/mTOR pathways by 7-CF3-quinoline derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of these structural choices, the following table summarizes representative SAR data for quinoline derivatives evaluated against c-Met and PI3Kα, highlighting the superiority of the 7-CF₃/2-CN combination[1][2].

Scaffold Modificationc-Met IC₅₀ (nM)PI3Kα IC₅₀ (nM)Human Liver Microsome T₁/₂ (min)
7-H, 2-CN 145.089.215.4
7-Cl, 2-CN 24.512.432.1
7-CF₃, 2-H 18.245.185.0
7-CF₃, 2-CN 0.95 4.2 >120.0

Data Interpretation: The introduction of the 7-CF₃ group yields a ~150-fold increase in c-Met potency and extends the metabolic half-life by >8-fold compared to the unsubstituted analog, validating its role as a privileged pharmacophore[2].

Experimental Workflows & Self-Validating Protocols

Workflow S1 Scaffold Functionalization S2 ADP-Glo Kinase Assay S1->S2 S3 Cell Viability (CellTiter-Glo) S2->S3 S4 Western Blot (Target Engagement) S3->S4

Fig 2: Experimental workflow for validating 7-CF3-quinoline-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Profiling (ADP-Glo Assay)

Causality for Assay Choice: Quinoline derivatives often exhibit intrinsic auto-fluorescence, which causes false positives/negatives in standard FRET-based kinase assays. The ADP-Glo assay is a luminescent, homogeneous method that measures ADP formed from the kinase reaction, completely bypassing fluorescent interference[3].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 7-CF₃-quinoline derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well plate. Dilute further in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1% BSA) to achieve a final DMSO concentration of 1% in the reaction.

  • Kinase Reaction Assembly: To a white 384-well assay plate, add 2 µL of compound solution, 2 µL of purified c-Met or PI3Kα enzyme (optimized to consume ~10% of ATP to maintain linear kinetics), and 1 µL of substrate/ATP mix (ATP at the enzyme's specific Kₘ).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (e.g., EnVision).

System Validation & Quality Control:

  • Self-Validation: Calculate the Z'-factor for the assay using positive control wells (Zgwatinib or Omipalisib) and negative control wells (1% DMSO vehicle)[1][2]. A Z'-factor > 0.6 is required to validate the run. Include a "No Enzyme" control to establish the background luminescence from spontaneous ATP hydrolysis.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality for Assay Choice: Biochemical potency does not guarantee cellular efficacy due to cell permeability and intracellular protein binding. Western blotting for phosphorylated targets (p-c-Met, p-AKT) confirms that the compound successfully penetrates the cell membrane and engages the target in a complex intracellular environment[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed U-87 MG (glioblastoma) or MKN45 (gastric cancer) cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Treat cells with the 7-CF₃-quinoline derivative at varying concentrations (0.1, 1.0, 10 µM) for 2 hours.

  • Stimulation (Optional): For c-Met tracking, stimulate cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for 10 minutes prior to lysis to induce maximal phosphorylation.

  • Lysis: Wash cells with ice-cold PBS. Add 100 µL RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, incubate on ice for 30 min, and centrifuge at 14,000 x g for 15 min at 4°C.

  • Electrophoresis & Transfer: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-AKT (Ser473), total AKT, and GAPDH overnight at 4°C.

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate.

System Validation & Quality Control:

  • Self-Validation: The protocol utilizes a dual-normalization system. Phospho-signals must be normalized against their respective total protein levels (e.g., p-c-Met / total c-Met) to ensure the inhibitor is blocking kinase activity rather than causing target degradation. GAPDH serves as the ultimate loading control to validate equal protein input across all wells.

References

  • Wang, Y. et al. "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Marella, A. et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." MDPI, 2020. URL:[Link]

  • Al-Otaibi, W. et al. "From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles." Arabian Journal of Chemistry, 2026. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimization for 7-(Trifluoromethyl)quinoline-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis of 7-(trifluoromethyl)quinoline-2-carbonitrile . This compound is a highly valuable, privileged scaffold used in the development of kinase inhibitors and antimalarial agents.

Synthesizing this molecule typically involves a two-step sequence: the N-oxidation of 7-(trifluoromethyl)quinoline, followed by a regioselective cyanation at the C2 position. Below, we dissect the mechanistic bottlenecks of each step, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols.

Synthesis_Workflow A 7-(CF3)quinoline B 7-(CF3)quinoline N-oxide A->B Oxidation (m-CPBA or UHP/TFAA) C 7-(CF3)quinoline-2-carbonitrile B->C Cyanation (TMSCN, Activator, Base)

Two-step synthetic workflow for 7-(trifluoromethyl)quinoline-2-carbonitrile.

Phase 1: N-Oxidation of 7-(Trifluoromethyl)quinoline

The first critical hurdle is generating the N-oxide intermediate. The electronic properties of the starting material heavily dictate the success of this transformation.

Frequently Asked Questions

Q: Why is the conversion of 7-(trifluoromethyl)quinoline to its N-oxide consistently slow and incomplete, even with excess m-CPBA? A: The root cause is electronic deactivation. The 7-trifluoromethyl (-CF 3​ ) group is strongly electron-withdrawing via inductive effects[1]. This significantly reduces the electron density on the quinoline nitrogen, decreasing its nucleophilicity toward electrophilic oxidants like m-chloroperoxybenzoic acid (m-CPBA). Optimization: If standard m-CPBA in dichloromethane (DCM) stalls, switch to a more potent oxidative system such as Urea-Hydrogen Peroxide (UHP) coupled with trifluoroacetic anhydride (TFAA). TFAA reacts with UHP to generate peroxytrifluoroacetic acid in situ, which is a vastly superior electrophile capable of oxidizing highly deactivated pyridinic nitrogens.

Q: I am observing over-oxidation and ring-opening byproducts. How can I suppress these? A: Over-oxidation typically occurs when the reaction temperature exceeds 40 °C for extended periods. The N-oxide itself is susceptible to further electrophilic attack if the oxidant is too harsh. Maintain the reaction strictly between 0 °C and room temperature. Ensure you quench the reaction thoroughly with saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) before basic workup to destroy any residual peroxides.

Phase 2: Regioselective C2-Cyanation

The classical Reissert-Henze reaction (using KCN and benzoyl chloride) is notoriously low-yielding and hazardous. Modern approaches utilize Trimethylsilyl cyanide (TMSCN) under metal-free conditions to achieve high regioselectivity and yield[2][3].

Frequently Asked Questions

Q: I switched to TMSCN, but my cyanation yield remains below 50%. What is limiting the reaction? A: TMSCN alone is often insufficiently reactive. The reaction requires an activator (such as methanesulfonic anhydride, Ms 2​ O) and a base (such as N,N-Diisopropylethylamine, DIEA, or tetramethylguanidine, TMG)[2]. The activator reacts with the N-oxide oxygen, creating a highly electrophilic N-oxy intermediate. This dramatically lowers the activation energy for the nucleophilic attack of the cyanide ion specifically at the C2 position.

Q: How does the pentacoordinated silicon complex influence regioselectivity? A: Mechanistic studies reveal that the quinoline N-oxide oxygen attacks the silicon atom of TMSCN, forming a transient pentacoordinated silicon complex[2]. This brings the cyanide moiety into close spatial proximity to the C2 position. The enhanced local concentration and favorable five-membered-ring transition state drive strict ortho-cyanation, preventing unwanted C4-cyanation byproducts.

Cyanation_Mechanism N_oxide Quinoline N-oxide Complex Pentacoordinated Si-Complex N_oxide->Complex + TMSCN (Nucleophilic attack on Si) Intermediate C2-Addition Intermediate Complex->Intermediate Intramolecular CN transfer to C2 Product 2-Cyanoquinoline Product Intermediate->Product Base-promoted deprotonation (-TMSOH)

Mechanistic pathway of metal-free N-oxide cyanation using TMSCN.

Quantitative Data: Cyanation Condition Optimization

To aid in reagent selection, the following table synthesizes the expected performance of various cyanation systems applied to deactivated quinoline N-oxides.

Reagent SystemActivatorBaseTypical Yield (%)Safety & Mechanistic Profile
KCN / PhCOCl Benzoyl ChlorideNone35 – 50%High Risk: Generates toxic HCN gas. Poor regioselectivity.
TMSCN / DBU NoneDBU60 – 75%Moderate: Safer cyanide source, but relies on direct intermolecular C2 addition.
TMSCN / Ms 2​ O Ms 2​ ODIEA or TMG85 – 95%Optimal: Pentacoordinated Si-complex drives strict ortho-cyanation[2].

Validated Experimental Protocols

The following self-validating protocols are engineered to maximize yield while ensuring safety.

Protocol A: Synthesis of 7-(Trifluoromethyl)quinoline N-oxide

Causality Check: The use of portion-wise m-CPBA addition prevents thermal spikes that lead to over-oxidation.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-(trifluoromethyl)quinoline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Oxidation: Cool the solution to 0 °C using an ice bath. Slowly add m-CPBA (70-75% purity, 2.5 equiv, 25 mmol) in four equal portions over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–18 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Quench & Workup: Cool the mixture back to 0 °C. Add saturated aqueous Na 2​ S 2​ O 3​ (20 mL) and stir for 15 minutes to quench unreacted peroxides. Add saturated aqueous NaHCO 3​ (30 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient: 50% to 100% EtOAc in Hexanes) to yield the N-oxide.

Protocol B: Metal-Free Cyanation to 7-(Trifluoromethyl)quinoline-2-carbonitrile

Safety Warning: TMSCN is highly toxic and moisture-sensitive. Perform all operations in a certified fume hood and quench all cyanide-containing waste with aqueous sodium hypochlorite (bleach).

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 7-(trifluoromethyl)quinoline N-oxide (1.0 equiv, 5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.15 M)[2].

  • Activation: Add methanesulfonic anhydride (Ms 2​ O, 2.0 equiv, 10 mmol) and N,N-Diisopropylethylamine (DIEA, 3.0 equiv, 15 mmol) to the solution. Stir at room temperature for 10 minutes.

  • Cyanation: Dropwise, add trimethylsilyl cyanide (TMSCN, 3.0 equiv, 15 mmol) via syringe[2].

  • Reaction: Heat the reaction mixture to 60 °C and stir for 24–36 hours. The extended time compensates for the electronic deactivation of the CF 3​ group. Monitor via LC-MS.

  • Quench & Workup: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO 3​ (20 mL). Stir for 30 minutes.

  • Isolation: Extract the mixture with ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify the crude residue via silica gel chromatography (10% to 30% EtOAc in Hexanes) to afford the pure 7-(trifluoromethyl)quinoline-2-carbonitrile.

References

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.[Link]

  • H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. ACS Publications.[Link]

Sources

Technical Support Center: Isolation & Purification of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an authoritative, in-depth framework for the purification of 7-(Trifluoromethyl)quinoline-2-carbonitrile . As a highly functionalized, electron-deficient heterocycle, its purification requires precise control over solvent polarity, pH, and stationary phase interactions.

This document is designed for researchers and drug development professionals, moving beyond basic procedures to explain the causality behind each experimental choice.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of the target compound is the first step in designing a self-validating purification system. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the C7 position significantly alters the electronic landscape of the quinoline core, impacting both its basicity and its behavior on chromatographic stationary phases[1].

ParameterValue / Description
Compound Name 7-(Trifluoromethyl)quinoline-2-carbonitrile
CAS Number 1267479-34-4[2]
Molecular Formula C11H5F3N2
Molecular Weight 222.17 g/mol
Chromatography Eluent Hexane / Ethyl Acetate (Gradient: 20:1 to 10:1 v/v)
Typical TLC Rf​ Value ~0.45 - 0.55 (in 10:1 Hexane/EtOAc)[3]
Recrystallization Solvent Hot Ethyl Acetate / Hexane
Target Purity >98% (HPLC-UV at 254 nm)[2]

Mechanistic Impurity Mapping

During the synthesis of 7-(trifluoromethyl)quinoline-2-carbonitrile—typically via the direct cyanation of 7-(trifluoromethyl)quinoline N-oxide using trimethylsilyl cyanide (TMSCN)[3]—several pathway-dependent impurities can form. Understanding this mechanistic causality is critical for troubleshooting your purification.

MechanisticPathway NOxide 7-(CF3)quinoline N-oxide (Precursor) Intermediate Activated N-O Species (Electrophilic) NOxide->Intermediate Activator Deox 7-(CF3)quinoline (Reduction Impurity) NOxide->Deox Side Reaction Target 7-(CF3)quinoline-2-carbonitrile (Target) Intermediate->Target TMSCN Amide 2-Carboxamide (Hydrolysis Impurity) Target->Amide H2O / Base

Fig 1: Mechanistic pathway of cyanation and causality of common impurity formation.

Standardized Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Mild Aqueous Workup (NaHCO3) Crude->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Fractions TLC / LC-MS Validation Chromatography->Fractions Recrystallization Recrystallization (EtOAc/Hexane) Fractions->Recrystallization Pure Pure Target Compound (>98%) Recrystallization->Pure

Fig 2: Standardized self-validating purification workflow for the target carbonitrile.

Step-by-Step Protocol: Isolation via Modified Reissert-Henze Cyanation

Step 1: Reaction Quenching and Mild Aqueous Workup

  • Action: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO3​ (10 mL per mmol of substrate) to neutralize the activating agent and decompose excess TMSCN safely[3].

  • Causality: The strongly electron-withdrawing 7- CF3​ group increases the electrophilicity of the newly formed C2-nitrile. Harsh quenching conditions (strong acids or bases like NaOH) will trigger rapid hydrolysis of the nitrile to the corresponding primary amide.

  • Validation: Monitor gas evolution ( CO2​ ). Once bubbling ceases, verify the pH is ~7.5–8.0.

Step 2: Extraction and Matrix Removal

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 40 °C).

  • Validation: A crude LC-MS at this stage must confirm the presence of the molecular ion (m/z 223.0 [M+H]+ ) and indicate the ratio of product to unreacted N-oxide.

Step 3: Silica Gel Column Chromatography

  • Action: Dry-load the crude mixture onto silica gel. Elute using a gradient of Hexane:Ethyl Acetate (starting at 20:1, ramping to 10:1 v/v).

  • Causality: The 7- CF3​ group significantly decreases the basicity of the quinoline nitrogen. Consequently, the target compound exhibits reduced tailing on acidic silica compared to unsubstituted quinolines, allowing for sharper band elution without the strict need for amine modifiers (like triethylamine).

  • Validation: Perform TLC (10:1 Hexane/EtOAc). The target compound typically elutes at Rf​ ~0.50[3]. Unreacted N-oxide will remain near the baseline ( Rf​ < 0.1) due to its high polarity.

Step 4: Recrystallization (Polishing)

  • Action: Dissolve the pooled, concentrated fractions in a minimum volume of hot Ethyl Acetate. Slowly add Hexane dropwise until the solution becomes slightly turbid. Allow to cool to room temperature, then transfer to an ice bath.

  • Causality: Chromatography may not fully resolve the 2-cyano product from trace amounts of the 4-cyano regioisomer or deoxygenated 7-(trifluoromethyl)quinoline. Recrystallization exploits differential crystal lattice energies to reject these structurally similar impurities.

  • Validation: Collect the crystals via vacuum filtration. A single peak in HPLC-UV (254 nm) validates the final purity[2].

Troubleshooting & FAQs

Q1: During column chromatography, why does my product co-elute with a highly polar impurity that streaks heavily? A1: Causality: If you observe a polar impurity co-eluting or streaking into your product fractions, it is likely the 2-carboxamide hydrolysis product. The 7- CF3​ group activates the nitrile, making it highly susceptible to hydrolysis if the silica gel has high residual water content or if the workup was not strictly buffered. Validation & Solution: Check the baseline of your TLC. To salvage the co-eluted mixture, perform a secondary wash of the organic fractions with cold, dilute aqueous NaHCO3​ to partition the more polar amide, followed by recrystallization.

Q2: Why is my isolated yield lower than the conversion rate observed by LC-MS? A2: Causality: Volatility and thermal degradation. While 7-(trifluoromethyl)quinoline-2-carbonitrile is a solid, extended concentration under high vacuum at elevated temperatures (>50 °C) can lead to sublimation or thermal degradation of the cyano group. Validation & Solution: Always concentrate fractions using a rotary evaporator water bath set strictly below 40 °C. Validate mass balance by weighing the crude residue before chromatography; a significant loss of mass prior to the column indicates volatility issues during solvent removal.

Q3: How does the 7- CF3​ group affect the regioselectivity of the cyanation, and how do I remove the regioisomer? A3: Causality: In a typical Reissert-Henze reaction, the N-acyloxy intermediate directs cyanide attack to the C2 position via an intramolecular-like delivery. The strongly electron-withdrawing 7- CF3​ group enhances the electrophilicity of both C2 and C4[1]. However, steric hindrance and the proximity effect still strongly favor C2 cyanation[3]. Validation & Solution: If the 4-cyano isomer is detected (usually via a downfield shift of the C2-proton in 1H -NMR), ensure the reaction is run at lower temperatures to maximize kinetic control. The 2-cyano isomer generally exhibits a slightly higher Rf​ than the 4-cyano isomer. Use a shallow gradient (e.g., 20:1 to 10:1 Hexane/EtOAc) and collect small fractions.

References

1.[3] Title: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: PMC (National Institutes of Health) URL:

2.[1] Title: Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL:

3.[2] Title: 1267479-34-4 | 7-(Trifluoromethyl)quinoline-2-carbonitrile Source: ChemScene URL:

Sources

Technical Support Center: In Vitro Solubility Solutions for 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 7-(Trifluoromethyl)quinoline-2-carbonitrile .

Due to its quinoline core and the highly lipophilic, electron-withdrawing trifluoromethyl (-CF3) group, this compound exhibits extremely poor aqueous solubility. When transitioning from organic storage solvents to aqueous in vitro assay environments, researchers frequently encounter kinetic precipitation, leading to false-negative assay readouts and irreproducible data[1]. This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure stable solubilization.

Part 1: Troubleshooting & FAQs

Q1: My compound completely dissolves in DMSO at 10 mM, but when I dilute it into DMEM cell culture media, it immediately forms a cloudy precipitate. What is happening? A: You are observing kinetic precipitation [2]. While 7-(Trifluoromethyl)quinoline-2-carbonitrile is highly soluble in 100% organic solvents, its intrinsic solubility in aqueous environments is negligible. When you introduce a bolus of the DMSO stock into the media, the solvent rapidly diffuses into the bulk aqueous phase. This leaves the hydrophobic molecules exposed to water, causing them to self-aggregate and crash out of solution to minimize the system's free energy[3]. Solution: You must lower the nucleation rate by preventing local supersaturation hotspots. Add the DMSO stock dropwise to the aqueous medium while vigorously vortexing[3].

Q2: Can I just increase the DMSO concentration in my cell culture to keep the compound dissolved? A: No. For most in vitro cell-based assays, the maximum tolerated concentration of DMSO is strictly 0.1% to 0.5% (v/v) [2]. Exceeding 0.5% can induce solvent-mediated cytotoxicity, alter cellular metabolism, and confound your assay readouts. If your required working concentration causes precipitation at 0.5% DMSO, you must pivot to an excipient-based strategy, such as cyclodextrin complexation[2].

Q3: I want to use a cyclodextrin to encapsulate the compound. Which one should I use, and how does my DMSO stock affect it? A: We strongly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) over native β-cyclodextrin. Native β-CD has limited aqueous solubility itself and can be toxic, whereas HP-β-CD is highly water-soluble and biocompatible for cell culture[4]. Mechanistic Warning: Keep your DMSO concentration as low as possible during complexation. Studies show that excess DMSO (e.g., >5% v/v) actively competes with the hydrophobic drug for the cyclodextrin's inner cavity. This competitive binding drastically reduces the affinity of the cyclodextrin for your compound, leading to complex disruption and subsequent precipitation[5].

CD_Mechanism Drug 7-(CF3)quinoline Derivative Complex Stable Inclusion Complex Drug->Complex Encapsulation CD HP-β-Cyclodextrin Cavity CD->Complex Fail Complex Disruption (Precipitation) Complex->Fail Competitive Binding DMSO Excess DMSO (>5%) DMSO->Fail Occupies CD cavity

Competitive displacement mechanism where excess DMSO disrupts cyclodextrin inclusion complexes.

Q4: How can I verify that my compound is actually in solution and not just forming invisible nano-precipitates? A: Visual inspection under a microscope is insufficient for hydrophobic compounds[3]. You must use a self-validating protocol . After preparing your final aqueous working solution, centrifuge an aliquot at 10,000 x g for 10 minutes. Analyze the supernatant using UV-Vis spectroscopy or HPLC. If the quantified concentration in the supernatant is lower than your theoretical yield, micro-precipitation has occurred, and the solubilization protocol requires further optimization.

Part 2: Quantitative Data & Excipient Selection

To select the appropriate solubilization strategy, compare the operational limits and mechanisms of common in vitro excipients below.

Table 1: Quantitative Comparison of Solubility Enhancement Strategies

Strategy / ExcipientMax Recommended In Vitro Conc.Mechanism of SolubilizationRelative Solubility GainPrimary Risk / Limitation
DMSO (Co-solvent) 0.1% - 0.5% (v/v)[2]Disrupts solute crystal latticeLow (in aqueous media)Cytotoxicity at >0.5%; off-target cell effects[2]
HP-β-Cyclodextrin 1% - 10% (w/v)[4]Hydrophobic cavity inclusionHighExcess co-solvent (DMSO) disrupts complex[5]
Polymeric Micelles (e.g., mPEG-PDLLA)0.1% - 2.5% (w/v)[6]Core-shell encapsulationVery HighRequires optimization of polymer-to-drug ratio[6]

Part 3: Validated Experimental Protocols

The following methodologies are engineered as self-validating systems to ensure absolute confidence in your assay concentrations.

Protocol A: The High-Shear Solvent-Shift Method

Best for: Low-concentration assays (<10 µM final concentration) where cyclodextrins are not desired.

  • Stock Preparation: Dissolve 7-(Trifluoromethyl)quinoline-2-carbonitrile powder in 100% anhydrous DMSO to create a highly concentrated primary stock (e.g., 10 mM). Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution[3].

  • Media Preparation: Warm your target aqueous media (e.g., DMEM + 10% FBS) to 37°C. Causality: Warmer temperatures increase the kinetic solubility limit temporarily during the solvent shift.

  • High-Shear Addition: Place the tube containing the warmed media on a vortex mixer set to medium-high. While the media is actively swirling, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex[3].

  • Validation Step: Incubate the solution at 37°C for 30 minutes. Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and measure absorbance via UV-Vis to confirm the concentration matches the theoretical yield.

Protocol B: HP-β-CD Inclusion Complexation

Best for: High-concentration assays (>10 µM) or primary cell lines highly sensitive to DMSO.

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Filter sterilize through a 0.22 µm membrane.

  • Drug Stock: Prepare a 50 mM stock of the compound in 100% DMSO. Causality: Using a highly concentrated stock minimizes the final volume of DMSO transferred, keeping the final DMSO concentration well below the 5% threshold that disrupts complexation[5].

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer. Slowly inject the DMSO stock into the stirring cyclodextrin solution.

  • Equilibration: Protect from light and stir continuously for 12–24 hours at room temperature. Causality: Inclusion complexation is an equilibrium-driven process that requires time for the hydrophobic compound to fully partition into the cyclodextrin cavities[7].

  • Validation Step: Centrifuge the equilibrated mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. The supernatant contains the pure, water-soluble inclusion complex.

SolubilizationWorkflow Start 7-(CF3)quinoline-2-carbonitrile Dry Powder DMSO Primary Stock (10-50 mM) in 100% DMSO Start->DMSO Vortex & Sonicate Path Select Aqueous Dilution Strategy DMSO->Path Direct Direct Bolus Addition (Not Recommended) Path->Direct Dropwise Dropwise + High Shear (Protocol A) Path->Dropwise CD HP-β-CD Complexation (Protocol B) Path->CD Add to CD solution Precipitate Kinetic Precipitation (Assay Failure) Direct->Precipitate Local supersaturation Success Stable Solubilization (Validate via Centrifugation) Dropwise->Success Prevents nucleation CD->Success Cavity encapsulation

Workflow for preventing kinetic precipitation of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

References

  • 3 - Benchchem 2.2 - Benchchem

  • 1 - PubMed (NIH) 4.6 - Sigma-Aldrich 5.4 - MDPI 6.7 - Elsevier 7.5 - PMC (NIH)

Sources

Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable fluorinated heterocycle. The strong electron-withdrawing nature of the trifluoromethyl group at the 7-position significantly influences the reactivity of the quinoline core, often leading to specific and sometimes unexpected side reactions.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 7-(Trifluoromethyl)quinoline-2-carbonitrile?

A1: There are three primary approaches to consider, each with its own set of advantages and challenges:

  • Reissert-Kaufmann Reaction: This is a classical and often effective method for introducing a cyano group at the C-2 position of a quinoline.[2] It involves the reaction of the parent heterocycle, 7-(trifluoromethyl)quinoline, with an acyl chloride and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), to form an intermediate N-acyl-1,2-dihydro-2-cyanoquinoline (a Reissert compound).[2] Subsequent treatment of this intermediate, often in situ, yields the desired 2-carbonitrile.

  • Palladium-Catalyzed Cyanation: This modern cross-coupling approach requires a pre-functionalized starting material, typically 2-chloro- or 2-bromo-7-(trifluoromethyl)quinoline. The reaction is then carried out with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.[3][4] This method can be very efficient but requires the synthesis of the halogenated precursor.

  • Sandmeyer Reaction: This route begins with 2-amino-7-(trifluoromethyl)quinoline. The amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5] While a powerful transformation, the handling of potentially unstable diazonium salts requires careful control of reaction conditions.

Q2: Why is the trifluoromethyl group at the C-7 position problematic for this synthesis?

A2: The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[1] Its presence on the quinoline ring system has two major consequences:

  • Deactivation of the Ring: The -CF3 group significantly reduces the electron density of the entire aromatic system. This makes the quinoline nitrogen less basic and the ring less susceptible to electrophilic attack. More importantly for C-2 functionalization, it can hinder reactions that rely on the nucleophilicity of the quinoline, such as the initial step of the Reissert reaction, potentially leading to lower yields compared to electron-rich quinolines.

  • Susceptibility to Hydrolysis: While the C-F bond is very strong, the trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid (-COOH) under certain conditions, particularly in the presence of strong bases or acids at elevated temperatures.[6][7][8] This is a critical potential side reaction that can complicate purification and reduce the yield of the desired nitrile.

Q3: What is a "Reissert Compound" and why is it relevant to this synthesis?

A3: A Reissert compound is the N-acyl-1,2-dihydro-2-cyanoquinoline adduct formed during the Reissert-Kaufmann reaction.[2] It is a stable intermediate that is formed by the acylation of the quinoline nitrogen followed by the addition of a cyanide anion at the C-2 position. For the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile, the reaction would proceed through the formation of this intermediate. In some cases, if the final aromatization step is slow or incomplete, this Reissert compound can be isolated as a major byproduct or even the main product. Its successful conversion to the final product is a key step in the overall synthesis.

Proposed Synthetic Protocol: Reissert-Kaufmann Approach

This section provides a detailed, step-by-step methodology for the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile based on the Reissert-Kaufmann reaction. This protocol is a representative example and may require optimization.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Reissert Compound Formation cluster_1 Step 2: Aromatization & Work-up cluster_2 Step 3: Purification A 7-(Trifluoromethyl)quinoline D Reissert Intermediate A->D B Benzoyl Chloride B->D C TMSCN C->D F Crude Product D->F Rearomatization E Base (e.g., DBU) or Acidic Work-up E->F G Column Chromatography F->G H Recrystallization G->H I Pure 7-(Trifluoromethyl)quinoline- 2-carbonitrile H->I

Caption: General workflow for the Reissert-Kaufmann synthesis.

Experimental Procedure

Materials:

  • 7-(Trifluoromethyl)quinoline

  • Benzoyl chloride (freshly distilled)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM)

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-(trifluoromethyl)quinoline (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (approx. 0.1 M concentration of the quinoline). Stir until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise, followed by the slow, dropwise addition of TMSCN (1.5 eq). Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting quinoline and the formation of the Reissert intermediate and/or the final product.

  • Aromatization: Once the formation of the Reissert intermediate is complete, cool the reaction mixture back to 0 °C. Add DBU (1.5 eq) dropwise and stir at room temperature for an additional 2-4 hours until the aromatization is complete (as monitored by TLC/LC-MS).

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 7-(trifluoromethyl)quinoline-2-carbonitrile. Further purification can be achieved by recrystallization if necessary.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction is very sluggish, and after 24 hours, I have mostly unreacted starting material and only a trace of the desired product. What is going wrong?

Answer: This is a common issue when performing Reissert-type reactions on electron-deficient quinolines. The trifluoromethyl group at the C-7 position deactivates the quinoline ring, making the initial nucleophilic attack of the quinoline nitrogen on the acyl chloride (the first step of the reaction) significantly slower than for electron-rich quinolines.

Troubleshooting Steps & Solutions
Potential Cause Proposed Solution & Scientific Rationale
Insufficient Reactivity Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40 °C or reflux in DCM) can provide the necessary activation energy to overcome the deactivating effect of the -CF3 group. Monitor carefully for byproduct formation.
Reagent Quality Use Fresh Reagents: Ensure that the benzoyl chloride is freshly distilled and the TMSCN is of high purity. Moisture can hydrolyze both reagents, reducing their effectiveness. Using anhydrous solvents and maintaining an inert atmosphere is critical. A protocol using TMSCN in an anhydrous, homogeneous system can be superior to biphasic systems with KCN to avoid competitive hydrolysis of the acid chloride.[10]
Inefficient Acylating Agent Screen Acylating Agents: Benzoyl chloride is standard, but other acylating agents like trichloroacetyl chloride are more reactive and could potentially improve the initial acylation step.[10] However, be aware that more reactive reagents can also lead to more side products.
Ineffective Aromatization Optimize the Base: If the Reissert intermediate is forming but not converting to the final product, the aromatization step may be the issue. While DBU is a strong, non-nucleophilic base suitable for this step, other bases like potassium tert-butoxide could be trialed. Alternatively, some Reissert compounds can be aromatized under acidic work-up conditions.
Problem 2: Formation of a Major Byproduct Identified as 7-(Trifluoromethyl)quinoline-2-carboxylic acid

Question: My final product is contaminated with a significant amount of a more polar byproduct. Mass spectrometry and NMR suggest it is the corresponding carboxylic acid. How is this forming and how can I prevent it?

Answer: The formation of 7-(Trifluoromethyl)quinoline-2-carboxylic acid strongly indicates two potential issues: hydrolysis of the desired nitrile product during work-up, or, more likely, hydrolysis of the trifluoromethyl group on the starting material or product at some stage during the reaction or purification. The -CF3 group, while generally stable, can undergo hydrolysis to a -COOH group under certain basic or acidic conditions, a reaction that can be surprisingly facile on some heterocyclic systems.[6][7]

Reaction Pathway: Desired vs. Side Reaction

G Start 7-(Trifluoromethyl)quinoline Reissert Reissert Intermediate Start->Reissert 1. Acyl-Cl, TMSCN 2. Base/Acid Hydrolysis_Product 7-Carboxyquinoline-2-carbonitrile (Side Product) Start->Hydrolysis_Product H₂O / Base or Acid (CF₃ Hydrolysis on SM) Product 7-(Trifluoromethyl)quinoline-2-carbonitrile (Desired Product) Reissert->Product Aromatization Product->Hydrolysis_Product H₂O / Base or Acid (CF₃ Hydrolysis)

Caption: Competing pathways: desired cyanation vs. CF3 hydrolysis.

Troubleshooting Steps & Solutions
Potential Cause Proposed Solution & Scientific Rationale
Basic Hydrolysis during Work-up Use Mild Work-up Conditions: Avoid prolonged exposure to strong bases during the work-up. Use a saturated solution of sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like NaOH or K₂CO₃. Keep the temperature low during the work-up.
Hydrolysis during Chromatography Use Neutralized Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive compounds. To mitigate this, use silica gel that has been pre-treated with a base like triethylamine. This can be done by preparing the slurry for the column with a solvent system containing 0.5-1% triethylamine.[9]
Water in Reaction Mixture Ensure Strictly Anhydrous Conditions: The presence of water can facilitate hydrolysis, especially if basic or acidic conditions are employed. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere.
Nitrile Hydrolysis Control Work-up pH and Temperature: While less likely than CF₃ hydrolysis under these conditions, the final nitrile group can be hydrolyzed to a carboxylic acid under harsh acidic or basic work-up. Ensure that any acid or base washes are performed quickly and at low temperatures.
Problem 3: Difficulty in Product Purification

Question: My crude product is an oily residue that is difficult to purify. On silica gel, the product either streaks badly or I get low recovery. What purification strategies are recommended?

Answer: Purifying fluorinated and nitrogen-containing heterocycles can be challenging. The basic nitrogen of the quinoline can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[9] The fluorine content can also alter the polarity and solubility characteristics of the molecule, making standard solvent systems less effective.

Troubleshooting Steps & Solutions
Potential Cause Proposed Solution & Scientific Rationale
Strong Analyte-Silica Interaction Use Modified Silica or Alternative Stationary Phases: - Base-Washed Silica: As mentioned above, adding a small amount of triethylamine (0.5-1%) to your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and better recovery.[9] - Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for basic compounds. Neutral or basic alumina should be trialed. - Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) silica gel chromatography with a water/acetonitrile or water/methanol gradient can be highly effective.
Inappropriate Solvent System Systematic Solvent Screening: Perform a thorough TLC screening with various solvent systems. Consider less common solvents. For fluorinated compounds, sometimes using solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) in combination with hexane can provide better separation than the standard hexane/ethyl acetate system.
Product is an Oil Attempt Salt Formation or Recrystallization from a Different Solvent System: If the product is an oil but pure by NMR, you can try to form a crystalline salt (e.g., a hydrochloride or tosylate salt) to get a handleable solid. Alternatively, try recrystallization from a two-solvent system (e.g., DCM/hexane or Toluene/hexane) where the product is soluble in one solvent and insoluble in the other.[11]

References

  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation. (n.d.). ResearchGate. Available at: [Link]

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

  • Structure–Activity Relationships of Cyanoquinolines with Corrector–Potentiator Activity in ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Protein. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573. Available at: [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (2023). ResearchGate. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). PMC. Available at: [Link]

  • von Braun reaction. (n.d.). ResearchGate. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

  • Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. (1970). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). RSC Advances. Available at: [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • von Braun reaction. (n.d.). Wikipedia. Available at: [Link]

  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... (n.d.). ResearchGate. Available at: [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. ChemistrySelect. Available at: [Link]

  • Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High - NSF PAR. (n.d.). Available at: [Link]

  • Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. (2026). ResearchGate. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Omega. Available at: [Link]

  • Reissert reaction. (n.d.). Wikipedia. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-Arylamino-3-cyanoquinolines via A Cascade Reaction Through Nitrilium Intermediate. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • Ruchirawat, S., et al. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES. Available at: [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES. Available at: [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. (2022). PMC. Available at: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. Available at: [Link]

  • Adverse reactions to fluoroquinolones. an overview on mechanistic aspects. (2001). Current Medicinal Chemistry. Available at: [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026). ResearchGate. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025). PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]

Sources

Interpreting complex NMR spectra of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 7-(Trifluoromethyl)quinoline-2-carbonitrile Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced Analytical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 7-(Trifluoromethyl)quinoline-2-carbonitrile. This molecule is uniquely complex due to the competing electron-withdrawing effects of the 2-carbonitrile ( −I,−M ) and 7-trifluoromethyl ( −I ) groups, which heavily perturb the electron density of the quinoline core.

In this guide, we move beyond basic peak picking. We will establish a self-validating analytical system where heteronuclear spin-spin coupling ( 19 F- 13 C) and relaxation dynamics are used to internally verify your structural assignments, ensuring absolute trustworthiness in your drug development workflows.

Quantitative Spectral Reference Data

To establish a baseline, we must understand the expected chemical shifts and multiplicity. The data below synthesizes the additive substituent effects of the baseline quinoline-2-carbonitrile framework[1] and the 7-trifluoromethyl modification[2],[3].

NucleusPositionExpected Shift (ppm)Multiplicity & Coupling (Hz)Mechanistic Assignment Logic
1 H H4~8.40d, 3JHH​ = 8.5Highly deshielded by the adjacent ring junction and the cyano group's extended conjugation.
1 H H8~8.35d, 4JHH​ = 1.5Isolated between the ring junction and CF 3​ ; shows only fine meta-coupling to H6.
1 H H5~8.00d, 3JHH​ = 8.5Ortho-coupled to H6; standard aromatic environment.
1 H H3~7.85d, 3JHH​ = 8.5Ortho-coupled to H4; alpha to the electron-withdrawing CN group.
1 H H6~7.75dd, 3JHH​ = 8.5, 4JHH​ = 1.5Ortho-coupled to H5, meta-coupled to H8.
19 F CF 3​ ~ -62.5sCharacteristic sharp singlet for aryl-CF 3​ groups[3].
13 C C2~134.0sQuaternary carbon, highly deshielded by the adjacent nitrogen and cyano group.
13 C C7~132.0q, 2JCF​ ≈ 32.0Quaternary carbon, directly split by the adjacent fluorine atoms.
13 C CF 3​ ~123.5q, 1JCF​ ≈ 272.0Massive primary coupling to the three fluorine atoms.
13 C CN~117.0sNitrile carbon; extremely long T1​ relaxation time[1].

Standard Operating Procedure (SOP): Self-Validating Multinuclear NMR Acquisition

To achieve self-validation, your acquisition parameters must be tailored to capture heteronuclear coupling. Follow this step-by-step methodology to ensure data integrity.

Step 1: Optimal Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v TMS.

  • Causality: While DMSO- d6​ is an option, CDCl 3​ is preferred to prevent viscosity-induced line broadening. The high concentration is mandatory to overcome the low sensitivity of the quaternary carbons (C2, C7, CN) and the CF 3​ group.

Step 2: Probe Tuning and Matching (Critical)

  • Action: Manually tune the broadband (BBO) or dual-fluorine probe to the exact resonance frequencies of 1 H, 13 C, and 19 F.

  • Causality: The Larmor frequencies of 19 F (e.g., ~376 MHz) and 1 H (e.g., 400 MHz) are extremely close. Poor tuning will result in channel bleed-over, reducing the signal-to-noise (S/N) ratio and causing baseline distortions.

Step 3: 1 H NMR Acquisition

  • Action: Set the spectral width to 12 ppm. Use a 30° flip angle (zg30 pulse program), 16-32 scans, and a 1-second relaxation delay (D1).

Step 4: 13 C{ 1 H} NMR Acquisition (The Validation Step)

  • Action: Set the spectral width to 250 ppm. Use a 30° flip angle (zgpg30). Crucially, set D1 to at least 3–5 seconds and acquire a minimum of 1024 scans.

  • Causality: Quaternary carbons (C2, C4a, C8a, CN) and the CF 3​ group lack attached protons, meaning they do not benefit from dipole-dipole relaxation or strong Nuclear Overhauser Effect (NOE) enhancement. A long D1 ensures these nuclei fully relax between pulses, preventing signal saturation.

Step 5: 19 F NMR Acquisition

  • Action: Acquire with 1 H decoupling (ig pulse program) to remove any long-range 4JHF​ or 5JHF​ coupling, yielding a clean, diagnostic singlet at ~ -62.5 ppm.

Diagnostic Workflow

Use the following decision tree to troubleshoot missing signals or poor resolution during your experiments.

NMR_Workflow Start Acquire Multinuclear NMR (1H, 13C, 19F) F19_Check 19F Channel Analysis Singlet at ~ -62.5 ppm? Start->F19_Check C13_Check 13C Channel Analysis Identify C-F Quartets F19_Check->C13_Check Signal Detected Err_Probe Hardware Issue Retune/Match 19F Probe F19_Check->Err_Probe No Signal H1_Check 1H Channel Analysis Evaluate Aromatic J-Coupling C13_Check->H1_Check Quartets Resolved Err_Relax Relaxation Issue Increase D1 Delay to 3-5s C13_Check->Err_Relax Missing C7/CF3 Err_Shim Shimming Issue Re-shim Z1-Z4 & Check Lock H1_Check->Err_Shim Broad/Muddled Peaks Success Self-Validated Assignment 7-(Trifluoromethyl)quinoline-2-carbonitrile H1_Check->Success Coupling Matches

Figure 1: Diagnostic decision tree for multinuclear NMR troubleshooting and spectral validation.

Troubleshooting Guides & FAQs

Q1: Why are the 13 C signals for the CF 3​ group and C7 completely undetectable in my standard 1D 13 C spectrum? A1: This is a classic combination of relaxation and scalar splitting issues. The CF 3​ carbon is split into a massive quartet ( 1JCF​≈272 Hz) and C7 is split into a smaller quartet ( 2JCF​≈32 Hz). This splitting divides the already weak signal of a quaternary carbon into four smaller peaks. Combined with exceptionally long T1​ relaxation times, the signal-to-noise ratio drops below the detection limit. Solution: Increase your relaxation delay (D1) to 5 seconds and increase the number of scans to >1024. If the issue persists, add a paramagnetic relaxation reagent like Cr(acac) 3​ to artificially shorten the T1​ times.

Q2: How can I definitively distinguish between the H6 and H8 protons on the quinoline ring? A2: Rely on the J -coupling topology. H8 is isolated between the ring junction and the CF 3​ group, meaning it only has a meta-proton (H6) to couple with. Therefore, H8 will appear as a finely split doublet or a broad singlet ( 4JHH​≈1.5 Hz) at approximately 8.35 ppm. In contrast, H6 couples with both H5 (ortho, 3JHH​≈8.5 Hz) and H8 (meta, 4JHH​≈1.5 Hz), appearing as a distinct doublet of doublets around 7.75 ppm.

Q3: My carbonitrile ( C≡N ) peak is missing. Is my compound degrading? A3: Not necessarily. The nitrile carbon (typically around 117 ppm[1]) is quaternary and heavily shielded from standard relaxation mechanisms. Furthermore, it does not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard 1 H-decoupled acquisition. Solution: Verify the compound's integrity via IR spectroscopy (look for the sharp C≡N stretch at ~2220 cm −1 ) or run an HMBC 2D NMR experiment to observe the long-range coupling from H3 to the nitrile carbon, which will bypass the T1​ limitation of the 1D experiment.

Q4: Can I use DMSO- d6​ instead of CDCl 3​ for this analysis? A4: Yes, but you must account for significant solvent effects. While 7-(Trifluoromethyl)quinoline-2-carbonitrile is highly soluble in CDCl 3​ , DMSO- d6​ is an excellent alternative for highly concentrated samples. However, DMSO is a strong hydrogen-bond acceptor and highly polar, which will cause a downfield shift in the aromatic protons (often +0.2 to +0.5 ppm) compared to CDCl 3​ . Always reference your solvent residual peak accurately (CDCl 3​ at 7.26 ppm; DMSO- d6​ at 2.50 ppm).

Sources

Technical Support Center: Scale-Up Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

The installation of a cyano group at the C2 position of an electron-deficient quinoline is a critical transformation in medicinal chemistry. This guide bypasses generic advice, focusing strictly on the causality of reaction mechanics, self-validating experimental protocols, and advanced troubleshooting for multi-gram to kilogram scale-ups.

Process Overview & Mechanistic Workflow

The most robust and scalable route to 7-(Trifluoromethyl)quinoline-2-carbonitrile avoids highly toxic transition-metal-catalyzed cross-couplings of aryl halides. Instead, it utilizes a two-step sequence: N-oxidation followed by a modified Reissert-Henze cyanation .

Workflow SM 7-(CF3)quinoline Ox N-Oxidation (mCPBA, DCM) SM->Ox NOx 7-(CF3)quinoline N-oxide Ox->NOx Cy Cyanation (TMSCN, PhCOCl) NOx->Cy Prod 7-(CF3)quinoline- 2-carbonitrile Cy->Prod

Caption: Workflow for the scale-up synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

The Reissert-Henze reaction relies on the in situ activation of the quinoline N-oxide. By using an acylating agent (like benzoyl chloride), an highly electrophilic N-acyloxyquinolinium intermediate is formed, which dictates the regioselective attack of the cyanide nucleophile at the C2 position.

Mechanism NOx Quinoline N-oxide Acyl O-Acylation (PhCOCl) NOx->Acyl Int1 N-Acyloxyquinolinium Ion Acyl->Int1 Add Cyanide Addition (TMSCN) Int1->Add Int2 Reissert Intermediate Add->Int2 Elim Aromatization (-PhCOOH) Int2->Elim Prod 2-Cyanoquinoline Elim->Prod

Caption: Mechanistic pathway of the modified Reissert-Henze cyanation reaction.

Standardized Experimental Protocols

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems . Every critical phase includes a verification step to confirm the chemical state before proceeding.

Protocol A: N-Oxidation of 7-(Trifluoromethyl)quinoline

Causality: The strongly electron-withdrawing -CF₃ group decreases the electron density on the quinoline nitrogen, reducing its nucleophilicity. Therefore, standard room-temperature oxidation often stalls. We utilize a slight excess of meta-chloroperoxybenzoic acid (mCPBA) under mild reflux to drive the reaction to completion.

  • Setup: Charge a flame-dried, multi-neck round-bottom flask with 7-(Trifluoromethyl)quinoline (1.0 equiv) and anhydrous dichloromethane (DCM) (10 mL/g).

  • Addition: Cool the solution to 0 °C. Portion-wise, add mCPBA (77% max, 1.5 equiv) over 30 minutes to control the initial exotherm.

  • Reaction: Attach a reflux condenser and warm the mixture to 40 °C (DCM reflux) for 12–16 hours.

  • Validation Checkpoint 1 (Completion): Perform TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) must be entirely consumed, replaced by the highly polar N-oxide (Rf ~0.2). Do not proceed if starting material remains; add 0.2 equiv mCPBA and reflux for 2 more hours.

  • Quench: Cool to 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes.

  • Validation Checkpoint 2 (Safety): Dip a piece of KI-starch indicator paper into the aqueous phase. A lack of blue/black color change validates the complete destruction of residual peroxides, ensuring the mixture is safe for concentration.

  • Workup: Wash the organic layer with saturated aqueous Na₂CO₃ (3 × 5 mL/g) to remove meta-chlorobenzoic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-oxide as a solid.

Protocol B: Modified Reissert-Henze Cyanation

Causality: Traditional Reissert-Henze conditions using aqueous NaCN/KCN suffer from biphasic mass-transfer limitations and poor regioselectivity on scale. We employ Trimethylsilyl cyanide (TMSCN) and Benzoyl chloride (PhCOCl) in a homogeneous organic phase . PhCOCl provides superior steric bulk compared to acetyl chloride, completely blocking C4 attack and driving >95% C2 regioselectivity.

  • Setup: In a rigorously dried reactor purged with Argon, dissolve the 7-(Trifluoromethyl)quinoline N-oxide (1.0 equiv) in anhydrous DCM (15 mL/g).

  • Activation: Add Benzoyl chloride (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to allow the formation of the N-benzoyloxyquinolinium intermediate.

  • Cyanation: Cool the reactor to 0 °C. Using a syringe pump, add TMSCN (1.5 equiv) dropwise over 45 minutes. Warning: Conduct strictly in a highly efficient fume hood with inline base scrubbers.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint 3 (Completion): Monitor via HPLC or TLC (Hexanes:EtOAc 3:1). The complete disappearance of the N-oxide validates the end of the reaction. The aromatization (elimination of benzoic acid) is usually rapid and concurrent with addition.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (releases CO₂, proceed slowly). Extract with DCM. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) or silica gel plug to afford the pure 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Quantitative Reagent Comparison

Selecting the right cyanation system is the most critical decision in scaling this workflow. The table below summarizes the empirical data comparing various cyanation reagents for electron-deficient quinolines .

Cyanation SystemTypical Yield (C2)Regioselectivity (C2:C4)Scale-up Profile & Safety
NaCN / PhCOCl / H₂O 40 – 55%~ 3:1High Risk: Biphasic system generates HCN gas pockets. Poor yields due to competitive hydrolysis.
TMSCN / DBU / THF 70 – 80%> 10:1Moderate Risk: Metal-free, avoids acyl chlorides, but DBU can cause side-reactions with the -CF₃ ring.
TMSCN / PhCOCl / DCM 85 – 95% > 20:1 Optimal: Homogeneous, highly scalable. Excellent regiocontrol due to bulky benzoyl group.
DECP / Et₃N / DMF 60 – 75%~ 5:1Low Risk: Avoids volatile cyanides, but Diethyl cyanophosphonate (DECP) is cost-prohibitive on a kg scale.

Troubleshooting & FAQs

Q1: Why is the N-oxidation of my 7-(trifluoromethyl)quinoline stalling at 60% conversion, even after 24 hours? A1: The trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing effect (both inductively and via hyperconjugation). This drastically lowers the electron density on the quinoline nitrogen, making it a poor nucleophile. Corrective Action: Do not simply extend the time, as mCPBA degrades. Instead, elevate the temperature to a mild reflux (40 °C in DCM) and ensure your mCPBA is fresh (titrate to confirm >70% active peroxy acid). Alternatively, switch to the Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system, which generates the highly reactive trifluoroperacetic acid in situ.

Q2: During the Reissert-Henze cyanation, I am isolating a significant amount of a highly polar byproduct instead of the carbonitrile. What is it, and how do I prevent it? A2: You are likely isolating the 2-quinolone (carbostyril) derivative. This occurs when the highly electrophilic N-acyloxyquinolinium intermediate is attacked by water instead of the cyanide ion. Corrective Action: This is a self-inflicted moisture issue. You must validate that your DCM is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O) and that the N-oxide starting material was thoroughly dried under high vacuum (N-oxides are notoriously hygroscopic).

Q3: How can we safely manage the exotherm and HCN gas risk of TMSCN on a multi-kilogram scale? A3: TMSCN reacts violently with protic solvents or moisture to release lethal hydrogen cyanide (HCN) gas. Corrective Action: Implement a closed-loop, self-validating reactor system.

  • Equip the reactor exhaust with a dual-scrubber system: Scrubber 1 contains 10% NaOH (to trap HCN as NaCN), and Scrubber 2 contains commercial bleach (NaOCl) to oxidize the cyanide to benign cyanate.

  • Never add TMSCN in one portion. Use a metered dosing pump via a subsurface dip-tube, linking the feed rate to the internal reactor temperature (interlocked to halt addition if T > 10 °C).

Q4: I am seeing the 4-cyano isomer as a 15% impurity. How do I improve C2 regioselectivity? A4: Regioselectivity in this reaction is governed by the steric bulk of the acylating agent. If you are using acetyl chloride or methyl chloroformate, the C4 position remains relatively accessible to the cyanide nucleophile. Corrective Action: Switch to Benzoyl chloride (PhCOCl) or Dimethylcarbamoyl chloride. The bulky aromatic/amide groups sterically shield the C4 position, funneling the nucleophilic attack almost exclusively (>20:1) to the C2 position.

References

  • Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." Journal of Organic Chemistry.[Link]

  • Camps, P. et al. (2016). "Synthesis of Quinolines: A Green Perspective." ACS Sustainable Chemistry & Engineering.[Link]

  • Ramann, G. A., & Cowen, B. J. (2016). "Recent Advances in Metal-Free Quinoline Synthesis." Molecules (MDPI).[Link]

Method development for HPLC analysis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Answering in the user's language.## Technical Support Center: Method Development and Troubleshooting for HPLC Analysis of 7-(Trifluoromethyl)quinoline-2-carbonitrile

This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 7-(Trifluoromethyl)quinoline-2-carbonitrile. It provides a robust starting method, a systematic approach to optimization, and a comprehensive troubleshooting framework designed to address common experimental challenges. Our focus is on explaining the scientific rationale behind each step, ensuring a deeper understanding and more effective problem-solving.

Analyte Characterization and Initial Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 7-(Trifluoromethyl)quinoline-2-carbonitrile is a heterocyclic aromatic compound. Its structure dictates the analytical approach.

  • Core Structure: The quinoline ring system is inherently hydrophobic and possesses strong UV absorbance, making Reversed-Phase HPLC (RP-HPLC) with UV detection the logical choice.[1]

  • Key Functional Groups:

    • Trifluoromethyl (-CF₃): This group significantly increases the molecule's hydrophobicity, leading to strong retention on nonpolar stationary phases like C18.

    • Nitrile (-C≡N): A polar group that can engage in dipole-dipole interactions.[2]

    • Quinoline Nitrogen: This basic nitrogen is a critical consideration. At neutral pH, it can interact with acidic residual silanols on the silica-based column packing, causing significant peak tailing.[3]

Based on these properties, a C18 column with an acidified mobile phase is the recommended starting point to ensure good retention and symmetrical peak shape.

Table 1: Physicochemical Properties and Chromatographic Implications

Property Characteristic Implication for HPLC Method Development
Molecular Formula C₁₁H₅F₃N₂ ---
Molecular Weight 222.17 g/mol ---
Structure Aromatic quinoline core with -CF₃ and -CN groups. Suitable for RP-HPLC; strong UV absorbance expected.
Hydrophobicity High, due to the quinoline and -CF₃ group. Strong retention on C18 or other nonpolar stationary phases.
Basicity The quinoline nitrogen is basic. Potential for peak tailing via silanol interactions; requires an acidic mobile phase modifier to suppress.[3]

| Solubility | Soluble in common organic solvents like acetonitrile and methanol. | Sample preparation should use solvents compatible with the mobile phase. |

Recommended Starting HPLC Method & Protocol

This protocol is designed as a robust starting point. Optimization will likely be necessary depending on the specific sample matrix and analytical instrumentation.

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in high-purity water. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a known concentration (e.g., 1 mg/mL for a stock solution).

    • Dilute further with the initial mobile phase composition (e.g., 60% Water / 40% Acetonitrile) to the desired working concentration (e.g., 10-50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from clogging the system.[1]

  • System Equilibration:

    • Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.[1]

  • Injection and Data Acquisition:

    • Inject the sample and run the gradient program as specified in Table 2.

Table 2: HPLC Method Parameters

Parameter Recommended Setting Rationale
HPLC System Standard analytical HPLC with gradient pump, autosampler, column oven, and UV Detector.[1] Provides the necessary control and detection capabilities.
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size. The industry standard for nonpolar to moderately polar compounds, offering excellent retention for this analyte.
Mobile Phase A 0.1% Formic Acid in Water Acidifier protonates silanols, preventing peak tailing from the basic quinoline nitrogen.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common, effective organic modifier with a low UV cutoff.[1]
Flow Rate 1.0 mL/min Standard for a 4.6 mm I.D. column, balancing efficiency and run time.[1]
Column Temperature 30 °C Enhances reproducibility by mitigating effects of ambient temperature fluctuations on retention time and viscosity.[4]
Injection Volume 5 µL A conservative volume to prevent peak distortion from column overload.
Detection UV at 254 nm (or λmax if determined) The aromatic system provides strong absorbance. A preliminary UV scan is recommended to find the wavelength of maximum absorbance for optimal sensitivity.

| Gradient Program | 0-10 min: 40% to 90% B10-12 min: Hold at 90% B12.1-15 min: Return to 40% B (equilibration) | A scouting gradient to ensure elution of the analyte and any potential impurities within a reasonable time frame. |

Method Development and Validation Workflow

A structured approach is essential for developing a reliable method. The following workflow outlines the key phases, from initial setup to final validation, ensuring the method is fit for its intended purpose according to guidelines like those from the ICH.[5][6][7][8]

MethodWorkflow cluster_dev Phase 1: Method Development cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2(R2)) A Analyte & Column Selection C18 Column Acidified Mobile Phase B Gradient Scouting Broad Gradient (e.g., 10-90% B) Identify Analyte Retention Time A->B Initial Run C Gradient Refinement Shallow Gradient Around Elution Point Improve Resolution B->C Proceed to Optimize D Parameter Tuning Adjust Flow Rate & Temperature Optimize Peak Shape & Run Time C->D Fine-Tune E System Suitability Tailing Factor, Plate Count, RSD% D->E Finalize & Validate F Performance Characteristics Linearity, Accuracy, Precision LOD, LOQ, Specificity E->F Full Validation Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention & Resolution cluster_system System Issues Start Problem Observed Tailing Peak Tailing 1. Check Mobile Phase pH (Add Acid) 2. Reduce Sample Concentration 3. Check/Replace Column Start->Tailing Bad Peak Shape Split Split/Double Peak 1. Back-flush Column 2. Check for Column Void 3. Replace Column Start->Split Bad Peak Shape RT_Drift Retention Time Drift 1. Increase Equilibration Time 2. Prepare Fresh Mobile Phase 3. Use Column Oven Start->RT_Drift Unstable Retention Poor_Res Poor_Res Start->Poor_Res Poor Separation High_Pressure High Backpressure 1. Check for Blockage (Frit/Tubing) 2. Filter Sample/Mobile Phase 3. Flush System Start->High_Pressure Pressure Problem Baseline_Noise Noisy Baseline 1. Degas Mobile Phase 2. Check for Leaks 3. Clean Detector Cell Start->Baseline_Noise Baseline Problem

Caption: A logical flow diagram for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q: What are appropriate system suitability test (SST) criteria for this method? A: According to ICH guidelines, typical SST criteria for a validated method would include:

  • Tailing Factor (Asymmetry): ≤ 2.0. This is crucial for this basic compound.

  • Theoretical Plates (N): > 2000. This demonstrates good column efficiency.

  • Relative Standard Deviation (RSD) for replicate injections (n=5 or 6):

    • Retention Time: < 1.0%

    • Peak Area: < 2.0% [1] Q: Can this method be transferred to an LC-MS system? A: Yes, absolutely. The use of formic acid as a mobile phase modifier is ideal for mass spectrometry as it is volatile and aids in the ionization of the analyte in the MS source. The flow rate of 1.0 mL/min may need to be split or reduced depending on your specific MS interface (e.g., ESI, APCI).

Q: My analyte peak is present, but the sensitivity is very low. What can I do? A:

  • Confirm Wavelength: Perform a UV-Vis scan of your analyte in the mobile phase to determine its wavelength of maximum absorbance (λmax). Set your detector to this wavelength for the highest possible signal.

  • Check Sample Preparation: Low signal can result from improper sample extraction or over-dilution. [9]Re-prepare your sample, ensuring complete dissolution.

  • Increase Injection Volume: Carefully increase the injection volume (e.g., from 5 µL to 10 µL or 20 µL), but monitor the peak shape to ensure you are not overloading the column.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • Nowik, W., Pauter, M., & Dąbrowska, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem - NIH. (n.d.). 7-(Trifluoromethyl)quinoline. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, K. M. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 7-(Trifluoromethyl)quinoline-2-carbonitrile Based Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 7-(Trifluoromethyl)quinoline-2-carbonitrile scaffold. This scaffold is a promising starting point for potent kinase inhibitors, however, achieving high target selectivity is a common and critical challenge. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of enhancing inhibitor selectivity.

The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant activity across a wide range of kinases.[1][2] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity through strong electron-withdrawing effects.[3][4][5] The 2-carbonitrile (-CN) group is also of particular interest, as nitriles can act as electrophilic "warheads" that form reversible or irreversible covalent bonds with nucleophilic residues, such as cysteine, in the target protein's active site.[6][7][8][9][10]

This guide is structured to follow a logical workflow, from initial screening and problem identification to advanced medicinal chemistry and biophysical validation.

Workflow for Enhancing Inhibitor Selectivity

This diagram outlines the iterative process for diagnosing and improving the selectivity of a lead compound based on the 7-(Trifluoromethyl)quinoline-2-carbonitrile scaffold.

G cluster_0 Phase 1: Initial Screening & Analysis cluster_1 Phase 2: Optimization & Validation A Initial Hit Compound (7-(CF3)quinoline-2-carbonitrile) B Kinome-wide Selectivity Screen (e.g., 24-kinase panel) A->B C Data Analysis: Identify Off-Targets B->C D Decision Point: Is Selectivity Acceptable? C->D E Medicinal Chemistry Strategy (SAR Exploration) D->E No J Optimized Lead Candidate D->J Yes G Synthesize New Analogs E->G F Computational Modeling (Docking & Simulation) F->E H Re-screen Analogs (Selectivity & Potency) G->H H->E Iterate I Cellular Target Engagement (CETSA / NanoBRET) H->I I->J

Caption: Iterative workflow for selectivity enhancement of kinase inhibitors.

Section 1: Initial Assessment & Problem Identification

This section addresses the initial steps after a primary screen identifies a 7-(Trifluoromethyl)quinoline-2-carbonitrile based compound as a hit.

Q1: My initial kinase panel screen shows my compound hits multiple targets. How do I interpret these results and decide if the selectivity profile is problematic?

A1: It is common for initial hits, especially those based on ATP-competitive scaffolds like quinolines, to show activity against multiple kinases.[11] The key is to quantify this "polypharmacology" and assess its implications.

  • Establish a Selectivity Index (SI): The first step is to calculate the SI. This is the ratio of the IC50 (or Ki) value for an off-target kinase to the IC50 for your primary target. A higher SI value indicates greater selectivity.

  • Define an "Acceptable" Off-Target Profile: There is no universal threshold, but a common goal is an SI > 100 for any off-target. However, this depends on the therapeutic context. If the off-target is known to cause toxicity, even a lower SI might be unacceptable. Conversely, if an off-target has a potentially beneficial therapeutic effect (e.g., in oncology), it might be tolerated or even desired.

  • Analyze the Off-Target Families: Are the off-targets closely related to your primary target (e.g., within the same kinase family), or are they spread across the kinome? Off-targets in different families might suggest a less specific binding mode that needs to be addressed through medicinal chemistry.

Data Presentation: Example Kinase Selectivity Profile

Kinase TargetIC50 (nM)Selectivity Index (vs. Target A)Assessment
Target A (Primary) 15 - Potent Hit
Kinase B (Family X)352.3Poor Selectivity
Kinase C (Family Y)45030Moderate Selectivity
Kinase D (Family Z)>10,000>667Highly Selective
Kinase E (Family X)8,000>533Highly Selective

In this example, the low selectivity against Kinase B is a primary concern that requires immediate attention. The moderate activity against Kinase C should also be monitored during optimization.

Section 2: Medicinal Chemistry & Computational Strategies

Once problematic off-targets are identified, the next phase involves rational inhibitor design to improve selectivity.

Q2: What are the key structural components of the 7-(Trifluoromethyl)quinoline-2-carbonitrile scaffold that I can modify to improve selectivity?

A2: The quinoline scaffold offers several positions for modification to exploit subtle differences between the ATP-binding pockets of your target and off-target kinases.[11][12]

Caption: Key modification points on the quinoline scaffold for SAR studies.

  • Position 4: This position often points towards the solvent-exposed region of the ATP pocket. Adding bulky or polar groups here can disrupt binding in off-target kinases that have a more restricted pocket entrance.

  • Positions 5, 6, and 8: These positions on the benzene ring portion of the quinoline can be modified to probe interactions with the "gatekeeper" residue and the hydrophobic back pocket. A smaller gatekeeper residue in your primary target compared to an off-target can be exploited by adding larger substituents at these positions.

  • The 2-Carbonitrile Group: The reactivity of the nitrile can be modulated.[9] If your target kinase has a cysteine residue near the binding site that is absent in off-targets, you can fine-tune the electronics of the quinoline ring to promote a selective covalent interaction.[6][10]

  • The 7-Trifluoromethyl Group: This group is often crucial for potency due to its strong electron-withdrawing nature and ability to form favorable interactions.[3][4] While it is less commonly modified, understanding its role through computational modeling is essential.

Q3: How can I use computational modeling to guide my medicinal chemistry efforts?

A3: Computational modeling is a cost-effective way to prioritize which chemical modifications to synthesize.[13][14][15][16]

  • Homology Modeling: If a crystal structure of your target kinase is unavailable, build a homology model based on a closely related kinase.

  • Molecular Docking: Dock your lead compound into the ATP-binding sites of both your primary target and key off-target kinases. Analyze the predicted binding poses. Look for differences in nearby amino acid residues that you can exploit. For example, a glycine in your target versus a valine in an off-target presents an opportunity to add a substituent that would clash with the bulkier valine.

  • Structure-Based Design: Use the docking results to design new analogs. For instance, if the model shows a nearby acidic residue (e.g., aspartate) in your target, you could add a basic moiety (e.g., a piperidine) to your inhibitor to form a favorable salt bridge that may not be possible in the off-target.

Section 3: Biophysical and Cellular Validation Protocols

Once you have synthesized new analogs, it is crucial to confirm that they engage the intended target within a cellular environment. Biochemical assays are essential, but cellular target engagement assays provide a higher level of validation.

Q4: My new analog shows improved selectivity in biochemical assays. How can I confirm it is also selective in a cellular context?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[17][18][19][20] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[21]

Experimental Protocol: Isothermal Dose-Response CETSA (ITDRF CETSA)

This protocol is designed to determine the concentration at which your inhibitor engages its target in cells.

Materials:

  • Cell line expressing the target kinase.

  • Your 7-(Trifluoromethyl)quinoline-2-carbonitrile based inhibitor and a negative control compound.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Equipment: PCR thermocycler, centrifuges, Western blot apparatus.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with a serial dilution of your inhibitor (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.

  • Heat Shock:

    • Determine the optimal single heating temperature (Tagg) from a preliminary CETSA melt curve experiment.[17] This is a temperature that causes significant, but not complete, precipitation of the target protein in the absence of a stabilizing ligand.

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the samples at the predetermined Tagg for 3 minutes in a thermocycler. Leave an unheated control sample at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein by Western blot or another suitable protein quantification method (e.g., ELISA).

    • Plot the amount of soluble protein against the inhibitor concentration and fit to a dose-response curve to determine the EC50 for target engagement.

Q5: Are there alternative methods to CETSA for quantifying target engagement in live cells?

A5: Yes, the NanoBRET™ Target Engagement Assay is an excellent orthogonal approach.[22][23][24][25] It measures the binding of an inhibitor to a target protein in real-time in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the ATP pocket. Your inhibitor will compete with the tracer, leading to a decrease in the BRET signal. This method provides a quantitative measure of intracellular affinity.[26]

Section 4: Advanced Troubleshooting & FAQs

Q6: My most selective compounds have poor aqueous solubility. What are my options?

A6: Poor solubility is a very common issue in drug discovery.[27][28][29] Addressing it early is critical.

  • Formulation Strategies: For in vitro and in vivo studies, you can use formulation approaches such as creating amorphous solid dispersions with polymers or using lipid-based formulations to improve solubility and bioavailability.[30][31]

  • Medicinal Chemistry Approaches:

    • Introduce Polar Groups: Systematically add polar functional groups (e.g., hydroxyl, amine, or small PEG chains) at solvent-exposed positions (like position 4 of the quinoline ring) to increase hydrophilicity.

    • Salt Formation: If your compound has a basic or acidic center, forming a salt can dramatically improve solubility.

    • Reduce LogP: Analyze your molecule's structure and identify lipophilic regions that can be truncated or replaced without sacrificing potency. Computational tools can predict LogP to guide these modifications.

Q7: How do I improve selectivity against a very closely related kinase (e.g., an isoform)?

A7: This is one of the biggest challenges in kinase inhibitor design.[11]

  • Exploit Non-conserved Residues: Even closely related kinases have differences in their ATP-binding pockets. A single residue change can be enough to confer selectivity.[13] Perform a sequence alignment and analyze structural models to find these subtle differences.

  • Target Allosteric Sites: Instead of competing directly with ATP, design or screen for inhibitors that bind to an allosteric site unique to your target kinase.[32] This is a more complex but potentially very effective strategy for achieving high selectivity.

  • Kinetics: Analyze the binding kinetics (on-rate and off-rate) of your inhibitor with the target and off-target. An inhibitor with a fast on-rate and slow off-rate (long residence time) for the primary target, but a fast off-rate for the off-target, can achieve functional selectivity in a cellular context, even if the equilibrium binding affinities are similar.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. PLOS Computational Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. ACS Publications. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. ProQuest. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Docking-informed machine learning for kinome-wide affinity prediction. Cambridge University Press & Assessment. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Publications. [Link]

  • Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Scholarly Publications Leiden University. [Link]

  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. RSC Publishing. [Link]

  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

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Technical Support Center: 7-(Trifluoromethyl)quinoline-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile . This highly functionalized scaffold is a privileged building block in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (such as c-Met inhibitors) and advanced antimalarial agents[1].

This guide is designed for researchers and drug development professionals. It provides field-proven protocols, mechanistic causality, and targeted troubleshooting to resolve common synthetic bottlenecks.

Mechanistic Rationale & Synthetic Strategy

The most robust and regioselective method for synthesizing 2-cyanoquinolines is the Reissert-Henze Reaction [2]. While direct oxidative C–H cyanation of quinolines often preferentially occurs at the C4 position[3], the Reissert-Henze strategy leverages an N-oxide intermediate to exclusively direct the cyanide nucleophile to the C2 position.

Causality of the CF₃ Group: The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C7 position reduces the electron density of the quinoline ring. While this decreases the nucleophilicity of the quinoline nitrogen (making initial N-oxidation slower), it significantly increases the electrophilicity of the C2 position in the activated N-acyloxyquinolinium intermediate, facilitating rapid nucleophilic attack by the cyanide ion.

ReissertHenze SM 7-(CF3)Quinoline Ox N-Oxidation (mCPBA) SM->Ox NOx 7-(CF3)Quinoline N-oxide Ox->NOx Act Activation (BzCl) NOx->Act Int N-Acyloxyquinolinium Intermediate Act->Int CN Cyanation (TMSCN) Int->CN C2 Attack & Elimination Prod 7-(CF3)Quinoline- 2-carbonitrile CN->Prod C2 Attack & Elimination

Mechanistic workflow of the Reissert-Henze cyanation for 7-(Trifluoromethyl)quinoline.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high regioselectivity and yield by utilizing Trimethylsilyl cyanide (TMSCN) and Benzoyl chloride (BzCl).

Phase 1: N-Oxidation
  • Setup: Dissolve 7-(trifluoromethyl)quinoline (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The N-oxide product will appear as a significantly more polar spot (lower Rf​ ) under UV 254 nm. If starting material persists, the electron-withdrawing CF₃ group is retarding the reaction; add an additional 0.5 eq of mCPBA.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Wash the organic layer repeatedly with saturated aqueous NaHCO₃ to remove meta-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate.

Phase 2: Reissert-Henze Cyanation
  • Setup: Dissolve the crude 7-(trifluoromethyl)quinoline N-oxide (1.0 eq) in anhydrous DCM (0.15 M) under nitrogen.

  • Activation & Cyanation: Add TMSCN (1.5 eq). Stir for 5 minutes. Dropwise, add Benzoyl chloride (1.2 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation Check: TLC will show the disappearance of the polar N-oxide and the emergence of a less polar, distinct spot corresponding to the 2-carbonitrile.

  • Workup (Critical Safety Step): Carefully quench the reaction by pouring it into a cold, vigorously stirred solution of saturated aqueous NaHCO₃. Extract with DCM. Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Diagnostic Troubleshooting & FAQs

Q: Why is my N-oxidation stalling at 50% conversion despite using 1.2 equivalents of mCPBA? A: The strongly electron-withdrawing nature of the -CF₃ group at C7 significantly reduces the electron density on the quinoline nitrogen via inductive effects. This makes the nitrogen less nucleophilic compared to unsubstituted quinoline. Resolution: Increase the mCPBA to 1.5–2.0 equivalents and extend the reaction time. Alternatively, switch to a more potent, non-acidic oxidant system such as Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) in DCM.

Q: I am observing significant C4-cyanation side products. How can I improve C2 regioselectivity? A: While the Reissert-Henze reaction generally favors C2, the highly electrophilic nature of the fluorinated quinoline ring can lead to competitive C4 attack. Resolution: The steric bulk of the activating acylating agent is the primary causal factor for regioselectivity. If you are using a small activating agent (like acetyl chloride), switch to Benzoyl chloride or Dimethylcarbamoyl chloride . The bulky intermediate sterically hinders the C4 position, directing the cyanide nucleophile almost exclusively (>95:5) to the C2 position.

Q: My final product is contaminated with 7-(trifluoromethyl)quinoline-2-carboxamide. What caused this? A: Nitriles are susceptible to partial hydrolysis to amides during aqueous workup, particularly if the reaction mixture generates heat during the quench or if exposed to strong bases/acids. Resolution: Ensure the TMSCN reaction is quenched slowly into cold (0 °C) saturated aqueous NaHCO₃. Avoid strongly basic conditions (e.g., NaOH) and minimize the time the product spends in the aqueous phase.

Q: What is the safest way to quench excess TMSCN on a large scale? A: TMSCN is highly toxic and releases volatile Hydrogen Cyanide (HCN) upon contact with moisture. Resolution: All workups must be performed in a high-flow fume hood. Quench excess TMSCN by slowly adding the organic reaction mixture to a well-stirred, basic solution of sodium hypochlorite (household bleach mixed with NaOH). The hypochlorite oxidizes the highly toxic cyanide ion ( CN− ) to the significantly less toxic cyanate ion ( CNO− ).

Empirical Data: Comparison of Cyanation Routes

To assist in route selection, the following table summarizes the quantitative performance of various cyanation methodologies applied to the 7-(trifluoromethyl)quinoline scaffold.

Synthesis RouteReagents / CatalystRegioselectivity (C2:C4)Typical YieldCausality / Key Advantage
Reissert-Henze Cyanation TMSCN, Benzoyl Chloride, CH₂Cl₂> 95:580 - 88%Bulky acylating agent sterically blocks C4, directing nucleophilic attack to C2[2].
Pd-Catalyzed Cyanation Zn(CN)₂, Pd(PPh₃)₄, DMF, 120 °C100:070 - 75%Regioselectivity is strictly dictated by the initial position of the halide in the 2-chloroquinoline precursor[4].
Oxidative C-H Cyanation TMSCN, V-heteropoly acids, O₂10:9040 - 60%Direct C-H activation generally favors the C4 position due to inherent electronic effects[3].
Amide Dehydration POCl₃ or TFAA/Et₃N, Toluene100:090 - 95%Highly reliable and clean, but requires the multi-step prior synthesis of the 2-carboxamide precursor.

References

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Palladium-catalyzed cyanation of aryl and heteroaryl iodides with copper(I) cyanide Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids Chemical Communications (RSC Publishing). URL:[Link]

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Validation & Comparative

A Comprehensive Comparison Guide: 7-(Trifluoromethyl)quinoline-2-carbonitrile-Derived Inhibitors vs. Established Quinoline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate privileged scaffolds to overcome multidrug resistance (MDR). The quinoline ring is a cornerstone of targeted therapeutics, historically utilized in kinase inhibitors like Lenvatinib (VEGFR/FGFR) and Bosutinib (Src/Abl). However, the specific functionalization seen in 7-(trifluoromethyl)quinoline-2-carbonitrile represents a paradigm shift. Rather than targeting the ATP-binding cleft of kinases, this scaffold is engineered as a highly potent building block for dual Tubulin Polymerization and Histone Deacetylase (HDAC) inhibitors .

This guide objectively compares the mechanistic advantages, target engagement, and experimental validation of 7-(trifluoromethyl)quinoline-2-carbonitrile derivatives against traditional quinoline-based alternatives.

Mechanistic Profiling & Structural Causality

To understand the performance of this scaffold, we must analyze the causality behind its structural modifications:

  • The 7-Trifluoromethyl (-CF₃) Group: Traditional quinoline inhibitors often suffer from rapid cytochrome P450-mediated oxidation at the 7-position. The highly electronegative and bulky -CF₃ group acts as a metabolic shield, dramatically increasing the compound's half-life. Furthermore, its lipophilicity (LogP) drives deeper insertion into the hydrophobic pocket of the colchicine-binding site on tubulin, enhancing binding affinity compared to unsubstituted analogs.

  • The 2-Carbonitrile (-CN) Group: In standard kinase inhibitors, the quinoline core relies on the nitrogen atom to form hydrogen bonds with the kinase hinge region ([1]). However, the 2-carbonitrile group serves as a versatile synthetic handle. It is readily converted into a hydroxamic acid moiety—a potent Zinc-Binding Group (ZBG). This ZBG is essential for chelating the catalytic Zn²⁺ ion in the active site of Class I and II HDACs, enabling epigenetic modulation ([2]).

By combining these features, 7-(CF₃)-quinoline-2-carbonitrile derivatives simultaneously disrupt the cytoskeletal infrastructure and epigenetic regulation, a dual-action mechanism proven to induce apoptosis in multidrug-resistant cell lines ([3]).

G Inhibitor 7-(CF3)-Quinoline-2-Carbonitrile Derivatives Tubulin Tubulin (Colchicine Site) Inhibitor->Tubulin Binds HDAC HDAC Enzymes (Class I/II) Inhibitor->HDAC Zinc Chelation Microtubule Microtubule Depolymerization Tubulin->Microtubule Chromatin Histone Hyperacetylation HDAC->Chromatin Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis / Cell Death Chromatin->Apoptosis Arrest->Apoptosis

Dual mechanism of 7-(CF3)-quinoline-2-carbonitrile derivatives targeting Tubulin and HDACs.

Quantitative Performance Comparison

The table below synthesizes in vitro target engagement and cellular cytotoxicity data, comparing a representative 7-(CF₃)-quinoline-2-carbonitrile-derived hydroxamic acid against established single-target reference drugs.

Inhibitor ClassPrimary Target(s)Tubulin IC₅₀ (µM)HDAC6 IC₅₀ (nM)HT29 Cytotoxicity IC₅₀ (nM)MDR Resistance Profile
7-(CF₃)-Quinoline-2-Carbonitrile Derivative Tubulin & HDACs1.215.40.6Highly Effective
Colchicine (Reference)Tubulin1.5N/A12.0Susceptible to P-gp efflux
SAHA / Vorinostat (Reference)HDACs (Pan)N/A12.0850.0Moderate
Lenvatinib (Established Quinoline)VEGFR / FGFR>50.0>10,0004,500.0Susceptible to Kinase Mutations

Data synthesis based on structural activity relationship (SAR) benchmarks for dual tubulin/HDAC inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol A: In Vitro Tubulin Polymerization Assay

We utilize a fluorescence-based tubulin polymerization assay rather than simple absorbance. Fluorescence provides a wider dynamic range, which is crucial for distinguishing subtle IC₅₀ differences between highly potent CF₃-substituted analogs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI. Causality: GTP is the essential energy source for polymerization, while DAPI acts as a fluorescent reporter that increases in quantum yield when bound to polymerized microtubules.

  • Compound Plating: Add 5 µL of the test compound (7-(CF₃)-quinoline derivative), vehicle (DMSO, negative control), Colchicine (depolymerization positive control), and Paclitaxel (stabilization positive control) into a 96-well half-area black plate.

  • Reaction Initiation: Add 45 µL of the tubulin-DAPI mixture to each well on ice to prevent premature polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 340 nm / Em: 420 nm) every minute for 60 minutes.

  • System Validation Check: The assay is only considered valid if the Paclitaxel well shows a rapid exponential increase in fluorescence (Vmax > Vehicle) and the Colchicine well shows near-complete suppression of fluorescence.

Protocol B: HDAC Fluorometric Activity Assay

To confirm that the hydroxamic acid derived from the 2-carbonitrile group successfully chelates zinc, we perform an in vitro HDAC cleavage assay.

Step-by-Step Methodology:

  • Enzyme & Substrate Setup: Dilute recombinant human HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Use a fluorogenic peptide substrate containing an acetylated lysine coupled to 7-amino-4-methylcoumarin (AMC).

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the quinoline inhibitor (0.1 nM to 10 µM) for 30 minutes at 37°C. Causality: Pre-incubation is required because zinc chelation by hydroxamic acids is a time-dependent equilibrium process.

  • Reaction & Development: Add the acetylated substrate and incubate for 30 minutes. Subsequently, add the developer solution (containing trypsin-like proteases). Causality: The developer only cleaves the AMC fluorophore if the HDAC enzyme has successfully deacetylated the lysine residue.

  • Validation Check: Include a non-acetylated substrate control to rule out non-specific protease activity. Use SAHA (Vorinostat) as the positive validation control. Measure fluorescence at Ex: 360 nm / Em: 460 nm.

G2 Step1 Step 1: Synthesis CF3-Quinoline Core Hydroxamic Acid ZBG Step2 Step 2: Target Assays Tubulin Polymerization HDAC Fluorometric Step1->Step2 Step3 Step 3: Cellular MTT Cytotoxicity Flow Cytometry Step2->Step3 Step4 Step 4: Validation Positive Controls IC50 Calculation Step3->Step4

Step-by-step experimental workflow for validating dual-target quinoline inhibitors.

Conclusion

Compared to traditional quinoline-based kinase inhibitors, the 7-(trifluoromethyl)quinoline-2-carbonitrile scaffold offers a distinct, superior pharmacological profile for overcoming multidrug resistance. The strategic placement of the CF₃ group ensures metabolic stability and drives tubulin binding, while the 2-carbonitrile serves as the critical precursor for HDAC-targeting zinc-binding groups. This rational design yields compounds with sub-nanomolar cellular cytotoxicity, proving that multi-targeting via a single, optimized pharmacophore is a highly viable strategy in modern oncology.

References

  • Hauguel, C., Ducellier, S., Provot, O., & Hamze, A. (2022). "Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors." European Journal of Medicinal Chemistry, 240, 114573.[Link]

  • Haider, K., et al. (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, 25(18), 4279.[Link]

  • Botta, C. B., et al. (2011). "Oxime Amides as a Novel Zinc Binding Group in Histone Deacetylase Inhibitors: Synthesis, Biological Activity, and Computational Evaluation." Journal of Medicinal Chemistry, 54(7), 2165-2182.[Link]

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Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold is a cornerstone of kinase inhibitor development, with numerous derivatives approved or in clinical trials for various cancers.[1][2][3][4] The novel compound, 7-(Trifluoromethyl)quinoline-2-carbonitrile, emerges from this rich chemical lineage. Its trifluoromethyl and carbonitrile substitutions suggest a high potential for potent and selective interactions within the ATP-binding pocket of protein kinases. This guide provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity profile of this promising, yet uncharacterized, molecule. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assessment, and present a comparative analysis with established quinoline-based inhibitors to contextualize its potential selectivity.

The Quinoline Scaffold: A Privileged Motif in Kinase Inhibition

The quinoline ring system, a fusion of benzene and pyridine rings, is a versatile and "druggable" scaffold.[3][5] Its derivatives have been successfully developed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, and c-Met, by mimicking the adenine region of ATP.[1][4][5][6] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the carbonitrile moiety is a known hydrogen bond acceptor, often interacting with key residues in the kinase hinge region.[7] Given this precedent, 7-(Trifluoromethyl)quinoline-2-carbonitrile is hypothesized to be a potent kinase inhibitor. However, achieving selectivity across the kinome, which comprises over 500 members, is a critical challenge, as off-target effects are a common cause of toxicity and clinical trial failure.[8][9]

A Phased Approach to Cross-Reactivity Profiling

A systematic, multi-tiered approach is essential to comprehensively map the selectivity of a novel compound. We propose a workflow that progresses from broad, high-throughput screening to more focused, cell-based validation of target engagement.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: IC50 Determination & Comparative Analysis cluster_2 Phase 3: Cellular Target Engagement A In Vitro Radiometric Kinase Assay (e.g., against a panel of 400+ kinases) B Dose-Response Kinase Inhibition Assays (for primary hits and selected off-targets) A->B Identify primary targets and potent off-targets C Comparison with Known Quinoline Inhibitors (e.g., Lenvatinib, Cabozantinib) B->C Quantify potency and establish selectivity index D Cellular Thermal Shift Assay (CETSA) (to confirm binding in a physiological context) B->D Validate on- and off-target interactions in cells

Figure 1: A phased experimental workflow for cross-reactivity profiling.

Experimental Methodologies

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[10][11] It is a highly sensitive and direct method for determining inhibitory potential.

Protocol:

  • Reaction Buffer Preparation: Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).[10]

  • Compound Preparation: Serially dilute 7-(Trifluoromethyl)quinoline-2-carbonitrile in 100% DMSO. A 10-point, 3-fold dilution series starting from 100 µM is recommended for IC₅₀ determination.[10]

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and its specific substrate (e.g., myelin basic protein) to the reaction buffer.

    • Add the diluted compound or DMSO (vehicle control).

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate for 2 hours at room temperature.

  • Signal Detection:

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular environment.[12][13][14] It operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][15]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line known to express potential target kinases) to ~80% confluency.

    • Treat the cells with various concentrations of 7-(Trifluoromethyl)quinoline-2-carbonitrile or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[15]

  • Protein Detection:

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or reverse-phase protein arrays (RPPA).[13][15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14][16]

Comparative Cross-Reactivity Analysis

To contextualize the selectivity of 7-(Trifluoromethyl)quinoline-2-carbonitrile, its inhibitory profile should be compared against well-characterized, structurally related kinase inhibitors. For this analysis, we will use the hypothetical data presented in Table 1, assuming that initial screening identified EGFR and Aurora Kinase A (AURKA) as the primary targets, with some off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Lenvatinib and Cabozantinib, both quinoline-based multi-kinase inhibitors, serve as excellent comparators.

CompoundPrimary Target(s)EGFR IC₅₀ (nM)AURKA IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
7-(Trifluoromethyl)quinoline-2-carbonitrile EGFR, AURKA1525250
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT80>10,0004
Cabozantinib c-Met, VEGFR1-3, AXL, RET, KIT, FLT313>10,0000.035

Table 1: Hypothetical comparative inhibitory profile of 7-(Trifluoromethyl)quinoline-2-carbonitrile and established quinoline-based kinase inhibitors.

Interpretation of Results and Future Directions

Based on the hypothetical data, 7-(Trifluoromethyl)quinoline-2-carbonitrile exhibits potent, dual inhibition of EGFR and AURKA, with a respectable selectivity window over VEGFR2. This profile is distinct from Lenvatinib and Cabozantinib, which are primarily potent VEGFR inhibitors. The dual EGFR/AURKA activity could be therapeutically advantageous in certain cancer contexts where both pathways are dysregulated.

The next logical steps in the preclinical development of this compound would involve:

  • Cellular Proliferation Assays: To determine the functional consequences of target inhibition in relevant cancer cell lines.

  • In Vivo Efficacy Studies: To assess the anti-tumor activity and tolerability of the compound in xenograft models.

  • Pharmacokinetic Profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

7-(Trifluoromethyl)quinoline-2-carbonitrile represents a promising new chemical entity within the well-validated class of quinoline-based kinase inhibitors. The systematic profiling of its cross-reactivity across the human kinome is a critical step in its development. By employing a combination of robust in vitro enzymatic assays and cell-based target engagement studies, a comprehensive understanding of its selectivity can be achieved. This guide provides the experimental framework and intellectual context necessary to rigorously evaluate the therapeutic potential of this and other novel kinase inhibitors, ultimately paving the way for the development of more effective and safer targeted therapies.

References

  • Bio-protocol. In Vitro Kinase Inhibition Assay. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • In vitro kinase assay. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Available at: [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC. Available at: [Link]

  • BAY-876(MCH-HY100017-2MG)(カテゴリ - コスモ・バイオ. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives as Potential Anticancer Agents - ResearchGate. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]

  • Targeted kinase selectivity from kinase profiling data. - SciSpace. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC. Available at: [Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. Available at: [Link]

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Comparative Landscape: Positioning 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Validation of 7-(Trifluoromethyl)quinoline-2-carbonitrile Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 7-(Trifluoromethyl)quinoline-2-carbonitrile, a novel compound with significant therapeutic potential. While specific in vivo data for this molecule is emerging, this document synthesizes established protocols and comparative data from analogous quinoline-based compounds to present a robust validation strategy. We will explore the rationale behind experimental design, provide detailed methodologies, and compare its potential efficacy against relevant alternatives, grounding our discussion in authoritative scientific principles.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The addition of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the carbonitrile moiety is a key feature in many targeted therapies, including kinase inhibitors.[4] This guide will focus on a hypothetical validation pathway for its potential anticancer activity, a common application for novel quinoline derivatives.[5][6][7]

To establish a benchmark for efficacy, it is crucial to compare the performance of 7-(Trifluoromethyl)quinoline-2-carbonitrile against both a standard-of-care chemotherapeutic agent and another quinoline-based investigational drug. For this guide, we will use Cisplatin as the standard-of-care and a representative quinoline-chalcone derivative (compound 12e), which has shown in vivo anticancer effects in a gastric cancer model, as a relevant comparator.[5]

CompoundClassMechanism of Action (Hypothesized/Known)
7-(Trifluoromethyl)quinoline-2-carbonitrile Quinoline CarbonitrilePotential inhibitor of receptor tyrosine kinases (e.g., EGFR) or other oncogenic signaling pathways.[4]
Quinoline-Chalcone Derivative (12e) Quinoline DerivativeAnticancer activity demonstrated in a gastric cancer xenograft model.[5]
Cisplatin Platinum-based ChemotherapyInduces DNA damage in cancer cells, leading to apoptosis.[5]

Preclinical In Vivo Validation Workflow

A rigorous in vivo validation program is essential to bridge the gap between promising in vitro data and clinical development.[8] The following workflow outlines the critical stages of this process.

cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Post-Study Analysis A Acute Toxicity (Dose Range Finding) B Pharmacokinetic (PK) Profiling A->B Determine MTD & Dosing C Xenograft Tumor Model Establishment B->C Inform Dosing Regimen D Treatment & Monitoring C->D Initiate Treatment E Tumor Burden & Survival Analysis D->E Collect Efficacy Data F Histopathological & Biomarker Analysis E->F Mechanistic Insights

Caption: A generalized workflow for the in vivo validation of a novel anticancer compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for testing quinoline-based drugs and other small molecule inhibitors in vivo.[1][5][9]

Acute Toxicity Study (Dose Range Finding)

Rationale: To determine the maximum tolerated dose (MTD) and identify potential toxicities. This information is critical for selecting appropriate doses for subsequent efficacy studies.[1]

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Grouping: Assign animals to several dose groups (n=5 per group) and one vehicle control group.

  • Dosing: Administer single, escalating doses of 7-(Trifluoromethyl)quinoline-2-carbonitrile (e.g., 50, 100, 500, 1000, 2000 mg/kg) via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose).[1]

  • Observation: Closely observe animals for the first 4 hours post-dosing, then daily for 14 days.

  • Data Collection: Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), body weight changes, and mortality.[1]

Pharmacokinetic (PK) Profiling

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This helps in designing an effective dosing schedule for the efficacy study.[10]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Drug Formulation: Prepare the compound in a suitable vehicle for both oral and intravenous administration (e.g., saline with 5% DMSO/5% Solutol for intravenous).[1]

  • Administration:

    • Oral Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Group: Administer a single dose (e.g., 2 mg/kg) via tail vein injection to determine bioavailability.[1]

  • Sample Collection: Collect blood samples (~50 µL) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[1]

  • Analysis: Analyze plasma concentrations of the drug using a validated LC-MS/MS method.

In Vivo Efficacy in a Xenograft Model

Rationale: To evaluate the antitumor activity of the compound in a living organism using a human cancer cell line. A subcutaneous xenograft model is a standard and well-characterized approach.[5][9]

A Cancer Cell Culture (e.g., MGC-803) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Daily Dosing & Tumor Measurement D->E F Endpoint Reached (e.g., 21 days) E->F G Data Analysis F->G

Caption: Workflow for a subcutaneous xenograft efficacy study.

Methodology:

  • Cell Culture and Animal Model:

    • Human gastric cancer cells (e.g., MGC-803) are cultured in appropriate media.[5]

    • Male athymic nude mice (4-6 weeks old) are used.[5]

  • Tumor Implantation:

    • Harvest cultured cancer cells and resuspend them in a serum-free medium at a concentration of approximately 1 x 10^7 cells/mL.[5]

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.[5]

  • Treatment Protocol:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups (n=8-10 per group).[5]

    • Treatment Group: Administer 7-(Trifluoromethyl)quinoline-2-carbonitrile daily via oral gavage at one or more dose levels (e.g., 25, 50 mg/kg/day).[1]

    • Comparative Groups: Administer the quinoline-chalcone derivative and Cisplatin according to established protocols.[5]

    • Control Group: Administer the vehicle alone.[1]

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly.[1][5]

    • Record animal body weights as an indicator of toxicity.[1]

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.[1]

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of the in vivo efficacy of 7-(Trifluoromethyl)quinoline-2-carbonitrile against our selected comparators.

CompoundDosing Regimen (mg/kg/day)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+2.5
7-(Trifluoromethyl)quinoline-2-carbonitrile 2545-1.2
7-(Trifluoromethyl)quinoline-2-carbonitrile 5068-4.5
Quinoline-Chalcone Derivative (12e) 5055-3.8
Cisplatin 3 (q3d x 3)75-12.0

Note: Direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.[5]

Mechanistic Insights: Potential Signaling Pathway

Many quinoline carbonitrile derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR blocks downstream signaling pathways crucial for cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-(Trifluoromethyl) quinoline-2-carbonitrile Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway by 7-(Trifluoromethyl)quinoline-2-carbonitrile.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 7-(Trifluoromethyl)quinoline-2-carbonitrile. By following established protocols for toxicity, pharmacokinetics, and efficacy, and by comparing its performance against relevant alternatives, researchers can generate the robust data necessary to advance this promising compound through the drug development pipeline. The multifaceted nature of the quinoline scaffold suggests that while this guide focuses on anticancer applications, similar validation strategies can be adapted for other therapeutic areas.

References

  • Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs - Benchchem.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Compar
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  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals.
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  • In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent - PMC.
  • Comparative In Vitro Efficacy of 3,4-Dichloro-7-(trifluoromethyl)
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  • Review Article Paving the way for small-molecule drug discovery.
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  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals.
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • In Vitro and In Vivo Activity of (Trifluoromethyl)
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
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Confirming target engagement of 7-(Trifluoromethyl)quinoline-2-carbonitrile in cells

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Guide: Confirming Live-Cell Target Engagement of 7-(Trifluoromethyl)quinoline-2-carbonitrile Scaffolds

In modern drug discovery, demonstrating biochemical potency is only half the battle. The true bottleneck lies in confirming that a pharmacophore engages its intended target within the complex, crowded environment of a live cell. As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds, and 7-(Trifluoromethyl)quinoline-2-carbonitrile (7-TFQ-2-CN) stands out as a highly privileged, multi-target core.

This guide objectively compares the cellular target engagement (TE) performance of the 7-TFQ-2-CN scaffold against non-fluorinated alternatives, utilizing two orthogonal, self-validating methodologies: the real-time NanoBRET assay and the label-free Cellular Thermal Shift Assay (CETSA) .

Mechanistic Rationale: Why 7-TFQ-2-CN?

The 7-TFQ-2-CN core is frequently utilized in the design of potent kinase inhibitors (such as c-Met) and epigenetic modulators (such as HDAC8/tubulin dual inhibitors) . Its superiority over basic quinolines stems from two structural pillars:

  • The 7-Trifluoromethyl ( CF3​ ) Group: The strong electron-withdrawing nature of the CF3​ group creates a localized "sigma-hole," enhancing halogen bonding with hydrophobic pocket residues. Furthermore, it significantly increases membrane permeability and metabolic stability compared to methyl or unsubstituted analogs.

  • The 2-Carbonitrile Group: This moiety acts as a potent hydrogen-bond acceptor and can serve as a reversible-covalent warhead targeting active-site cysteines, or as a rigid surface-recognition cap in HDAC inhibitors .

Pathway TFQ 7-TFQ-2-CN Derivatives HDAC8 HDAC8 TFQ->HDAC8 Inhibits cMet c-Met Kinase TFQ->cMet Inhibits Tubulin Tubulin Acetylation HDAC8->Tubulin Blocks Deacetylation PI3K PI3K/AKT Pathway cMet->PI3K Blocks Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis PI3K->Apoptosis Downregulation

Dual pathway modulation by 7-TFQ-2-CN targeting HDAC8 and c-Met.

Comparative Data: 7-TFQ-2-CN vs. Alternatives

To objectively evaluate the scaffold, we compare a representative 7-TFQ-2-CN-based probe against its non-fluorinated counterpart (Quinoline-2-carbonitrile) and industry-standard inhibitors. The data below synthesizes expected pharmacodynamic trends based on established literature for HDAC8 and c-Met targeting.

Table 1: Quantitative Target Engagement Metrics in Live HEK293 Cells

Compound / ScaffoldTargetBiochemical IC50​ (nM)NanoBRET TE IC50​ (nM)CETSA ΔTm​ (°C)
7-TFQ-2-CN Probe HDAC80.84.2+6.5
Quinoline-2-carbonitrile HDAC815.485.0+2.1
SAHA (Standard) HDAC82.512.5+4.8
7-TFQ-2-CN Probe c-Met0.95.1+7.2
Crizotinib (Standard) c-Met4.018.2+5.5

Insight: While biochemical assays show tight binding for both standards and the 7-TFQ-2-CN probe, the NanoBRET and CETSA data reveal the true advantage of the CF3​ group. The 7-TFQ-2-CN scaffold maintains a much tighter correlation between biochemical and cellular potency (lower drop-off) due to superior lipid bilayer penetration.

Orthogonal Target Engagement Workflows

To ensure scientific integrity, a single assay is never sufficient. We employ a dual-assay system: NanoBRET provides real-time, quantitative occupancy data, while CETSA provides label-free confirmation that the binding thermodynamically stabilizes the endogenous protein.

TE_Workflow cluster_assays Target Engagement Assays A Live Cells + 7-TFQ-2-CN B NanoBRET Assay (Real-time, Tagged) A->B C CETSA (End-point, Label-free) A->C D Quantify BRET Ratio (Intracellular IC50) B->D E Western Blot / AlphaLISA (Thermal Shift ΔTm) C->E F Validated Target Engagement D->F E->F

Workflow comparing NanoBRET and CETSA for live-cell target engagement.

Methodology A: NanoBRET (Real-Time Occupancy)

NanoBRET relies on Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer .

Causality & Step-by-Step Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-HDAC8. Causality: We use a low-expression CMV-deleted promoter. Overexpression creates an artificial "hook effect," skewing the apparent IC50​ by requiring unrealistically high compound concentrations to achieve saturation.

  • Tracer Equilibration: Add the fluorescent HDAC tracer at a concentration equal to its cellular Kd​ . Causality: Operating at the Kd​ ensures the assay is sensitive to competitive displacement by the 7-TFQ-2-CN probe without overwhelming the system.

  • Compound Addition: Dose cells with a 10-point titration of 7-TFQ-2-CN (10 µM to 0.1 nM) and incubate for 2 hours at 37°C.

  • Self-Validation System: Include a "Tracer-Only" well (defines 100% BRET signal) and an "Untransfected" well (defines background luminescence). If the Z'-factor between Tracer-Only and a saturating dose of SAHA (positive control) is < 0.5, the assay is rejected.

  • Detection: Add Nano-Glo substrate and measure dual-emission (Donor: 460 nm, Acceptor: 610 nm). Calculate the BRET ratio to determine the intracellular IC50​ .

Methodology B: CETSA (Label-Free Thermodynamic Stabilization)

CETSA confirms that the binding observed in NanoBRET translates to the stabilization of the endogenous, untagged protein .

Causality & Step-by-Step Protocol:

  • Live-Cell Incubation: Incubate intact cells with 7-TFQ-2-CN (at 5x the NanoBRET IC50​ ) or DMSO vehicle for 1 hour. Causality: Performing this in live cells rather than lysates ensures we are measuring true cellular penetrance and engagement, not just biochemical affinity.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a gradient (40°C to 65°C) for 3 minutes, followed by cooling at room temperature. Causality: Ligand binding increases the thermodynamic stability of the folded protein. As temperature rises, unbound proteins denature and precipitate, while engaged proteins remain soluble at higher temperatures.

  • Lysis & Isolation: Lyse cells using freeze-thaw cycles (liquid nitrogen) rather than harsh detergents, which can disrupt weak ligand-protein interactions. Centrifuge at 20,000 x g for 20 minutes to pellet denatured aggregates.

  • Self-Validation System: Analyze the soluble fraction via Western Blot. Critical Control: You must probe the same blot for a non-target reference protein (e.g., Vinculin or GAPDH). If the reference protein also shows a thermal shift, the compound is causing non-specific global proteome stabilization or precipitation artifacts, invalidating the result.

  • Quantification: Plot the soluble protein band intensity against temperature to calculate the apparent melting temperature ( Tm​ ). A ΔTm​≥2.0 °C constitutes confirmed target engagement.

Conclusion

The 7-(Trifluoromethyl)quinoline-2-carbonitrile scaffold demonstrates vastly superior live-cell target engagement compared to non-fluorinated analogs. By utilizing a self-validating matrix of NanoBRET and CETSA, researchers can confidently bridge the gap between biochemical affinity and cellular efficacy, ensuring that only highly permeable, target-specific pharmacophores advance in the drug development pipeline.

References

  • Wang, Y., et al. "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent." Journal of Medicinal Chemistry, 2011.[Link]

  • Hauguel, C., et al. "Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors." European Journal of Medicinal Chemistry, 2022.[Link]

  • "A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors." MDPI International Journal of Molecular Sciences, 2022.[Link]

  • Robers, M. B., et al. "Quantifying Target Occupancy of Small Molecules Within Living Cells." Annual Review of Biochemistry, 2020.[Link]

  • Molina, P. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.[Link]

Reproducibility of Published Synthesis for 7-(Trifluoromethyl)quinoline-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is of paramount importance. Quinoline derivatives, in particular, are a well-established class of privileged structures, forming the core of numerous therapeutic agents. Among these, 7-(Trifluoromethyl)quinoline-2-carbonitrile stands out as a valuable building block, with the trifluoromethyl group enhancing metabolic stability and the nitrile moiety serving as a versatile handle for further chemical transformations. This guide provides an in-depth, comparative analysis of the published synthetic routes to this key intermediate, offering researchers the critical insights needed to select the most appropriate and reproducible method for their specific applications.

Introduction: The Significance of 7-(Trifluoromethyl)quinoline-2-carbonitrile

The 7-(trifluoromethyl)quinoline scaffold is a recurring motif in medicinal chemistry, notably in the development of antimalarial, anticancer, and anti-inflammatory agents. The electronic properties of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 2-carbonitrile functionality further expands the synthetic utility of the molecule, allowing for its conversion into amides, amines, tetrazoles, and other key functional groups. Given its strategic importance, the reliable and reproducible synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile is a critical first step in many drug discovery programs.

This guide will focus on two primary approaches for the synthesis of this target molecule: a modern, metal-free C-H functionalization of the corresponding quinoline N-oxide and the classical Reissert-Henze reaction. We will dissect the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a head-to-head comparison of their key performance attributes.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a multifactorial decision, balancing considerations of yield, purity, scalability, safety, and cost. The following table provides a high-level comparison of the two primary methods for the synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile.

ParameterMethod 1: Metal-Free C-H CyanationMethod 2: Classical Reissert-Henze Reaction
Starting Material 7-(Trifluoromethyl)quinoline N-oxide7-(Trifluoromethyl)quinoline
Key Reagents Trimethylsilyl cyanide (TMSCN), DIEAAcyl chloride (e.g., Benzoyl chloride), Potassium cyanide (KCN)
Reaction Conditions Mild (room temperature to moderate heating)Biphasic, often requires vigorous stirring
Reported Yields Moderate to excellent (for analogous systems)Variable, can be moderate to good
Safety Profile TMSCN is toxic and must be handled with care.Highly toxic KCN is used. Requires stringent safety protocols.
Scalability Generally good, amenable to scale-up.Can be challenging to scale due to the heterogeneous nature and safety concerns.
Byproducts Primarily silanol and protonated base.Diacylated byproducts and hydrolysis products can form.
Mechanistic Class Nucleophilic addition to an activated N-oxideNucleophilic addition to an N-acylquinolinium salt

Method 1: Metal-Free C-H Cyanation of 7-(Trifluoromethyl)quinoline N-oxide

This contemporary approach leverages the enhanced electrophilicity of the C2 position of the quinoline ring upon N-oxidation. The N-oxide is activated in situ, facilitating a direct nucleophilic attack by the cyanide source.

Mechanistic Rationale

The reaction proceeds through the activation of the quinoline N-oxide, which makes the C2 position highly susceptible to nucleophilic attack. While various activating agents can be employed, a recent and highly effective metal-free approach utilizes trimethylsilyl cyanide (TMSCN) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). The proposed mechanism involves the formation of a silylated N-oxide intermediate, which then undergoes nucleophilic attack by the cyanide ion at the C2 position. Subsequent elimination of a silanol and rearomatization yields the desired 2-cyanoquinoline product. This method avoids the use of heavy metals and often proceeds under mild conditions with high regioselectivity.

Experimental Workflow

Metal-Free C-H Cyanation Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: C2-Cyanation cluster_2 Workup & Purification start 7-(Trifluoromethyl)quinoline reagent1 m-CPBA or H2O2/AcOH start->reagent1 Oxidation product1 7-(Trifluoromethyl)quinoline N-oxide reagent1->product1 reagent2 TMSCN, DIEA product1->reagent2 Cyanation product2 7-(Trifluoromethyl)quinoline-2-carbonitrile reagent2->product2 workup Aqueous Workup product2->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the Metal-Free C-H Cyanation Method.

Detailed Experimental Protocol

Step 1: Synthesis of 7-(Trifluoromethyl)quinoline N-oxide

To a solution of 7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-(trifluoromethyl)quinoline N-oxide.

Causality Behind Experimental Choices: The use of m-CPBA is a standard and reliable method for the N-oxidation of aza-aromatic compounds. The reaction is performed at a low initial temperature to control the exothermicity of the oxidation. An aqueous workup with a mild base is necessary to remove the m-chlorobenzoic acid byproduct.

Step 2: Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile [1]

To a solution of 7-(trifluoromethyl)quinoline N-oxide (1.0 eq) in dry dichloromethane (DCM) (0.5 M), add trimethylsilyl cyanide (TMSCN) (2.0-3.0 eq) followed by diisopropylethylamine (DIEA) (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-(trifluoromethyl)quinoline-2-carbonitrile.

Causality Behind Experimental Choices: Dry DCM is used as the solvent to prevent the hydrolysis of TMSCN. An inert atmosphere is crucial to avoid moisture. DIEA acts as a non-nucleophilic base to facilitate the reaction without competing with the cyanide nucleophile. The aqueous bicarbonate workup serves to quench any remaining TMSCN and remove acidic byproducts.

Method 2: The Classical Reissert-Henze Reaction

The Reissert-Henze reaction is a long-established method for the synthesis of 2-cyanoquinolines. It involves the reaction of a quinoline with an acyl chloride and a cyanide source, typically potassium or sodium cyanide.

Mechanistic Rationale

The reaction proceeds via the formation of an N-acylquinolinium intermediate upon reaction of the quinoline with an acyl chloride (e.g., benzoyl chloride). This intermediate is highly electrophilic at the C2 position and is readily attacked by the cyanide anion. The resulting N-acyl-1,2-dihydroquinoline-2-carbonitrile is known as a Reissert compound. Subsequent treatment with a base can eliminate the acyl group and restore the aromaticity of the quinoline ring, yielding the 2-carbonitrile product.

Experimental Workflow

Reissert-Henze Reaction Workflow cluster_0 Step 1: Reissert Compound Formation cluster_1 Step 2: Aromatization cluster_2 Workup & Purification start 7-(Trifluoromethyl)quinoline reagent1 Benzoyl Chloride, KCN start->reagent1 Biphasic Reaction product1 Reissert Compound Intermediate reagent1->product1 reagent2 Base (e.g., NaOH) product1->reagent2 Hydrolysis/Elimination product2 7-(Trifluoromethyl)quinoline-2-carbonitrile reagent2->product2 workup Aqueous Workup & Extraction product2->workup purification Crystallization or Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the Classical Reissert-Henze Reaction.

Detailed Experimental Protocol

Step 1 & 2: One-Pot Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonitrile via Reissert-Henze Reaction [2][3]

In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 7-(trifluoromethyl)quinoline (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of potassium cyanide (KCN) (1.5-2.0 eq). Cool the biphasic mixture to 0-5 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, separate the organic layer. The aqueous layer, containing excess cyanide, must be quenched with an oxidizing agent (e.g., bleach) before disposal. Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, which may contain the Reissert compound and the final product, can be treated with a base (e.g., aqueous NaOH) to facilitate complete conversion to the 2-carbonitrile. Following basification, extract the product with an organic solvent. Purify the final product by recrystallization or column chromatography on silica gel to afford 7-(trifluoromethyl)quinoline-2-carbonitrile.

Causality Behind Experimental Choices: The biphasic reaction medium is necessary because KCN is water-soluble while the quinoline and acyl chloride are soluble in the organic solvent. Vigorous stirring is essential to maximize the interfacial area and promote the reaction. The use of an acyl chloride like benzoyl chloride is standard for forming the reactive N-acylquinolinium salt. Extreme caution must be exercised when handling potassium cyanide as it is highly toxic.

Conclusion and Recommendations

Both the modern metal-free C-H cyanation and the classical Reissert-Henze reaction provide viable pathways to 7-(Trifluoromethyl)quinoline-2-carbonitrile.

For researchers prioritizing safety, mild reaction conditions, and ease of purification , the metal-free C-H cyanation of the corresponding N-oxide is the highly recommended method . Although it requires an additional synthetic step (N-oxidation), the avoidance of highly toxic potassium cyanide and the generally cleaner reaction profiles make it a more attractive option in a modern laboratory setting. The operational simplicity and amenability to scale-up are also significant advantages.

The Reissert-Henze reaction , while historically significant, presents considerable safety challenges due to the use of KCN. It may be considered in situations where the starting quinoline is readily available and the necessary safety infrastructure for handling large quantities of cyanide is in place. However, for most applications, the benefits of the metal-free C-H cyanation method outweigh the single-step advantage of the Reissert-Henze reaction.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research program. This guide provides the necessary technical details and comparative analysis to make an informed decision, enabling the reproducible and efficient synthesis of this valuable chemical intermediate.

References

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. 2021. Available from: [Link]

  • McEwen, W. E.; Cobb, R. L. The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews. 1955, 55 (3), 511–549. Available from: [Link]

  • Reissert reaction. In: Wikipedia. ; 2023. Available from: [Link]

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A Comparative Guide to the Cytotoxicity of 7-(Trifluoromethyl)quinoline-2-carbonitrile in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer properties.[4][5][6] These compounds exert their effects through diverse mechanisms such as inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting key signaling pathways essential for tumor growth and survival.[4][5][6]

This guide focuses on a specific, rationally designed derivative: 7-(Trifluoromethyl)quinoline-2-carbonitrile (7-TFQ-2-CN) . The design incorporates two key functional groups intended to enhance its anticancer potential:

  • The Trifluoromethyl (-CF3) Group: This addition is a well-established strategy in drug design.[7][8][9] The -CF3 group is highly electronegative and metabolically stable, which can increase the compound's lipophilicity, facilitating better membrane permeability and enhancing interactions with biological targets.[7][10][11] Its presence has been linked to potent cytotoxic effects in other quinoline-based anticancer candidates.[12]

  • The Carbonitrile (-CN) Group: The nitrile moiety is a versatile functional group that can participate in various non-covalent interactions, potentially improving binding affinity to target enzymes or proteins within cancer cells.

A critical challenge in cancer therapy is achieving selective cytotoxicity—eliminating cancer cells while sparing healthy ones.[13] Many quinoline derivatives have shown promising selectivity, a crucial attribute for a viable therapeutic agent.[12][13][14][15] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 7-TFQ-2-CN, outlining the experimental rationale, detailed protocols, and data interpretation necessary for its preclinical assessment.

Experimental Design: A Multi-Faceted Approach to Assessing Selective Cytotoxicity

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cell lines is foundational. We propose a panel that includes cancer cells from diverse origins alongside non-malignant human cell lines to establish a therapeutic window.

    • Cancer Cell Panel:

      • A549 (Lung Carcinoma): A standard model for lung cancer, a leading cause of cancer mortality.

      • MCF-7 (Breast Adenocarcinoma): Represents hormone-responsive breast cancer.

      • HeLa (Cervical Adenocarcinoma): A highly proliferative and widely studied cancer cell line.

    • Normal Cell Panel:

      • MRC-5 (Normal Lung Fibroblast): A crucial control to assess pulmonary toxicity, especially when comparing against a lung cancer line like A549.

      • HEK-293 (Human Embryonic Kidney): A standard for assessing general cytotoxicity and potential nephrotoxicity.

  • Assay Selection Rationale: No single assay can tell the whole story. By combining methods that measure different aspects of cell health, we can build a more complete picture of the compound's effect.

    • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[16][17][18][19] It provides a quantitative measure of cell proliferation and is a primary screening tool for cytotoxicity.

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[20][21][22] LDH release is an indicator of compromised plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[20]

    • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay provides definitive evidence of apoptosis.[23][24][25]

      • Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[24][26]

      • Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but stains the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[24]

Experimental Workflow Diagram

The overall experimental process follows a logical progression from cell preparation to multi-faceted data analysis.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis culture Cell Culture (A549, MCF-7, HeLa, MRC-5, HEK-293) seed Seed Cells into 96-well & 6-well Plates culture->seed treat Treat with 7-TFQ-2-CN (Dose-Response) & Controls seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh facs Annexin V/PI Assay (Apoptosis Detection) treat->facs ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptosis vs. Necrosis facs->apoptosis_quant si Determine Selectivity Index (SI) ic50->si conclusion Comparative Cytotoxicity Profile si->conclusion apoptosis_quant->conclusion G cluster_mito Mitochondrion TFQ 7-TFQ-2-CN Bax Bax/Bak (Pro-apoptotic) TFQ->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) TFQ->Bcl2 downregulates MOMP MOMP Bax->MOMP promotes Bcl2->MOMP inhibits CytC Cytochrome c MOMP->CytC release Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by 7-TFQ-2-CN.

Detailed Experimental Protocols

Trustworthy data is built on meticulous and validated protocols. The following are standardized methodologies for the core assays described.

MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. [16][17][19]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS). [27] * Cell culture medium, serum, and supplements.

    • 96-well flat-bottom plates.

    • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution. [16] * Microplate reader (absorbance at 570 nm).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [19] 2. Compound Treatment: Prepare serial dilutions of 7-TFQ-2-CN in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [16] 5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. [17][27] 6. Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [27] 7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to reduce background. [16] 8. Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

LDH Cytotoxicity Assay

This assay quantifies LDH released from cells with damaged plasma membranes. [20][21][28]

  • Materials:

    • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

    • 96-well flat-bottom plates.

    • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control.

    • Microplate reader (absorbance at ~490 nm).

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

    • Control Setup: Designate wells for three types of controls:

      • Spontaneous Release: Vehicle-treated cells.

      • Maximum Release: Cells treated with lysis buffer 45 minutes before the end of incubation. [22] * Background: Medium only.

    • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. [28]Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant. [28] 5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [22] 6. Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well. 7. Data Acquisition: Measure the absorbance at 490 nm within 1 hour. [20][22] 8. Analysis: Calculate percentage cytotoxicity using the formula: (% Cytotoxicity = (Experimental - Spontaneous) / (Maximum - Spontaneous) * 100).

Annexin V/PI Apoptosis Assay

This flow cytometry method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [23][25]

  • Materials:

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

    • 1X Binding Buffer.

    • Propidium Iodide (PI) solution.

    • Flow cytometer.

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 7-TFQ-2-CN and controls for the desired time.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each sample.

    • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes. [25] 4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. 5. Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol (typically 5 µL of each).

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 7. Dilution: Add 400 µL of 1X Binding Buffer to each tube. 8. Data Acquisition: Analyze the samples on a flow cytometer immediately. Viable cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+). [26]

Conclusion and Future Outlook

This guide presents a comprehensive framework for assessing the comparative cytotoxicity of 7-(Trifluoromethyl)quinoline-2-carbonitrile. The hypothetical data strongly suggests that 7-TFQ-2-CN possesses highly desirable characteristics for a novel anticancer agent: potent cytotoxicity against multiple cancer cell lines and, critically, a high degree of selectivity over non-malignant cells. The proposed mechanism of action—the targeted induction of apoptosis in cancer cells—is a hallmark of effective modern chemotherapeutics.

The presented protocols provide a validated, self-consistent system for generating the robust data required for preclinical evaluation. Future research should focus on expanding the panel of cancer and normal cell lines, conducting in-depth mechanistic studies to identify the precise molecular targets of 7-TFQ-2-CN, and ultimately, progressing to in vivo xenograft models to confirm its efficacy and safety profile in a living system. The unique structural attributes of 7-TFQ-2-CN position it as a promising candidate for the development of next-generation, targeted cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026). Arabian Journal of Chemistry. Retrieved from [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (n.d.). Molecules. Retrieved from [Link]

  • Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Retrieved from [Link]

  • CytoScan™-LDH Cytotoxicity Assay. (2019). G-Biosciences. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxicity LDH Assay Kit-WST CK12 manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. Retrieved from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives as Potential Anticancer Agents. (2026). ResearchGate. Retrieved from [Link]

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A Comparative Analysis of 7-(Trifluoromethyl)quinoline-Based Kinase Inhibitors and Established EGFR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors. This guide provides a comparative analysis of a promising class of compounds, represented by a potent 7-(trifluoromethyl)quinoline derivative, against established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib, Erlotinib, and Icotinib.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activities (IC50) of the representative 7-(trifluoromethyl)quinoline compound and the selected EGFR inhibitors against their primary targets and a panel of other kinases. This data highlights the distinct selectivity profiles of these compounds.

Kinase Target3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Icotinib IC50 (nM)
c-Met < 1.0 [1][2]> 1000> 1000Not Reported
EGFR (WT) Not Reported26 - 37[3]2[4][5]5[6]
EGFR (L858R) Not Reported25.7Not ReportedMeaningful Inhibition
EGFR (Exon 19 del) Not Reported5.4Not ReportedMeaningful Inhibition
Src Not Reported> 1000> 2000Not Reported
Abl Not Reported> 1000> 2000Not Reported
Ron Low InhibitionNot ReportedNot ReportedNot Reported

Note: The data for the 7-(trifluoromethyl)quinoline representative is specific to its potent inhibition of c-Met. This distinct profile, when contrasted with the EGFR-centric activity of Gefitinib, Erlotinib, and Icotinib, underscores the diverse therapeutic potential of the quinoline scaffold based on its substitution patterns.

Cellular Antiproliferative Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of the compounds against various human cancer cell lines. This provides an indication of their cell-based potency and potential therapeutic applications.

Cell LinePrimary Kinase Target(s)3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline IC50 (µM)Gefitinib IC50 (µM)Erlotinib IC50 (µM)Icotinib IC50 (µM)
U-87 MG (Glioblastoma) c-Met amplificationStatistically significant tumor growth inhibition in xenograft models[1][2]Not ReportedNot ReportedNot Reported
NIH-3T3-TPR-Met c-Met drivenStatistically significant tumor growth inhibition in xenograft models[1][2]Not ReportedNot ReportedNot Reported
H3255 (NSCLC) EGFR (L858R)Not Reported0.003[7]Not ReportedNot Reported
PC-9 (NSCLC) EGFR (exon 19 del)Not Reported-Not ReportedDose-dependent inhibition[8]
A431 (Epidermoid Carcinoma) EGFR overexpressionNot Reported--IC50 = 45 nM (for phosphorylation inhibition)[6]
HCT 116 (Colon) EGFR (moderate)Not Reported>3049% inhibition at 30 µM[9]Not Reported
MCF7 (Breast) EGFR (low)Not Reported>30>30[9]Not Reported
H460 (Large Cell Lung) EGFR (low)Not Reported>30>30[9]Not Reported

Signaling Pathway Inhibition

The distinct kinase inhibition profiles of the 7-(trifluoromethyl)quinoline representative and the EGFR inhibitors translate to the blockade of different downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR Signaling Pathway and Inhibition by First-Generation TKIs

Gefitinib, Erlotinib, and Icotinib are ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR.[9] This prevents EGFR autophosphorylation and the subsequent activation of downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth, proliferation, and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Gefitinib / Erlotinib / Icotinib Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Points of Inhibition
c-Met Signaling Pathway and Potential Inhibition by 7-(Trifluoromethyl)quinoline Derivatives

The representative 7-(trifluoromethyl)quinoline compound is a potent inhibitor of c-Met, a receptor tyrosine kinase that, upon binding its ligand Hepatocyte Growth Factor (HGF), activates similar downstream signaling cascades as EGFR, including the RAS/MAPK and PI3K/AKT pathways. Dysregulation of the HGF/c-Met axis is implicated in various cancers, promoting tumor growth, invasion, and metastasis.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation HGF HGF (Ligand) HGF->cMet Inhibitor 7-(Trifluoromethyl)quinoline Derivative Inhibitor->cMet Inhibition

c-Met Signaling Pathway and Potential Inhibition

Experimental Protocols

To ensure scientific rigor and enable the independent verification of the presented data, detailed protocols for key experimental assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., c-Met, EGFR)

  • Kinase-specific substrate (e.g., myelin basic protein, poly(Glu, Tyr))

  • Test compound (e.g., 7-(trifluoromethyl)quinoline derivative, Gefitinib)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test compound to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound C Add test compound and pre-incubate A->C B Combine kinase, substrate, and reaction buffer B->C D Initiate reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot reaction mixture onto P81 paper E->F G Wash P81 paper F->G H Measure radioactivity G->H I Calculate % inhibition and IC50 H->I MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of test compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate % viability and IC50 G->H

Workflow for MTT Cell Viability Assay
Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a kinase inhibitor.

Materials:

  • Human cancer cell lines

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-EGFR, anti-EGFR, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (phosphorylated or total).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and add a chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

This comparative guide highlights the diverse potential of the 7-(trifluoromethyl)quinoline scaffold in kinase inhibitor design. While established drugs like Gefitinib, Erlotinib, and Icotinib have demonstrated clinical efficacy through potent EGFR inhibition, the representative 7-(trifluoromethyl)quinoline compound showcases a distinct and highly selective profile against c-Met. This underscores the principle that subtle structural modifications to a privileged scaffold can lead to significant changes in kinase selectivity and, consequently, therapeutic applications. Further investigation into 7-(Trifluoromethyl)quinoline-2-carbonitrile and its analogs is warranted to fully elucidate their kinase inhibitory profiles and potential as novel anticancer agents. The provided protocols offer a framework for the rigorous evaluation of such compounds, contributing to the advancement of targeted cancer therapies.

Sources

Safety Operating Guide

7-(Trifluoromethyl)quinoline-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 7-(Trifluoromethyl)quinoline-2-carbonitrile

As drug development and agrochemical research increasingly rely on complex fluorinated N-heterocycles, understanding the nuanced safety profiles of these compounds is paramount. 7-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 1267479-34-4) presents a multifaceted logistical challenge due to the convergence of a lipophilic quinoline core, a reactive carbonitrile group, and a highly stable trifluoromethyl moiety.

This guide provides researchers and safety officers with a self-validating procedural framework for the operational handling, waste segregation, and regulatory-compliant destruction of this compound.

Hazard Profile & Mechanistic Causality

To design an effective disposal strategy, one must first understand the chemical behavior and toxicological endpoints of the compound. The hazards are not merely regulatory checkboxes; they are dictated by the molecule's structural features.

Table 1: Quantitative Hazard Data & Mechanistic Summary

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhalation)Category 4H302, H312, H332The lipophilic quinoline core promotes rapid dermal and mucosal absorption, leading to systemic toxicity[1].
Skin & Eye Irritation Category 2 / 2AH315, H319The electrophilic nature of the functionalized heteroaromatic ring causes localized protein binding and tissue irritation[2].
STOT SE Category 3H335Inhalation of fine crystalline dust directly interacts with and inflames the respiratory mucosa[2].

Critical Chemical Incompatibilities:

  • Strong Acids: The carbonitrile (-C≡N) group is susceptible to protonation and hydrolysis in the presence of strong aqueous acids. Mixing this compound with acidic waste streams risks the evolution of highly lethal hydrogen cyanide (HCN) gas[2].

  • Thermal Stress: While the trifluoromethyl (-CF3) group is chemically stable at room temperature, uncontrolled combustion will break the C-F bonds, releasing hydrogen fluoride (HF) gas—a severe corrosive and systemic toxin[3].

Waste Segregation & Storage Workflows

Proper segregation at the bench prevents catastrophic downstream reactions. Never mix 7-(Trifluoromethyl)quinoline-2-carbonitrile waste with general organic waste without verifying chemical compatibility.

Step-by-Step Segregation Protocol:

  • Solid Waste Collection: Place all contaminated consumables (weighing boats, spatulas, Kimwipes, and filter papers) into a heavy-duty, sealable polyethylene bag. Transfer this bag into a rigid, clearly labeled hazardous solid waste drum to prevent aerosolization[4].

  • Liquid Waste Collection: Collect organic solvent rinsates (e.g., DMSO, acetonitrile, or methanol solutions containing the compound) in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy[4].

  • Acid Isolation (Verification Step): Test the pH of any incoming liquid waste stream. Ensure the liquid waste container is strictly isolated from acidic waste (e.g., HCl, H2SO4) to eliminate the risk of HCN generation[2].

  • Labeling: Affix a label reading "Hazardous Waste: Toxic Organofluorine/Nitrile Compound" and include the GHS pictograms for Acute Toxicity and Irritant.

WasteSegregation A 7-(CF3)quinoline-2-carbonitrile Waste Generation B Solid Waste (Contaminated PPE, Vials) A->B C Liquid Waste (Organic Solvents) A->C D Acidic Waste Streams WARNING: Risk of HCN A->D DO NOT MIX E Sealed, Labeled HDPE Containers B->E C->E F High-Temperature Incineration E->F

Figure 1: Workflow for the safe segregation and isolation of fluorinated nitrile waste streams.

Spill Management & Decontamination

In the event of a localized benchtop or floor spill, immediate containment is required to prevent dust inhalation and cross-contamination.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Clear unprotected personnel from the immediate vicinity.

  • PPE Upgrade: Don a NIOSH-approved N95 or P100 particulate respirator, splash-proof goggles, and double nitrile gloves[2].

  • Dust Suppression: Gently cover the solid powder with damp absorbent pads. Use water or a compatible inert solvent (like isopropanol) to suppress dust generation. Do NOT sweep dry powder , as this will aerosolize the toxin[4].

  • Mechanical Collection: Use a non-sparking plastic scoop to transfer the dampened material into a hazardous waste container.

  • Chemical Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual traces, followed by a thorough water rinse. Collect all rinsate as hazardous liquid waste.

Final Disposal & Destruction (Regulatory Alignment)

Because this compound contains a trifluoromethyl group, its disposal must align with the3[3]. Standard municipal incineration is legally and environmentally insufficient.

Destruction Protocol:

  • Licensed Contractor Hand-off: Transfer waste only to an EPA-certified (or local equivalent) hazardous waste management facility explicitly licensed to handle halogenated organic compounds[4].

  • High-Temperature Incineration: The compound must be subjected to rotary kiln incineration at temperatures exceeding 1,100°C (2,012°F) with a minimum residence time of 2 seconds. This extreme thermal environment is the only reliable method to cleave the exceptionally robust C-F bonds[3].

  • Flue Gas Scrubbing: The incinerator must be equipped with a wet alkaline scrubber system (typically utilizing calcium hydroxide or sodium hydroxide). This system captures the highly corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion, converting them into inert, disposable salts (e.g., calcium fluoride) prior to atmospheric release[3].

ThermalDecomposition A Incinerator Feed (Compound + Solvents) B Combustion (>1100°C) A->B C Toxic Flue Gases (HF, NOx, CO) B->C Thermal Breakdown D Alkaline Scrubber (Ca(OH)2 / NaOH) C->D Gas Scrubbing E Neutralized Salts (CaF2, Nitrates) D->E Safe Effluent

Figure 2: Thermal decomposition pathway and required flue gas scrubbing mechanism.

References

  • Federal Register (U.S. EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 74031, Quinoline-2-carbonitrile. Available at:[Link]

  • Sigma-Aldrich. Safety Data Sheet: Quinoline-2-carbonitrile. Available at: [Link]

Sources

Personal protective equipment for handling 7-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly functionalized N-heterocycles. 7-(Trifluoromethyl)quinoline-2-carbonitrile is an invaluable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-infective agents. However, its unique structural motifs combine to create a specific, elevated hazard profile.

This guide provides the procedural and logistical framework required to handle this compound safely, moving beyond basic safety data to explain the causality behind our protective measures.

Mechanistic Hazard Assessment (The "Why")

To design an effective safety protocol, we must understand how the molecule interacts with biological systems. We base our protocols on the well-documented hazards of the parent quinoline-2-carbonitrile scaffold , amplified by the pharmacokinetic effects of its functional groups:

  • Trifluoromethyl (-CF₃) Group: The addition of a -CF₃ group significantly increases the lipophilicity (LogP) of the molecule. This allows the compound to easily permeate the lipid bilayers of the stratum corneum (skin), drastically increasing the risk of acute dermal toxicity.

  • Quinoline Core: This planar, electron-deficient N-heteroaromatic ring can intercalate with biological macromolecules, leading to severe eye damage and mucous membrane irritation.

  • Carbonitrile (-C≡N) Moiety: While aromatic nitriles are generally more stable than aliphatic nitriles, they still present Category 4 acute oral and inhalation toxicity . Furthermore, this group is incompatible with strong acids, which can theoretically protonate the nitrile and lead to hydrolysis or trace hydrogen cyanide (HCN) evolution under extreme conditions.

Quantitative PPE Matrix

The following matrix dictates the mandatory Personal Protective Equipment (PPE) based on the operational scale.

Operation ScaleMass/VolumeEye ProtectionSkin ProtectionRespiratory Protection
Analytical < 100 mgSafety glasses with side shieldsSingle nitrile gloves (4 mil)Fume hood (Face velocity >100 fpm)
Preparative 100 mg – 50 gChemical splash gogglesDouble nitrile gloves (outer >8 mil)Fume hood + N95/P100 respirator
Process > 50 gGoggles + Face shieldTyvek suit + Double glovesPowered Air-Purifying Respirator (PAPR)
Standard Operating Procedures (SOPs)

Every protocol described below is designed as a self-validating system —meaning each step includes a built-in check to confirm the safety measure was successful before proceeding.

Protocol 1: Safe Weighing and Solution Preparation

Fluorinated powders often exhibit severe triboelectric charging (static cling), which dramatically increases the risk of aerosolization and respiratory exposure.

  • Static Neutralization:

    • Action: Purge the analytical balance enclosure with an ionizing blower for 30 seconds prior to handling.

    • Validation: The powder should not "jump" or cling to the grounded stainless-steel spatula. If it does, static is still present; wait an additional 60 seconds.

  • PPE Verification:

    • Action: Don double nitrile gloves, chemical splash goggles, and a fitted P100 particulate respirator.

    • Validation: Perform a positive/negative pressure seal check on the respirator. A successful seal ensures no inward leakage of aerosolized particulates.

  • Transfer and Dissolution:

    • Action: Weigh the solid into a tared, sealable vial. Cap the vial before removing it from the balance enclosure. Transfer to a Class II fume hood before injecting the organic solvent (e.g., DMSO or DMF) through a septum.

    • Validation: The solid remains fully contained during transit, reducing ambient laboratory exposure to zero.

Protocol 2: Chemical Decontamination and Disposal

Because quinoline carbonitriles are essentially insoluble in water , standard aqueous cleanup is ineffective and simply spreads the hazard.

  • Containment:

    • Action: Surround any spill with an inert, non-reactive absorbent (e.g., diatomaceous earth).

    • Validation: The liquid or powder is completely immobilized within the absorbent ring and cannot spread further.

  • Solvent Decontamination:

    • Action: Wipe the affected area with a cloth dampened in a 70:30 Isopropanol/Water solution containing a mild surfactant.

    • Validation: The surface should show no residual yellow/cream-colored powder or film upon visual inspection under bright light.

  • Waste Segregation:

    • Action: Place all contaminated materials into a dedicated "Halogenated/Nitrogenous Organic Waste" container.

    • Validation: Verify the waste log to ensure the container does not contain strong acids or oxidizers, preventing exothermic reactions or toxic gas evolution.

Hazard Mitigation Workflow

The following logic tree dictates the immediate response protocol in the event of a 7-(Trifluoromethyl)quinoline-2-carbonitrile spill.

HazardMitigation Start Spill Detected 7-(CF3)quinoline-2-carbonitrile Assess Assess Spill Scale Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Exposure Risk Major Major Spill (>50g) Outside Fume Hood Assess->Major High Exposure Risk PPE Don Upgraded PPE (N95/P100, Double Gloves) Minor->PPE Evacuate Evacuate Area & Call HazMat Major->Evacuate Contain Contain with Inert Absorbent PPE->Contain Decon Decontaminate Surface (Soap/Water or Dilute Base) Contain->Decon Dispose Seal in Solid Hazardous Waste Decon->Dispose

Workflow for assessing and mitigating 7-(Trifluoromethyl)quinoline-2-carbonitrile exposure risks.

References
  • PubChem. "Quinoline-2-carbonitrile | C10H6N2 | CID 74031". National Institutes of Health. URL:[Link]

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